4-Fluoro-2-nitropyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O2/c6-4-1-2-7-5(3-4)8(9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLMBLVHTJEEDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660535 | |
| Record name | 4-Fluoro-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884495-09-4 | |
| Record name | 4-Fluoro-2-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884495-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Technical Guide to 4-Fluoro-2-nitropyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Fluoro-2-nitropyridine
In the landscape of modern medicinal chemistry and materials science, this compound has emerged as a pivotal heterocyclic building block. Its strategic value lies in the unique electronic arrangement conferred by its substituents: a strongly electron-withdrawing nitro group and a highly electronegative fluorine atom on a pyridine scaffold. This configuration renders the molecule an exceptionally versatile intermediate, particularly for the synthesis of complex molecular architectures through nucleophilic aromatic substitution (SNAr).
The pyridine ring itself is a privileged scaffold, present in numerous FDA-approved pharmaceuticals.[1] The incorporation of a fluorine atom can profoundly influence a molecule's pharmacokinetic profile, enhancing properties like metabolic stability, membrane permeability, and binding affinity to target proteins.[2] Consequently, this compound serves as a gateway to novel fluorinated pyridine derivatives with significant potential in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.[3] This guide provides an in-depth exploration of its properties, reactivity, synthesis, and safe handling, grounded in established scientific principles.
Core Properties and Identification
The fundamental physicochemical properties of this compound are summarized below. These data are essential for its appropriate handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 884495-09-4 | [4] |
| Molecular Formula | C₅H₃FN₂O₂ | [3][4] |
| Molecular Weight | 142.09 g/mol | [3][4] |
| Appearance | Solid / Crystalline Powder | |
| Boiling Point | 261.4 °C | [3] |
| Storage Conditions | 2-8°C, under inert atmosphere | [3] |
| SMILES | O=--INVALID-LINK--C1=NC=CC(F)=C1 | [4] |
| InChI Key | LBLMBLVHTJEEDZ-UHFFFAOYSA-N |
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by its susceptibility to Nucleophilic Aromatic Substitution (SNAr) . This is a direct consequence of its electronic structure. The pyridine nitrogen and the powerful electron-withdrawing nitro group at the C2 position synergistically reduce the electron density of the aromatic ring, making it highly electrophilic.
This activation is particularly pronounced at the C4 and C6 positions (ortho and para to the nitro group). The fluorine atom at the C4 position is an excellent leaving group in this activated system, readily displaced by a wide range of nucleophiles (e.g., amines, alkoxides, thiols).
The SNAr Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Elimination: The aromaticity is restored by the elimination of the fluoride ion, which is a good leaving group, yielding the substituted pyridine product.
The stability of the Meisenheimer complex is the kinetic driver of the reaction. The negative charge in this intermediate is effectively delocalized onto the electronegative oxygen atoms of the nitro group and the ring nitrogen, which is why ortho/para substitution is strongly favored.
Synthesis of this compound
Proposed Synthetic Workflow
A plausible two-step synthesis starting from 4-fluoropyridine is outlined below. This approach leverages the directing effect of the N-oxide group for nitration at the 2-position, a common strategy to overcome the challenges of direct pyridine nitration.
Representative Experimental Protocol
The following protocol is a representative, conceptual procedure based on the synthesis of related nitropyridine N-oxides and their subsequent deoxygenation.[5] Causality: The N-oxide is formed first because direct nitration of pyridine is often difficult and unselective. The N-oxide activates the ring and directs nitration primarily to the 2- and 4-positions. Since the 4-position is blocked by fluorine, nitration is directed to the 2-position. The final deoxygenation step removes the N-oxide to yield the target compound.
Step 1: Synthesis of 4-Fluoropyridine N-oxide
-
Dissolve 4-fluoropyridine in a suitable solvent such as dichloromethane (CH₂Cl₂).
-
Cool the solution in an ice bath to 0-5 °C.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate, followed by a sodium bicarbonate wash to remove excess peroxyacid and acid byproducts.
-
Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide.
Step 2: Nitration to this compound N-oxide
-
Add the crude 4-fluoropyridine N-oxide slowly to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid. Extreme caution is required.
-
Carefully control the temperature during the addition, keeping it below 10 °C.
-
After the addition is complete, slowly heat the mixture to 80-90 °C and maintain for several hours, monitoring by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a strong base (e.g., NaOH or NH₄OH) while cooling to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain this compound N-oxide.
Step 3: Deoxygenation to this compound
-
Dissolve the this compound N-oxide in a solvent like acetonitrile or 1,2-dichloroethane.[5]
-
Add a deoxygenating agent, such as phosphorus trichloride (PCl₃), dropwise at room temperature or gentle heating (e.g., 50 °C).[5]
-
Monitor the reaction by TLC until the N-oxide is consumed.
-
Cool the mixture, quench with water, and neutralize with a base (e.g., Na₂CO₃).[5]
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Safety and Handling: A Self-Validating System
Working with this compound requires strict adherence to safety protocols due to its potential hazards. The information presented here is a synthesis from multiple safety data sheets (SDS); however, the user must always consult the specific SDS provided by their supplier before handling.
Hazard Identification
Different suppliers may classify the compound with varying degrees of severity. It is prudent to handle it with the highest level of precaution indicated.
-
Signal Word: Warning or Danger[6]
-
Pictograms:
-
GHS07 (Exclamation Mark)
-
GHS06 (Skull and Crossbones)[6]
-
-
Hazard Statements:
Protocol for Safe Handling (Self-Validating System)
-
Engineering Controls:
-
Primary: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Secondary: Ensure an eyewash station and safety shower are immediately accessible.
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear a flame-retardant lab coat and nitrile or neoprene gloves. Inspect gloves before use and use proper removal technique.[8]
-
Respiratory Protection: If there is a risk of exceeding exposure limits, use a NIOSH/MSHA-approved respirator.[8]
-
-
Handling and Storage:
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.
-
-
Disposal:
References
- 1. This compound [myskinrecipes.com]
- 2. This compound 97% | CAS: 884495-09-4 | AChemBlock [achemblock.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 4-Nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Synthesis of 4-Fluoro-2-nitropyridine: A Strategic Pathway Leveraging Pyridine N-oxide Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Fluoro-2-nitropyridine is a highly valuable building block in medicinal chemistry, primarily utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs). The strategic placement of the fluoro and nitro groups on the pyridine scaffold allows for versatile subsequent modifications, particularly through nucleophilic aromatic substitution (SNAr) reactions. This guide details a robust and regioselective multi-step synthesis of this compound, commencing from pyridine and strategically employing pyridine N-oxide chemistry to control the introduction of substituents. The pathway involves the initial synthesis of 4-fluoropyridine via a modified Balz-Schiemann reaction, followed by N-oxidation, regioselective nitration at the C-2 position, and subsequent deoxygenation. This methodology circumvents the challenges associated with direct functionalization of the pyridine ring, providing a reliable route for laboratory and potential scale-up applications. Each step is presented with detailed protocols, mechanistic insights, and process considerations to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of this compound
The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to significant improvements in metabolic stability, lipophilicity, and binding affinity.[1][2][3] The fluorinated pyridine motif, in particular, is present in numerous FDA-approved drugs. This compound serves as a critical intermediate, where the nitro group acts as a powerful electron-withdrawing group, activating the C-4 position (bearing the fluorine) for SNAr.[4] This allows for the facile introduction of various nucleophiles (e.g., amines, alcohols, thiols) to build more complex molecular architectures, making it a sought-after precursor in drug discovery programs.[5][6]
Direct synthesis of this molecule is challenging due to the inherent electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution like nitration. Furthermore, controlling the regiochemistry to achieve the 2,4-disubstitution pattern is non-trivial. The use of a pyridine N-oxide intermediate provides a powerful solution. The N-oxide functionality alters the electronic properties of the ring, activating it towards electrophilic attack and providing a "handle" to direct substitution before being easily removed.[7][8]
Retrosynthetic Analysis and Strategic Pathway Selection
A logical retrosynthetic analysis of the target molecule, this compound, reveals a pathway that systematically installs the required functional groups using well-established and high-yielding transformations.
Caption: Retrosynthetic pathway for this compound.
The chosen forward synthesis leverages the unique reactivity of pyridine N-oxides to overcome the inherent challenges of pyridine chemistry:
-
Synthesis of 4-Fluoropyridine: Direct fluorination of pyridine is impractical. A reliable method is the Balz-Schiemann reaction starting from the readily available 4-aminopyridine.[9]
-
N-Oxidation: The pyridine nitrogen is oxidized to form 4-fluoropyridine N-oxide. This step is crucial as the N-oxide group is an activating group that directs electrophiles to the C-2 and C-4 positions.[7][10]
-
Regioselective Nitration: With the C-4 position blocked by fluorine, electrophilic nitration of 4-fluoropyridine N-oxide is selectively directed to the C-2 position. This is the key strategic step for achieving the desired isomer.[11][12]
-
Deoxygenation: The N-oxide is removed via reduction to yield the final product, this compound.[13][14]
This pathway is superior to alternatives, such as nitrating pyridine N-oxide first, which overwhelmingly yields the 4-nitro isomer.[15]
Detailed Synthesis Guide: A Step-by-Step Approach
This section provides detailed experimental protocols for each step of the synthesis.
Step 1: Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction
This procedure involves the diazotization of 4-aminopyridine in the presence of tetrafluoroboric acid (HBF₄), followed by thermal decomposition of the resulting diazonium salt.[9]
Experimental Protocol:
-
Setup: In a 250 mL two-necked flask equipped with a magnetic stirrer and a thermometer, add a 42% aqueous solution of HBF₄.
-
Addition of Amine: Add 4-aminopyridine (1.0 eq) in portions while heating gently to 40 °C to dissolve.
-
Crystallization: Cool the solution to 5-7 °C in an ice-water bath. Fine crystals of 4-pyridylammonium tetrafluoroborate will precipitate.
-
Diazotization: Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, keeping the internal temperature between 5-9 °C. Vigorous nitrogen evolution will be observed.
-
Decomposition & Isolation: After the addition is complete, stir for an additional 30 minutes at 5-10 °C, then allow the mixture to warm to room temperature to complete the decomposition of the diazonium salt.
-
Work-up: Carefully neutralize the reaction mixture by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Vigorous foaming will occur.
-
Extraction: The aqueous layer is extracted multiple times with dichloromethane (CH₂Cl₂). The combined organic extracts are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is carefully removed by distillation due to the volatility of the product.
-
Purification: The crude product is purified by vacuum distillation to yield 4-fluoropyridine as a colorless liquid.
Step 2: N-Oxidation of 4-Fluoropyridine
The nitrogen atom of 4-fluoropyridine is oxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent.[10]
Experimental Protocol:
-
Setup: Dissolve 4-fluoropyridine (1.0 eq) in a suitable solvent like dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add m-CPBA (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture sequentially with a 10% aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide, followed by saturated aqueous NaHCO₃ solution to remove m-chlorobenzoic acid, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of methanol in DCM) or by recrystallization to afford 4-fluoropyridine N-oxide as a solid.[10]
Step 3: Regioselective Nitration of 4-Fluoropyridine N-oxide
This is the critical regiochemistry-defining step. The powerful activating and ortho-directing effect of the N-oxide group, combined with the blocked C-4 position, ensures selective nitration at the C-2 position.
Caption: Simplified mechanism for C-2 nitration.
Experimental Protocol:
-
Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (HNO₃, ~3.0 eq) to concentrated sulfuric acid (H₂SO₄) at 0 °C.
-
Setup: Place 4-fluoropyridine N-oxide (1.0 eq) in a three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel.
-
Reaction: Heat the 4-fluoropyridine N-oxide to ~60 °C. Slowly add the pre-formed nitrating mixture via the addition funnel. An exotherm will be observed. Maintain the reaction temperature at 90-100 °C for several hours.[15]
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Slowly and cautiously neutralize the acidic solution with a saturated solution of sodium carbonate (Na₂CO₃) or another suitable base until a pH of 7-8 is reached. Caution: Significant foaming and gas evolution will occur.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield crude this compound N-oxide.
Step 4: Deoxygenation of this compound N-oxide
The final step involves the removal of the N-oxide oxygen. Phosphorus trichloride (PCl₃) is a common and effective reagent for this transformation.[13][14]
Experimental Protocol:
-
Setup: Dissolve this compound N-oxide (1.0 eq) in an anhydrous solvent such as chloroform (CHCl₃) or acetonitrile in a flask equipped with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: Slowly add phosphorus trichloride (PCl₃, ~2-3 eq) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into ice water.
-
Neutralization: Basify the mixture to a pH of 7-8 with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., chloroform or ethyl acetate).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield | Reference(s) |
| 1 | Balz-Schiemann | 4-Aminopyridine, HBF₄, NaNO₂ | Water | 5 -> 25 °C | 20-40% | [9] |
| 2 | N-Oxidation | 4-Fluoropyridine, m-CPBA | DCM | 0 -> 25 °C | >90% | [10] |
| 3 | Nitration | 4-Fluoropyridine N-oxide, HNO₃/H₂SO₄ | H₂SO₄ | 90-100 °C | 40-60% | [15] |
| 4 | Deoxygenation | This compound N-oxide, PCl₃ | Chloroform | Reflux | 70-85% | [14][16] |
Note: Yields are indicative and can vary based on reaction scale and purification efficiency.
Conclusion
The synthesis of this compound from pyridine is a prime example of strategic chemical design. By leveraging the unique electronic properties of a pyridine N-oxide intermediate, this multi-step pathway successfully overcomes the challenges of controlling regioselectivity in the functionalization of an electron-deficient heterocycle. The detailed protocols and mechanistic rationale provided in this guide offer a reliable and reproducible blueprint for researchers in pharmaceutical and materials science to access this critical synthetic building block. Careful execution and adherence to safety protocols, particularly during nitration and diazotization steps, are paramount for successful synthesis.
References
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- 9. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 10. rsc.org [rsc.org]
- 11. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 2-Chloro-4-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 15. Making sure you're not a bot! [oc-praktikum.de]
- 16. 4-Nitropyridine synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to 4-Fluoro-2-nitropyridine: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-nitropyridine is a pivotal heterocyclic building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay between the electron-withdrawing nitro group and the highly electronegative fluorine atom on the pyridine ring, render it a versatile reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its characteristic reactivity, and its applications as a key intermediate in the development of novel therapeutics and functional materials.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and effective use in chemical synthesis. While some experimental data is readily available, certain properties are best estimated or derived from analogous compounds.
| Property | Value | Source/Comment |
| Molecular Formula | C₅H₃FN₂O₂ | [1] |
| Molecular Weight | 142.09 g/mol | [1] |
| CAS Number | 884495-09-4 | [1] |
| Appearance | Solid | [2] |
| Melting Point | 35.0 to 39.0 °C (for the isomer 3-fluoro-2-nitropyridine) | [3] |
| Boiling Point | 261.4 °C | [1] |
| Solubility | Slightly soluble in water. Likely soluble in common organic solvents such as methanol, ethanol, acetone, and DMSO. | [4] |
| Storage | 2-8°C, under an inert atmosphere. | [1] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. Below are the expected spectroscopic features based on its structure and data from related fluorinated pyridines.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region. The electron-withdrawing nitro group and the fluorine atom will cause significant downfield shifts of the pyridine protons. The coupling patterns will be influenced by both H-H and H-F coupling constants.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display five signals corresponding to the five carbon atoms of the pyridine ring. The carbon atoms attached to the fluorine and nitro groups will exhibit characteristic chemical shifts and C-F coupling. The carbon bearing the fluorine atom (C-4) will appear as a doublet with a large one-bond C-F coupling constant. Other carbons will show smaller, long-range C-F couplings.[5][6]
FTIR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the nitro group (asymmetric and symmetric stretches), C-F stretching, and aromatic C-H and C=N stretching vibrations.
-
NO₂ stretching: ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric)
-
C-F stretching: ~1250-1000 cm⁻¹
-
Aromatic C-H stretching: ~3100-3000 cm⁻¹
-
Aromatic C=N and C=C stretching: ~1600-1400 cm⁻¹
Mass Spectrometry
The mass spectrum will show the molecular ion peak (M⁺) at m/z 142. Key fragmentation patterns would likely involve the loss of the nitro group (NO₂) to give a fragment at m/z 96, and potentially the loss of a fluorine atom or other characteristic fragmentations of the pyridine ring.[7][8]
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the electron-deficient nature of the pyridine ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr). The nitro group at the 2-position and the fluorine atom at the 4-position both activate the ring for nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the 4-position is an excellent leaving group in SNAr reactions, readily displaced by a variety of nucleophiles. This reaction is a cornerstone of its synthetic utility.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 3-Fluoro-2-nitropyridine | 54231-35-5 [sigmaaldrich.com]
- 4. 2-Fluoro-5-nitropyridine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 6. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 7. whitman.edu [whitman.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
A Technical Guide to 4-Fluoro-2-nitropyridine: Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic compounds have become indispensable building blocks. The strategic incorporation of fluorine into organic scaffolds can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] 4-Fluoro-2-nitropyridine is a key exemplar of this class of reagents. Its pyridine core, activated by a strongly electron-withdrawing nitro group and functionalized with a fluorine atom—an excellent leaving group in nucleophilic aromatic substitution—makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, detailing its properties, plausible synthetic routes, characteristic reactivity, and pivotal applications in drug discovery and beyond.
Section 1: Compound Identification and Physicochemical Properties
Accurate identification is the foundation of all chemical research. This compound is well-characterized by standard identifiers and exhibits distinct physical properties that dictate its handling and use in synthesis.
Table 1: Core Compound Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 884495-09-4 | [2][3] |
| Molecular Formula | C₅H₃FN₂O₂ | [2][4][5] |
| Molecular Weight | 142.09 g/mol | [2][4] |
| SMILES | O=--INVALID-LINK--C1=NC=CC(F)=C1 | [2] |
| InChI Key | LBLMBLVHTJEEDZ-UHFFFAOYSA-N | [5] |
Table 2: Physicochemical Data
| Property | Value | Source(s) |
| Appearance | Solid | [5] |
| Boiling Point | 261.4°C | [4] |
| Purity | Typically ≥95% | [2][5] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | [3][4] |
Section 2: Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway: Nitration of 4-Fluoropyridine
The most direct conceptual route is the nitration of commercially available 4-fluoropyridine. The pyridine nitrogen is a deactivating group, making the ring less reactive towards electrophiles than benzene. Furthermore, under strongly acidic nitrating conditions, the nitrogen is protonated, further increasing its deactivating effect. Electrophilic attack is directed to the 3- and 5-positions. The fluorine atom at C-4 is an ortho-, para-director but is deactivating. The combination of these electronic effects suggests that nitration will preferentially occur at the C-3 and C-5 positions. However, the presence of the nitro group at C-2 in the target molecule implies that other synthetic strategies, perhaps starting from a pre-functionalized pyridine, might be employed in industrial settings.
A plausible laboratory-scale synthesis can be adapted from established protocols for nitrating substituted pyridines.[6]
Illustrative Synthesis Workflow
References
Handling and storage precautions for 4-Fluoro-2-nitropyridine
An In-depth Technical Guide to the Safe Handling and Storage of 4-Fluoro-2-nitropyridine
Executive Summary
This compound is a pivotal heterocyclic building block in modern drug discovery and materials science.[1] Its utility stems from the reactive nature of the fluoro and nitro groups, which facilitate nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of kinase inhibitors, antimicrobial agents, and other complex molecular architectures.[1] However, the same chemical reactivity that makes this compound synthetically valuable also necessitates stringent handling and storage protocols. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage this compound safely, ensuring both personnel safety and experimental integrity. The protocols and recommendations herein are grounded in established chemical safety principles and authoritative data.
Chemical Identity and Physicochemical Properties
A thorough understanding of a chemical's properties is the foundation of its safe handling. This compound is an aromatic heterocyclic compound whose key identifiers and physical characteristics are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 884495-09-4 | [1][2][3] |
| Molecular Formula | C₅H₃FN₂O₂ | [1][2] |
| Molecular Weight | 142.09 g/mol | [1][2] |
| Appearance | Solid (form may vary) | |
| Boiling Point | 261.4°C | [1] |
| SMILES | O=--INVALID-LINK--C1=NC=CC(F)=C1 | [2] |
Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance. The primary risks are associated with acute toxicity upon ingestion or inhalation, as well as irritant effects on the skin, eyes, and respiratory system.[4] The Globally Harmonized System (GHS) classifications provide a clear and immediate understanding of the potential dangers.
| GHS Classification | Hazard Statement | Description |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion of the substance can lead to harmful health effects. |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Direct contact with the skin can cause inflammation and irritation.[5] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Direct contact with the eyes can result in significant irritation.[5] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Inhaling dust or vapors can lead to harmful health effects. |
| Specific Target Organ Toxicity — Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation may irritate the respiratory tract, leading to coughing and discomfort.[5] |
Causality of Hazards: The toxicological profile is linked to the molecule's structure. The electron-withdrawing nitro group and the electronegative fluorine atom activate the pyridine ring, making it reactive towards biological nucleophiles, which can lead to cellular disruption. The irritant properties are typical for many reactive aromatic compounds.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by robust PPE, is essential.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, transfers, and use in reactions, must be conducted inside a certified chemical fume hood.[6] This is the primary engineering control to mitigate inhalation risks (H332, H335) by ensuring adequate ventilation and containing any dust or vapors.[6]
-
Safety Shower and Eyewash Station: A readily accessible and operational safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[6] This provides an immediate means of decontamination in case of accidental large-scale skin or eye contact.
Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist but a risk-based assessment of the specific task. The following workflow should guide the selection process.
Caption: PPE selection workflow based on the handling task.
Detailed PPE Specifications:
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[7] Always inspect gloves for tears or punctures before use. For tasks with a higher risk of splash or when cleaning spills, consider double-gloving.[8] Contaminated gloves should be removed and disposed of properly, followed by hand washing.[9][10]
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[11] For tasks where there is a significant risk of splashing or dust generation, such as weighing larger quantities, a face shield should be worn in addition to goggles.[7]
-
Skin and Body Protection: A flame-resistant laboratory coat should be worn and kept fully fastened.[12] For large-scale operations or spill cleanup, chemical-resistant coveralls and boot covers may be necessary.[9] Do not wear shorts or open-toed shoes in the laboratory.[10]
Standard Operating Procedure for Safe Handling
Adherence to a standardized protocol minimizes the risk of exposure and contamination.
-
Preparation:
-
Confirm that a current Safety Data Sheet (SDS) for this compound is accessible.
-
Ensure the work area within the fume hood is clean and uncluttered.
-
Verify that all required PPE is available and in good condition.
-
Have spill cleanup materials readily available.
-
-
Weighing and Transfer:
-
Perform all weighing and transfers on a disposable weigh paper or in a tared, sealed container within the fume hood to prevent dust dissemination.
-
Use spatulas and tools dedicated to this chemical or clean them thoroughly after use.
-
Close the primary container immediately after dispensing the required amount.
-
-
Use in Reaction:
-
When adding the solid to a reaction vessel, do so slowly and carefully to avoid splashing.
-
If dissolving in a solvent, add the solvent to the solid slowly while ensuring the vessel is adequately vented within the closed system of the fume hood.
-
-
Post-Handling:
-
Decontaminate all surfaces in the work area.
-
Carefully remove and dispose of gloves and any other disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after exiting the laboratory.[14]
-
Storage Requirements
Proper storage is critical to maintaining the chemical's stability and preventing hazardous situations.
-
Temperature: Store in a refrigerator at 2-8°C.[1][4][15] This temperature range helps to minimize degradation and potential side reactions over time.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[4] This is crucial to prevent reaction with atmospheric moisture or oxygen, which could compromise the compound's purity.
-
Container: Keep the container tightly closed and properly labeled with the chemical name and all relevant GHS hazard pictograms.[6][13][16]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[6] The electron-deficient nature of the pyridine ring can make it susceptible to reaction with these materials.
-
Location: Store in a designated, well-ventilated, and secure area for hazardous chemicals. Do not store with incompatible materials.
Spill and Emergency Procedures
A prompt and correct response to a spill is critical to containing the hazard. The following decision tree should guide the initial response.
Caption: Decision tree for responding to a chemical spill.
Protocol for a Minor Solid Spill (<1 gram)
This procedure should only be performed by trained personnel wearing the appropriate PPE as outlined in Section 3.[17]
-
Alert & Secure: Alert personnel in the immediate vicinity.[18] Restrict access to the spill area.[8]
-
Ventilate: Ensure the spill is within a fume hood or that the area is well-ventilated.
-
Absorb/Cover: Gently cover the spill with a dry, inert absorbent material like vermiculite or sand.[19] This minimizes the potential for the powder to become airborne.
-
Collect: Carefully sweep or scoop the absorbed material and spilled solid into a labeled, sealable container for hazardous waste.[6][13][18] Use non-sparking tools if there is any fire risk.[17]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.[19] All cleaning materials (cloths, wipes) must be disposed of as hazardous waste.[20]
-
Dispose: Seal the waste container, attach a hazardous waste label, and arrange for disposal according to institutional and local regulations.[18]
-
Report: Report the incident to the laboratory supervisor.[18]
First Aid Measures
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[6][21]
-
Skin Contact: Remove contaminated clothing immediately.[6] Flush the affected skin with copious amounts of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[6][21]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[21] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[14] Seek immediate medical attention.[21]
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Collect waste in a dedicated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list "this compound" as a constituent.
-
Disposal: Arrange for pickup and disposal through your institution's EHS-approved hazardous waste management program.[14] Chemical waste generators must comply with all local, state, and federal regulations to ensure complete and accurate classification and disposal.[14]
References
- 1. This compound [myskinrecipes.com]
- 2. This compound 97% | CAS: 884495-09-4 | AChemBlock [achemblock.com]
- 3. 884495-09-4|this compound|BLD Pharm [bldpharm.com]
- 4. achmem.com [achmem.com]
- 5. 3-Fluoro-2-nitropyridine, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. hsa.ie [hsa.ie]
- 8. umanitoba.ca [umanitoba.ca]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. fishersci.com [fishersci.com]
- 12. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 13. fishersci.com [fishersci.com]
- 14. aksci.com [aksci.com]
- 15. chemscene.com [chemscene.com]
- 16. aksci.com [aksci.com]
- 17. ccny.cuny.edu [ccny.cuny.edu]
- 18. ehs.princeton.edu [ehs.princeton.edu]
- 19. ulethbridge.ca [ulethbridge.ca]
- 20. ehs.utk.edu [ehs.utk.edu]
- 21. fishersci.com [fishersci.com]
Spectroscopic data (NMR, IR, MS) of 4-Fluoro-2-nitropyridine
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Fluoro-2-nitropyridine
Abstract
This compound (CAS: 884495-09-4) is a pivotal heterocyclic building block in modern chemical synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique electronic properties, derived from the competing influences of the electron-withdrawing nitro group and the electronegative fluorine atom on the pyridine scaffold, make it a versatile synthon. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, blending theoretical principles with practical, field-proven insights for researchers and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei, all of which are NMR-active, allows for a multi-dimensional analysis of the molecule's electronic and structural environment.
Guiding Principles: The Electronic Landscape
The interpretation of the NMR spectra hinges on understanding the electronic effects of the substituents. The nitro group at the C-2 position is a powerful electron-withdrawing group through both resonance and induction, significantly deshielding nearby nuclei. The fluorine atom at C-4 is strongly electron-withdrawing by induction but can act as a weak resonance donor. This interplay creates a distinct pattern of chemical shifts and spin-spin couplings. Furthermore, the presence of fluorine introduces heteronuclear coupling constants (J-coupling) to both proton and carbon nuclei, which are diagnostic for structure confirmation.[2]
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum is predicted to show three distinct signals in the aromatic region, corresponding to the protons at the C-3, C-5, and C-6 positions.
| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-6 | ~8.6 - 8.8 | Doublet of doublets (dd) | ³JH6-H5 ≈ 5-6 Hz, ³JH6-F4 ≈ 7-9 Hz |
| H-3 | ~8.2 - 8.4 | Doublet (d) | ²JH3-F4 ≈ 3-5 Hz, ⁴JH3-H5 ≈ 1-2 Hz |
| H-5 | ~7.6 - 7.8 | Doublet of doublet of doublets (ddd) | ³JH5-H6 ≈ 5-6 Hz, ³JH5-F4 ≈ 8-10 Hz, ⁴JH5-H3 ≈ 1-2 Hz |
Interpretation & Causality:
-
H-6: This proton is ortho to the pyridyl nitrogen, leading to a significant downfield shift. It exhibits a three-bond coupling to H-5 and a crucial three-bond coupling to the fluorine at C-4.
-
H-3: Positioned between the two strongly electron-withdrawing groups (NO₂ and F), this proton is expected to be significantly deshielded. Its multiplicity is primarily a doublet due to a two-bond coupling to fluorine, with potential smaller long-range couplings.
-
H-5: This proton is meta to the nitro group but ortho to the fluorine. It will therefore show coupling to H-6, a large three-bond coupling to F-4, and a smaller four-bond coupling to H-3, resulting in a complex multiplet.
The following diagram illustrates the key through-bond coupling relationships that define the ¹H NMR spectrum.
Caption: Predicted ¹H-¹H and ¹H-¹⁹F J-coupling pathways.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum provides a highly sensitive and direct probe of the fluorine environment. Due to the low probability of endogenous fluorine signals in biological systems, it is an exceptionally clean technique.[3]
| Nucleus | Predicted δ (ppm) | Predicted Multiplicity |
| F-4 | -100 to -130 | Multiplet (ddd) |
Interpretation & Causality:
-
The chemical shift for an aryl fluoride is typically found in this upfield region relative to the standard CFCl₃.[4]
-
The signal will be split by the neighboring protons: H-3 (²JF-H3), H-5 (³JF-H5), and potentially a smaller long-range coupling to H-6 (⁴JF-H6), resulting in a complex multiplet.
¹³C NMR Spectroscopy: The Challenge of C-F Coupling
The proton-decoupled ¹³C NMR spectrum of this compound is more complex than that of its non-fluorinated analogs. This complexity arises because standard ¹H-decoupling does not remove ¹³C-¹⁹F coupling, which occurs over multiple bonds and results in the splitting of every carbon signal.[5]
| Carbon | Predicted δ (ppm) | Predicted Multiplicity (¹H-decoupled) | Predicted Coupling Constants (J, Hz) |
| C-4 | 165 - 170 | Doublet (d) | ¹JC-F ≈ 250-270 Hz |
| C-2 | 155 - 160 | Doublet (d) | ³JC-F ≈ 10-15 Hz |
| C-6 | 150 - 155 | Doublet (d) | ³JC-F ≈ 4-8 Hz |
| C-5 | 115 - 120 | Doublet (d) | ²JC-F ≈ 20-25 Hz |
| C-3 | 110 - 115 | Doublet (d) | ²JC-F ≈ 15-20 Hz |
Interpretation & Causality:
-
C-4: This carbon, directly bonded to fluorine, will appear far downfield and exhibit a characteristically large one-bond coupling constant (¹JC-F), which is definitive proof of the C-F bond.[2]
-
C-2: Attached to the nitro group, this carbon is also significantly deshielded. It will appear as a doublet due to a three-bond coupling to fluorine.
-
C-6: This carbon, adjacent to the nitrogen, is downfield and will be split by a three-bond coupling to fluorine.
-
C-3 & C-5: These carbons are expected to be the most upfield. They will both appear as doublets due to two-bond couplings to the C-4 fluorine.
-
Expert Insight: For unambiguous assignment, a ¹H,¹⁹F-decoupled ¹³C spectrum could be acquired, which would collapse all signals into singlets.[5] Alternatively, 2D experiments like HMBC can correlate protons to their multi-bond carbon partners.
Protocol: NMR Spectrum Acquisition
This protocol describes a self-validating system for acquiring high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a clean, dry 5 mm NMR tube. CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds.[2]
-
Ensure the sample is fully dissolved and the solution is clear.
-
-
Instrument Setup (e.g., 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the field frequency onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
¹H Spectrum Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
-
¹⁹F Spectrum Acquisition:
-
Switch the probe to the ¹⁹F channel.
-
Acquire a ¹H-decoupled ¹⁹F spectrum.
-
Set the spectral width appropriately for aryl fluorides (e.g., -90 to -140 ppm).
-
Reference the spectrum using an external standard or by using the spectrometer's internal calibration.
-
-
¹³C Spectrum Acquisition:
-
Switch the probe to the ¹³C channel.
-
Acquire a standard proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).
-
Set the spectral width to cover 0-200 ppm.
-
Use a relaxation delay of 2 seconds. Acquire a sufficient number of scans (e.g., 1024 or more) for adequate signal-to-noise.
-
Process the data and reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.[2]
-
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups within the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1550 - 1530 | Strong | Asymmetric NO₂ Stretch |
| ~1360 - 1340 | Strong | Symmetric NO₂ Stretch |
| ~1610 - 1580 | Medium | Aromatic C=C and C=N Stretch |
| ~1250 - 1100 | Strong | C-F Stretch |
| ~850 - 750 | Medium-Strong | C-H Out-of-plane Bending |
Interpretation & Causality: The most diagnostic peaks are the two strong, sharp absorptions corresponding to the asymmetric and symmetric stretches of the nitro group. The presence of a strong band in the 1250-1100 cm⁻¹ region is indicative of the C-F bond. The remaining peaks confirm the aromatic pyridine backbone.
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (H₂O, CO₂) and instrument-related signals.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal after the measurement.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and offers insights into its structure through analysis of its fragmentation pattern.
| m/z (mass-to-charge) | Predicted Relative Intensity | Assignment |
| 142 | Medium | [M]⁺˙ (Molecular Ion) |
| 112 | Medium | [M - NO]⁺ |
| 96 | Strong | [M - NO₂]⁺ |
| 69 | Medium | [C₄H₂F]⁺ (from loss of HCN from m/z 96) |
Interpretation & Causality: The molecular ion peak at m/z 142 confirms the molecular formula C₅H₃FN₂O₂. The fragmentation is dominated by the characteristic losses from the nitroaromatic system.
-
Loss of NO₂: The cleavage of the C-N bond to lose a nitro radical (•NO₂, 46 Da) is a very common pathway for nitroaromatics, leading to the fluoropyridinium cation at m/z 96. This is often a very stable and abundant ion.
-
Loss of NO: A rearrangement followed by the loss of a neutral nitric oxide molecule (NO, 30 Da) can also occur, yielding an ion at m/z 112.
-
Ring Fragmentation: The resulting fluoropyridinium ion (m/z 96) can further fragment, for example, by losing HCN (27 Da) to give an ion at m/z 69.
Caption: Plausible fragmentation pathway for this compound.
Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). Introduce the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, via gas chromatography (GC-MS).
-
Ionization: Use a standard electron ionization energy of 70 eV. This energy is high enough to cause reproducible fragmentation but low enough to often preserve a detectable molecular ion.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 200.
-
Detection: The ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Conclusion
The structural identity of this compound can be confidently established through a synergistic application of NMR, IR, and MS. The ¹³C NMR spectrum, with its large, characteristic one-bond C-F coupling constant, provides definitive evidence of the C-F bond. The ¹H and ¹⁹F NMR spectra reveal the precise connectivity and electronic environment through their chemical shifts and complex, heteronuclear coupling patterns. IR spectroscopy rapidly confirms the presence of the critical nitro and fluoro functional groups, while mass spectrometry validates the molecular weight and reveals a predictable fragmentation pattern dominated by losses from the nitro group. Together, these techniques provide a robust and self-consistent dataset for the unequivocal characterization of this important chemical intermediate.
References
- 1. This compound [myskinrecipes.com]
- 2. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 3. biophysics.org [biophysics.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
The Strategic Nucleofuge: An In-depth Technical Guide to the Reactivity of the Fluorine Atom in 4-Fluoro-2-nitropyridine
Abstract
4-Fluoro-2-nitropyridine is a pivotal building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its value is anchored in the pronounced reactivity of its C4-fluorine atom towards nucleophilic aromatic substitution (SNAr). This guide provides an in-depth exploration of the electronic factors governing this reactivity, the mechanistic underpinnings of the substitution process, and practical, field-proven protocols for its application. By synthesizing theoretical principles with actionable experimental insights, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage the unique synthetic potential of this versatile reagent.
Introduction: The Rise of a Privileged Synthetic Intermediate
In the landscape of heterocyclic chemistry, pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals.[1] The strategic functionalization of the pyridine ring is therefore a cornerstone of molecular design. This compound has emerged as a particularly valuable intermediate due to the exquisitely controlled reactivity it offers. The fluorine atom at the C4 position, activated by the synergistic electron-withdrawing effects of the C2-nitro group and the endocyclic nitrogen, acts as an excellent leaving group in SNAr reactions. This allows for the facile and regioselective introduction of a wide array of nucleophilic fragments, making it a preferred precursor for constructing complex molecular architectures, including kinase inhibitors and other targeted therapeutics.[1]
The judicious use of fluorine in medicinal chemistry has been shown to positively influence a molecule's metabolic stability, membrane permeability, and binding affinity.[2] Consequently, building blocks like this compound, which enable the efficient installation of diverse functionalities onto a fluorinated heterocyclic core, are of paramount importance.
The Electronic Architecture: Understanding the Source of Reactivity
The high susceptibility of this compound to nucleophilic attack is not fortuitous; it is a direct consequence of its electronic structure. Two key features work in concert to render the C4 position highly electrophilic:
-
The Pyridine Nitrogen: As a heteroatom within the aromatic ring, nitrogen is more electronegative than carbon. It exerts a powerful inductive electron-withdrawing effect (-I) and also deactivates the ring towards electrophilic attack through resonance. For nucleophilic attack, this electron deficiency is activating, particularly at the C2 and C4 positions (ortho and para to the nitrogen).[3]
-
The Nitro Group: The nitro group (-NO2) is one of the most potent electron-withdrawing groups used in organic chemistry. It deactivates the ring towards nucleophilic attack through both a strong inductive effect (-I) and a powerful resonance effect (-M). Crucially, when positioned at C2, its resonance effect strongly depletes electron density at the C4 position.
The combined influence of these two features creates a significantly electron-poor aromatic system, polarizing the C4-F bond and making the carbon atom an exceptional electrophilic site for nucleophilic attack.
The SNAr Pathway: A Stepwise Mechanism
The substitution of the fluorine atom on this compound proceeds via the classical two-step addition-elimination SNAr mechanism. This pathway is distinct from SN1 and SN2 reactions and is characteristic of nucleophilic substitutions on activated aromatic systems.[4]
The process can be visualized as follows:
-
Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a high-energy, negatively charged tetrahedral intermediate known as a Meisenheimer complex .[3][5] This initial step temporarily disrupts the aromaticity of the pyridine ring and is typically the rate-determining step of the reaction.[3] The stability of this intermediate is the key to the reaction's feasibility.
-
Elimination and Re-aromatization: The aromaticity of the ring is restored through the expulsion of the fluoride ion, a competent leaving group in this context. This step is generally fast.
The exceptional stability of the Meisenheimer complex in this specific case is paramount. The negative charge is effectively delocalized across the molecule through resonance, with stabilization provided by both the electronegative pyridine nitrogen and, most importantly, the oxygen atoms of the C2-nitro group.
Caption: The Addition-Elimination (SNAr) Mechanism.
An important and sometimes counterintuitive aspect of SNAr reactions is the leaving group ability. While the C-F bond is the strongest carbon-halogen bond, fluoride is often the best leaving group among the halogens for this mechanism. This is because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine most strongly activates the carbon atom towards this attack, accelerating the slowest step of the reaction.[6]
Synthetic Applications & Experimental Protocols
The true utility of this compound is demonstrated in its broad applicability. It reacts cleanly with a wide range of N-, O-, and S-centered nucleophiles.
Data Presentation: Representative Transformations
The following table summarizes typical reaction conditions for the displacement of the C4-fluorine with common nucleophiles.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Primary/Secondary Amines | Aniline | K2CO3 or DIPEA | DMF, DMSO | 25 - 80 | 85 - 98 |
| Alcohols | Sodium Methoxide | (Self-basic) | Methanol | 25 - 60 | 90 - 99 |
| Phenols | 4-Methoxyphenol | K2CO3 or NaH | DMF | 25 - 100 | 80 - 95 |
| Thiols | Thiophenol | K2CO3 or Et3N | Acetonitrile, THF | 0 - 25 | 90 - 99 |
Experimental Protocol 1: Reaction with an Arylamine
This protocol details a standard procedure for the synthesis of N-aryl-2-nitro-pyridin-4-amines, which are common precursors for kinase inhibitors.
Objective: Synthesis of N-(4-methoxyphenyl)-2-nitropyridin-4-amine.
Methodology:
-
Reagent Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add this compound (142 mg, 1.0 mmol, 1.0 eq).
-
Addition of Nucleophile and Base: Add p-anisidine (135 mg, 1.1 mmol, 1.1 eq) and anhydrous potassium carbonate (207 mg, 1.5 mmol, 1.5 eq).
-
Solvent Addition: Add 5 mL of anhydrous dimethylformamide (DMF).
-
Reaction: Stir the reaction mixture at 60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into 50 mL of ice-water.
-
Extraction: The resulting precipitate can be collected by filtration, washed with water, and dried. Alternatively, the aqueous mixture can be extracted with ethyl acetate (3 x 20 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality: The use of a polar aprotic solvent like DMF or DMSO is crucial as it effectively solvates the reactants and the intermediate complex without protonating the nucleophile. A mild inorganic base like K2CO3 is sufficient to neutralize the HF generated in situ.
Experimental Protocol 2: Reaction with a Thiol
This protocol describes the synthesis of a 4-(arylthio)-2-nitropyridine derivative.
Objective: Synthesis of 4-(phenylthio)-2-nitropyridine.
Methodology:
-
Reagent Preparation: In a 25 mL round-bottom flask under an inert atmosphere, dissolve this compound (142 mg, 1.0 mmol, 1.0 eq) in 5 mL of anhydrous acetonitrile.
-
Nucleophile and Base Addition: Add thiophenol (110 mg, 1.0 mmol, 1.0 eq) followed by triethylamine (152 mg, 1.5 mmol, 1.5 eq).
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid and can be monitored by TLC (typically complete within 1 hour).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography.
Causality: Thiolates are very soft and potent nucleophiles, allowing the reaction to proceed rapidly at room temperature. An organic base like triethylamine is used to deprotonate the thiol in situ, generating the more nucleophilic thiolate anion.
Caption: General Experimental Workflow for SNAr Reactions.
Case Study in Drug Development: Synthesis of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors
The imidazo[4,5-b]pyridine core is a key pharmacophore found in numerous kinase inhibitors, acting as a bioisostere of the natural purine ring system.[3] this compound is an ideal starting material for the synthesis of these scaffolds. A common synthetic strategy involves the initial SNAr reaction to install a desired side chain, followed by reduction of the nitro group and subsequent cyclization to form the fused imidazole ring.
For instance, in the development of dual FLT3/Aurora kinase inhibitors for the treatment of Acute Myeloid Leukemia, a key synthetic step involves the nucleophilic displacement of a leaving group at the C4 position of a 2-amino-3-nitropyridine derivative with a piperazine moiety.[7] While the cited synthesis starts with a chloro-derivative, this compound could be used analogously, often with improved reaction kinetics.
Illustrative Synthetic Scheme:
-
SNAr Reaction: this compound reacts with a protected piperazine derivative (e.g., Boc-piperazine) in the presence of a base like DIPEA in DMSO to yield the 4-(piperazin-1-yl)-2-nitropyridine intermediate.
-
Nitro Group Reduction: The nitro group is then reduced to an amine using standard conditions, such as catalytic hydrogenation (H2, Pd/C) or reduction with iron powder in acetic acid, to give the corresponding pyridine-2,3-diamine.
-
Cyclization: The diamine is then cyclized with a suitable reagent (e.g., a carboxylic acid, aldehyde, or orthoester) to form the final imidazo[4,5-b]pyridine core, which can be further functionalized.
This multi-step sequence highlights how the initial, highly efficient SNAr reaction on this compound enables the construction of complex, high-value pharmaceutical intermediates.
Conclusion
This compound is a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its reactivity is well-defined and predictable, governed by the strong activating effects of the endocyclic nitrogen and the C2-nitro group. The fluorine atom at the C4 position serves as an excellent nucleofuge for SNAr reactions, allowing for the efficient and regioselective introduction of a vast array of chemical functionalities. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively utilize this key intermediate in their synthetic endeavors, from fundamental research to the complex challenges of drug discovery and development.
References
- 1. This compound [myskinrecipes.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Technical Guide to 4-Fluoro-2-nitropyridine: Sourcing, Synthesis, and Application in Modern Chemistry
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of innovation.[1] 4-Fluoro-2-nitropyridine (CAS No. 884495-09-4) has emerged as a pivotal building block, valued for its unique electronic properties that facilitate a range of chemical transformations.[2][3] The presence of a fluorine atom and a nitro group on the pyridine ring creates a highly reactive system, particularly for nucleophilic aromatic substitution (SNAr) reactions.[4] This guide provides an in-depth technical overview for researchers and drug development professionals on the commercial availability, core chemical applications, synthetic pathways, and safe handling of this versatile intermediate. Its utility spans the synthesis of kinase inhibitors, antimicrobial agents, agrochemicals, and functional materials, making a thorough understanding of its properties and suppliers essential for contemporary research and development.[2]
Physicochemical Properties
This compound is a solid compound whose key properties are summarized below. These characteristics are critical for its handling, reaction setup, and storage.
| Property | Value | Source(s) |
| CAS Number | 884495-09-4 | [5][6][7] |
| Molecular Formula | C₅H₃FN₂O₂ | [2][5][8] |
| Molecular Weight | 142.09 g/mol | [2][5][8] |
| Appearance | Solid | [8] |
| Purity | Typically ≥97-98% | [2][5][7] |
| Boiling Point | ~261.4 °C | [2] |
| Storage Temperature | 2-8°C, under inert atmosphere | [2][6] |
| SMILES | C1=CN=C(C=C1F)--INVALID-LINK--[O-] | [6] |
| InChI Key | LBLMBLVHTJEEDZ-UHFFFAOYSA-N | [8] |
Commercial Landscape: Sourcing this compound
The accessibility of high-purity this compound is crucial for reproducible research and development. The compound is available from a variety of chemical suppliers, typically catering to research and bulk quantities. When selecting a supplier, researchers should consider not only the price but also the purity, available analytical data (e.g., NMR, HPLC), and lead times.
| Supplier | Purity | Available Quantities | Notes |
| Fluorochem | 95% | 100mg, 250mg, 1g, 5g, 10g, 25g | Distributed through CymitQuimica.[8] |
| MySkinRecipes | 98% | 100mg, 250mg, 1g | Lead time of 10-20 days indicated.[2] |
| CP Lab Safety | min 98% | 100 mg | Listed as a Protein Degrader Building Block. |
| AChemBlock | 97% | Custom quotes available | Provides IUPAC name and SMILES string.[7] |
| Achmem | Not specified | Inquire for details | Provides detailed safety information.[6] |
| BLD Pharm | Not specified | Inquire for details | Online ordering available. |
| HENAN SUNLAKE | 98% | Up to 300 kg/month capacity | Bulk supplier.[9] |
Note: Pricing is subject to fluctuation and should be confirmed directly with the suppliers.
The Synthetic Utility of this compound: A Deep Dive into Nucleophilic Aromatic Substitution (SNAr)
The primary synthetic value of this compound stems from its reactivity in nucleophilic aromatic substitution (SNAr) reactions. The pyridine ring is inherently electron-deficient, and this property is significantly amplified by the potent electron-withdrawing nitro group (-NO₂).[4] This electronic arrangement renders the carbon atoms of the ring electrophilic and thus susceptible to attack by nucleophiles.
Mechanistic Principles
In the case of this compound, the fluorine atom at the C4 position is the target for substitution. The SNAr reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: A nucleophile (e.g., an amine, alcohol, or thiol) attacks the electrophilic C4 carbon, which bears the fluoro leaving group. This initial attack is the rate-determining step and results in the temporary loss of aromaticity, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]
-
Leaving Group Expulsion: The aromaticity of the pyridine ring is restored in a faster second step through the elimination of the fluoride ion, which is a good leaving group.
The nitro group plays a crucial role in stabilizing the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction and facilitating the substitution.[4][10]
Caption: Generalized workflow for the SNAr reaction.
Experimental Protocol: A Model SNAr Reaction with an Amine
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 eq)
-
Aprotic polar solvent (e.g., DMSO, DMF, or NMP)
-
Base (e.g., K₂CO₃ or DIPEA, 2.0 eq)
-
Reaction vessel with magnetic stirrer and nitrogen inlet
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Vessel Preparation: To a dry reaction vessel under a nitrogen atmosphere, add this compound and the chosen solvent. Stir until the starting material is fully dissolved.
-
Addition of Reagents: Add the amine nucleophile to the solution, followed by the base.
-
Reaction: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract the product with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure substituted product.
Justification of Choices:
-
Solvent: Aprotic polar solvents are used because they can solvate the cation of the base but do not hydrogen-bond with the nucleophile, thus enhancing its reactivity.
-
Base: A base is required to deprotonate the amine nucleophile (if it's a primary or secondary amine salt) or to scavenge the HF formed if the free amine is used, driving the reaction to completion.
-
Temperature: Heating is often necessary to overcome the activation energy associated with the disruption of the aromatic ring in the rate-determining step.[11]
Synthetic Routes to this compound
Plausible Synthetic Pathway
A likely route starts from 4-fluoropyridine. The direct nitration of pyridine itself is often challenging, but the N-oxide derivative is more amenable to electrophilic substitution.
-
N-Oxidation: 4-fluoropyridine is oxidized to 4-fluoropyridine N-oxide.
-
Nitration: The N-oxide is then nitrated, typically using a mixture of nitric acid and sulfuric acid. This reaction introduces the nitro group at the 2-position.
-
Deoxygenation: The resulting this compound N-oxide is deoxygenated, for instance with phosphorus trichloride (PCl₃), to yield the final product, this compound.[12]
Caption: Plausible synthetic workflow for this compound.
Safety, Handling, and Storage
Proper handling of this compound is essential due to its potential hazards. The information below is a summary and should be supplemented by a thorough review of the material safety data sheet (MSDS) from the specific supplier.[13][14][15]
Hazard Profile
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Source: Consolidated from supplier safety information.[6]
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][15]
-
Personal Protective Equipment (PPE): Wear protective gloves (inspect before use), safety glasses with side-shields, and a lab coat.[14][15]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[13][15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][6][16] Recommended storage is at 2-8°C under an inert atmosphere.[2][6]
Conclusion
This compound stands as a potent and versatile intermediate for chemical synthesis, particularly in the fields of drug discovery and materials science. Its commercial availability from multiple suppliers facilitates its use in both academic and industrial research. A comprehensive understanding of its reactivity, dominated by the SNAr mechanism, allows chemists to strategically incorporate fluorinated pyridine moieties into complex target molecules. While its synthesis can be achieved through multi-step sequences, its true value lies in its application as a readily available building block. Adherence to strict safety protocols is mandatory for its handling and storage. This guide serves as a foundational resource for scientists looking to leverage the unique chemical properties of this compound in their research endeavors.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. This compound [myskinrecipes.com]
- 3. innospk.com [innospk.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. achmem.com [achmem.com]
- 7. This compound 97% | CAS: 884495-09-4 | AChemBlock [achemblock.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. This compound, CasNo.884495-09-4 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. watson-int.com [watson-int.com]
- 16. 2-Fluoro-4-nitropyridine | 18614-46-5 [sigmaaldrich.com]
The Enduring Appeal of the Fluorinated Pyridine Moiety: A Technical Guide for the Modern Chemist
Abstract
The strategic incorporation of fluorine atoms into the pyridine scaffold has become a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth exploration of the chemistry of fluorinated pyridines, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the profound electronic effects of fluorine substitution, dissect key synthetic methodologies, and illuminate the reactivity patterns that make these heterocycles such valuable building blocks. Through a blend of theoretical principles, practical protocols, and mechanistic insights, this document aims to empower scientists to harness the full potential of fluorinated pyridines in their research endeavors.
The Fluorine Effect: More Than Just an Electronegative Atom
The introduction of fluorine, the most electronegative element, into a pyridine ring dramatically alters its physicochemical properties. This "fluorine effect" is not merely a consequence of inductive electron withdrawal; it's a nuanced interplay of inductive and resonance effects that profoundly impacts reactivity, basicity, and metabolic stability.
The position of fluorine substitution dictates its electronic influence. Fluorine at the 2- and 4-positions exerts a strong electron-withdrawing effect through resonance, significantly activating these positions towards nucleophilic aromatic substitution (SNAr).[1] Conversely, a fluorine atom at the 3-position primarily acts through induction, leading to a more modest, yet still significant, perturbation of the ring's electronics.
One of the most critical consequences of fluorination is the modulation of the pyridine's basicity (pKa). The electron-withdrawing nature of fluorine decreases the electron density on the nitrogen atom, rendering it less basic. This has significant implications in drug design, as it can influence a molecule's solubility, membrane permeability, and interaction with biological targets.[2]
| Compound | pKa |
| Pyridine | 5.25 |
| 2-Fluoropyridine | -0.44[3] |
| 3-Fluoropyridine | 2.97[4] |
| 4-Fluoropyridine | 1.13 |
| Pentafluoropyridine | < -4 |
Table 1: Comparison of pKa values for pyridine and various fluorinated derivatives. The decrease in pKa upon fluorination is a direct consequence of the electron-withdrawing nature of the fluorine atoms.
Synthetic Strategies for Accessing Fluorinated Pyridines
A diverse array of synthetic methodologies has been developed to access the rich chemical space of fluorinated pyridines. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.
Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction
Nucleophilic aromatic substitution is arguably the most prevalent method for introducing fluorine and other functionalities onto the pyridine ring. The inherent electron deficiency of the pyridine ring, further enhanced by the presence of fluorine atoms, facilitates the attack of nucleophiles.
The reactivity of halopyridines in SNAr reactions generally follows the order F > Cl > Br > I, a trend opposite to that observed in aliphatic nucleophilic substitution.[1] This is because the rate-determining step is typically the attack of the nucleophile to form the Meisenheimer complex, which is stabilized by the high electronegativity of fluorine.[5] Perfluoropyridine, for instance, is highly reactive towards nucleophiles, with substitution occurring preferentially at the 4-position.[6]
Diagram: SNAr Mechanism on a Fluorinated Pyridine
Caption: General mechanism of nucleophilic aromatic substitution on 2-fluoropyridine.
Experimental Protocol: Nucleophilic Substitution on Pentafluoropyridine
-
Materials: Pentafluoropyridine, desired nucleophile (e.g., sodium methoxide), and a polar aprotic solvent (e.g., dimethylformamide, DMF).
-
Procedure: a. Dissolve pentafluoropyridine in DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C in an ice bath. c. Slowly add a solution of the nucleophile in DMF to the reaction mixture. d. Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or GC-MS). e. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography or distillation.
Modern Synthetic Approaches: Expanding the Toolbox
While SNAr remains a powerful tool, modern synthetic chemistry has introduced a variety of innovative methods for the synthesis of fluorinated pyridines, often offering complementary reactivity and selectivity.
Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for the synthesis of complex molecules.[7] In the context of fluorinated pyridines, Rh(III)-catalyzed C-H activation has been successfully employed to construct 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes.[8][9] This method provides a one-step route to a substitution pattern that can be challenging to access through traditional methods.
Diagram: Rh(III)-Catalyzed C-H Functionalization
Caption: Simplified workflow for Rh(III)-catalyzed synthesis of 3-fluoropyridines.
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of reactive radical intermediates under mild conditions.[10] This technology has been successfully applied to the synthesis of fluorinated pyridines. For example, the coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, catalyzed by an iridium photocatalyst, provides a route to diversely substituted 3-fluoropyridines.[11] This method leverages the ease of reduction of the C-I bond to initiate a radical cascade that ultimately leads to the desired heterocyclic product.
Experimental Protocol: Photoredox-Mediated Synthesis of a 3-Fluoropyridine
-
Materials: α,α-Difluoro-β-iodoketone, silyl enol ether, photocatalyst (e.g., fac-[Ir(ppy)₃]), ammonium acetate, and a suitable solvent (e.g., acetonitrile).
-
Procedure: a. To a reaction vessel, add the α,α-difluoro-β-iodoketone, silyl enol ether, photocatalyst, and ammonium acetate. b. Degas the solvent and add it to the reaction vessel under an inert atmosphere. c. Irradiate the reaction mixture with a blue LED light source at room temperature. d. Monitor the reaction progress by TLC or LC-MS. e. Upon completion, remove the solvent under reduced pressure. f. Purify the residue by column chromatography to afford the desired 3-fluoropyridine.
Reactivity of Fluorinated Pyridines: Beyond SNAr
While nucleophilic aromatic substitution is a dominant theme in the reactivity of fluorinated pyridines, these versatile building blocks participate in a wide range of other transformations.
C-F Bond Activation and Functionalization
The strong carbon-fluorine bond has traditionally been considered unreactive. However, recent advances in transition-metal catalysis have enabled the selective activation and functionalization of C-F bonds. Nickel- and iron-catalyzed borylation of fluoroarenes, for example, provides a powerful method for converting C-F bonds into versatile C-B bonds, which can then be further elaborated through Suzuki-Miyaura cross-coupling reactions.[12][13][14] This strategy is particularly valuable for the late-stage functionalization of complex molecules.
Diagram: Catalytic C-F Borylation
Caption: A simplified representation of transition-metal-catalyzed C-F borylation.
Hydrogenation of the Pyridine Ring
The reduction of fluorinated pyridines to the corresponding fluorinated piperidines is a valuable transformation, as the fluorinated piperidine motif is prevalent in many bioactive molecules.[15] However, this reaction can be challenging due to competing hydrodefluorination. The development of robust and selective hydrogenation protocols, such as the use of palladium catalysts in the presence of a Brønsted acid, has enabled the efficient synthesis of these important building blocks.[16]
Applications in Drug Discovery and Beyond
The unique properties conferred by fluorine make fluorinated pyridines highly sought-after building blocks in drug discovery and materials science.[17][18]
In medicinal chemistry, the incorporation of a fluorinated pyridine moiety can lead to:
-
Improved Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the half-life of a drug.[19]
-
Enhanced Binding Affinity: The electronic and conformational effects of fluorine can lead to more potent and selective interactions with biological targets.[20]
-
Modulated Physicochemical Properties: As discussed, fluorination can be used to fine-tune pKa, lipophilicity, and membrane permeability, thereby optimizing the pharmacokinetic profile of a drug candidate.[2]
In materials science, the high thermal and oxidative stability of fluorinated pyridines makes them attractive components for the synthesis of advanced polymers and functional materials.[6]
Conclusion
The chemistry of fluorinated pyridines is a vibrant and rapidly evolving field. From the foundational principles of the fluorine effect to the cutting-edge synthetic methodologies of C-H functionalization and photoredox catalysis, our understanding of these remarkable heterocycles continues to expand. The ability to strategically introduce fluorine into the pyridine scaffold provides chemists with a powerful tool to modulate molecular properties and design next-generation pharmaceuticals and materials. As new synthetic methods continue to emerge and our appreciation for the subtle interplay of electronic and steric effects deepens, the fluorinated pyridine moiety is poised to play an even more prominent role in the future of chemical science.
References
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- 2. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Fluoropyridine | C5H4FN | CID 67794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
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- 14. researchgate.net [researchgate.net]
- 15. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. pharmacyjournal.org [pharmacyjournal.org]
Methodological & Application
Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions of 4-Fluoro-2-nitropyridine
Abstract: This guide provides a detailed technical overview of Nucleophilic Aromatic Substitution (SNAr) reactions involving 4-fluoro-2-nitropyridine, a critical building block in modern medicinal chemistry and materials science.[1] The unique electronic arrangement of this substrate, featuring a pyridine nitrogen, a potent nitro-activating group, and an excellent fluoride leaving group, confers exceptional reactivity and synthetic versatility. We will explore the underlying mechanistic principles that govern this reactivity, delineate the scope of applicable nucleophiles, and provide detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals. The aim is to bridge theoretical understanding with practical application, enabling the strategic and efficient synthesis of diverse 4-substituted-2-nitropyridine derivatives.
The Mechanistic Foundation: Why SNAr Thrives on the Pyridine Ring
Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing aromatic systems. Unlike electron-rich carbocyclic arenes (like benzene), the pyridine ring is inherently electron-deficient due to the presence of the highly electronegative nitrogen atom. This intrinsic property makes the ring susceptible to attack by nucleophiles, a characteristic that is the antithesis of the more familiar electrophilic aromatic substitution.
The SNAr reaction on pyridines proceeds via a well-established two-step addition-elimination mechanism.[2]
-
Nucleophilic Attack (Rate-Determining Step): The nucleophile attacks an electron-deficient carbon atom bearing a suitable leaving group. This attack temporarily breaks the ring's aromaticity to form a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]
-
Elimination (Fast Step): The leaving group is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.
Crucially, the stability of the Meisenheimer complex dictates the reaction's feasibility and regioselectivity. For pyridine substrates, nucleophilic attack occurs preferentially at the C-2 and C-4 positions (ortho and para to the ring nitrogen). This is because the resulting negative charge in the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom through resonance, a powerful stabilizing effect that is not possible with attack at the C-3 position.[3][4][5]
The Unique Reactivity Profile of this compound
The reactivity of this compound is a textbook example of synergistic electronic effects. Several factors converge to make the C-4 position exceptionally electrophilic and primed for substitution.
-
Pyridine Nitrogen: As discussed, the ring nitrogen acts as the primary "activating group," withdrawing electron density by induction and resonance, making the C-4 position a prime target for nucleophiles.[5]
-
2-Nitro Group: The nitro group (NO₂) at the C-2 position is one of the most powerful electron-withdrawing groups used in organic synthesis.[4][6] It dramatically enhances the electrophilicity of the entire ring, particularly the C-4 and C-6 positions, through strong inductive and resonance effects. This further stabilizes the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C-4.
-
4-Fluoro Group: In the context of SNAr, fluorine is an outstanding leaving group. While the carbon-fluorine bond is strong, the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[7] The high electronegativity of fluorine strongly polarizes the C-F bond, rendering the C-4 carbon significantly more electropositive and thus more susceptible to attack.[5][7] The general reactivity order for halide leaving groups in SNAr is F > Cl > Br > I , which is the reverse of their order in Sₙ2 reactions.[5]
Reaction Scope and Condition Optimization
This compound is a versatile substrate that reacts cleanly with a wide array of nucleophiles. The choice of reaction conditions is dictated by the nucleophilicity of the attacking species.
| Nucleophile Class | Example Nucleophile | Typical Base | Typical Solvent | Temperature (°C) |
| Nitrogen | ||||
| Secondary Aliphatic | Morpholine, Piperidine | K₂CO₃ or Et₃N | DMF, Ethanol, DMSO | 25 - 100 |
| Primary Aliphatic | Benzylamine | None or Et₃N | Isopropanol/H₂O | 60 - 80 |
| Aromatic | Aniline | K₂CO₃, DIPEA | DMF, Dioxane | 80 - 120 |
| Oxygen | ||||
| Alcohols/Phenols | 4-Methoxyphenol | NaH, K₂CO₃, t-BuOK | THF, DMF | 25 - 80 |
| Sulfur | ||||
| Thiols | Thiophenol, Benzyl Mercaptan | K₂CO₃, NaH, Et₃N | DMF, THF, Acetonitrile | 0 - 60 |
Causality Behind Experimental Choices:
-
Solvents: Polar aprotic solvents such as DMF, DMSO, and THF are generally preferred.[5][6] They effectively solvate the cation of the nucleophile's salt (if used) and can stabilize the charged Meisenheimer complex without interfering with the reaction. Alcohols can serve as both solvent and reactant in some cases, but are generally less effective for weaker nucleophiles.
-
Bases: The role of the base is twofold: (1) to deprotonate the nucleophile to increase its reactivity (e.g., converting a phenol to a more nucleophilic phenoxide) and (2) to act as an acid scavenger for the hydrogen fluoride (HF) generated during the reaction.[8] For potent nucleophiles like aliphatic amines, an external base may simply serve as an acid scavenger. For weaker nucleophiles like alcohols and thiols, a strong, non-nucleophilic base like sodium hydride (NaH) is often required for complete deprotonation prior to reaction.[9]
Detailed Experimental Protocols
The following protocols are representative procedures for the reaction of this compound with different classes of nucleophiles.
Protocol 1: Reaction with a Secondary Aliphatic Amine (Morpholine)
This protocol describes a typical, high-yielding reaction with a strong nitrogen nucleophile.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Water, Brine
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (e.g., 1.0 g, 7.04 mmol, 1.0 eq) and anhydrous potassium carbonate (1.46 g, 10.56 mmol, 1.5 eq).
-
Add anhydrous DMF (approx. 0.5 M concentration, ~14 mL).
-
To the stirring suspension, add morpholine (0.68 mL, 7.74 mmol, 1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into a separatory funnel containing water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product, 4-(2-nitropyridin-4-yl)morpholine, can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield a yellow solid.
Protocol 2: Reaction with a Phenolic Nucleophile (4-Methoxyphenol)
This protocol demonstrates the in situ generation of a potent oxygen nucleophile using a strong base.
Materials:
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
4-Methoxyphenol (1.1 eq)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl), Ethyl acetate, Water, Brine
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (approx. 0.4 M).
-
Carefully add sodium hydride (e.g., 0.34 g of 60% dispersion, 8.45 mmol, 1.2 eq) portion-wise at 0 °C (ice bath).
-
Add a solution of 4-methoxyphenol (0.97 g, 7.74 mmol, 1.1 eq) in anhydrous THF dropwise to the NaH suspension.
-
Allow the mixture to stir at room temperature for 30 minutes. Effervescence (H₂ gas) should be observed as the phenoxide is formed.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.0 g, 7.04 mmol, 1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.
-
Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product, 4-(4-methoxyphenoxy)-2-nitropyridine, by flash chromatography.
Protocol 3: Reaction with a Thiol Nucleophile (Thiophenol)
This protocol utilizes a highly nucleophilic sulfur species, which often reacts rapidly even at room temperature.[10]
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.05 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Acetonitrile (ACN)
-
Ethyl acetate, Water, Brine
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 g, 7.04 mmol, 1.0 eq) in acetonitrile (approx. 0.5 M, ~14 mL).
-
Add triethylamine (1.18 mL, 8.45 mmol, 1.2 eq) to the solution.
-
Add thiophenol (0.76 mL, 7.39 mmol, 1.05 eq) dropwise to the stirring solution at room temperature. An exotherm may be observed.
-
Stir the reaction at room temperature for 1-2 hours. Thiols are potent nucleophiles, and the reaction is often rapid.[11][12] Monitor by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (40 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product, 2-nitro-4-(phenylthio)pyridine, by flash chromatography to afford the pure product.
General Workflow and Downstream Applications
The successful execution of these SNAr reactions follows a standardized laboratory workflow, from setup to final characterization. A key synthetic advantage of the resulting 4-substituted-2-nitropyridine products is the potential for further modification. The nitro group can be readily reduced to a primary amine using various methods (e.g., catalytic hydrogenation with Pd/C, reduction with iron in acetic acid, or SnCl₂).[13] This opens a pathway to a new class of 4-substituted-pyridin-2-amine derivatives, which are highly valuable scaffolds in drug discovery.
References
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reaction Examples [cdb.ics.uci.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Thiol - Wikipedia [en.wikipedia.org]
- 13. mdpi.org [mdpi.org]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 4-Fluoro-2-nitropyridine
Introduction: The Strategic Importance of 4-Fluoro-2-nitropyridine in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and heterocyclic scaffolds into molecular architectures is a cornerstone of rational drug design. Fluorine's unique properties—its small size, high electronegativity, and ability to form strong C-F bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. The pyridine ring, a ubiquitous motif in pharmaceuticals, offers a versatile scaffold for constructing complex molecules that interact with a wide array of biological targets.
This compound (CAS 884495-09-4) has emerged as a particularly valuable building block for medicinal chemists.[1][2] This reagent strategically combines the reactivity of a fluorinated pyridine with the activating and directing effects of a nitro group. The strong electron-withdrawing nature of the nitro group, positioned ortho to the pyridine nitrogen and para to the fluorine atom, renders the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr). This predictable reactivity allows for the facile and regioselective introduction of a diverse range of functionalities, making this compound a key intermediate in the synthesis of numerous pharmaceuticals, notably in the development of kinase inhibitors and other targeted therapies.[3]
This comprehensive guide provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates. We will delve into the underlying principles of its reactivity, provide step-by-step methodologies for its reaction with various nucleophiles, and present a case study on the synthesis of a key precursor for a class of potent kinase inhibitors.
Chemical Properties and Reactivity Profile
| Property | Value |
| CAS Number | 884495-09-4 |
| Molecular Formula | C₅H₃FN₂O₂ |
| Molecular Weight | 142.09 g/mol |
| Appearance | Solid |
| Boiling Point | 261.4°C at 760 mmHg |
| Storage | 2-8°C, under inert atmosphere |
The reactivity of this compound is dominated by the principles of nucleophilic aromatic substitution. The fluorine atom at the C4 position serves as an excellent leaving group, activated by the strong -M and -I effects of the nitro group at C2. This activation significantly lowers the energy barrier for the addition of a nucleophile to the aromatic ring, facilitating the formation of a resonance-stabilized Meisenheimer complex. The subsequent elimination of the fluoride ion restores the aromaticity of the pyridine ring, yielding the 4-substituted-2-nitropyridine product.
Core Directive: Nucleophilic Aromatic Substitution (SNAr) Workflows
The versatility of this compound lies in its ability to react with a wide range of nucleophiles, including amines, phenols, and thiols. The general workflow for these transformations is depicted below.
Caption: General workflow for the SNAr of this compound.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, providing detailed steps from reaction setup to product characterization.
Protocol 1: Synthesis of N-Aryl-2-nitro-4-pyridinamines
This protocol details the reaction of this compound with an aniline derivative, a common step in the synthesis of kinase inhibitors.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF.
-
Add the substituted aniline (1.1 eq) and potassium carbonate (2.0 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-aryl-2-nitro-4-pyridinamine.
Characterization (Representative Data):
For a typical 4-(arylamino)-2-nitropyridine product, the following spectroscopic data can be expected:
-
¹H NMR: Resonances for the pyridine and aryl protons, with characteristic downfield shifts for protons ortho and para to the nitro group. The NH proton will appear as a broad singlet.
-
¹³C NMR: Signals corresponding to all carbon atoms in the molecule. The carbon bearing the nitro group (C2) and the carbon attached to the amino group (C4) will be significantly deshielded.
-
IR (cm⁻¹): Characteristic peaks for N-H stretching (around 3300-3400), aromatic C-H stretching (around 3000-3100), and asymmetric and symmetric NO₂ stretching (around 1520 and 1340, respectively).
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the product.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF or DMSO are chosen because they effectively solvate the ionic intermediates of the SNAr reaction, particularly the Meisenheimer complex, thereby accelerating the reaction rate.
-
Base: An inorganic base like K₂CO₃ is used to neutralize the HF that is formed during the reaction, driving the equilibrium towards the product. A non-nucleophilic organic base like triethylamine can also be used.
-
Temperature: Heating is typically required to overcome the activation energy of the reaction. The optimal temperature depends on the nucleophilicity of the amine and the specific substrate.
Protocol 2: Synthesis of 4-Aryloxy-2-nitropyridines
This protocol describes the reaction with a phenolic nucleophile.
Materials:
-
This compound (1.0 eq)
-
Substituted Phenol (1.2 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF.
-
Add a solution of the substituted phenol (1.2 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the phenoxide solution.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC.
-
After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with EtOAc (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Base: A strong base like NaH is required to deprotonate the weakly acidic phenol, generating the more nucleophilic phenoxide anion.
-
Inert Atmosphere: An inert atmosphere is crucial when using reactive reagents like NaH to prevent reaction with atmospheric moisture and oxygen.
Protocol 3: Synthesis of 4-(Arylthio)-2-nitropyridines
This protocol outlines the reaction with a thiol nucleophile.
Materials:
-
This compound (1.0 eq)
-
Substituted Thiophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (ACN) or DMF
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in ACN, add the substituted thiophenol (1.1 eq) and K₂CO₃ (2.0 eq).
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC. Some less reactive thiols may require gentle heating.
-
Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate.
-
Dissolve the residue in DCM and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography to yield the desired 4-(arylthio)-2-nitropyridine.
Causality Behind Experimental Choices:
-
Nucleophilicity: Thiols are generally more nucleophilic than their corresponding alcohols, and their anions (thiolates) are even more so. Often, a milder base and lower temperatures are sufficient for the reaction to proceed efficiently.
Data Presentation: A Comparative Overview of SNAr Reactions
The following table summarizes typical reaction conditions and outcomes for the SNAr of this compound with various nucleophiles.
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 90 | 6 | 85-95 |
| 4-Methoxyaniline | K₂CO₃ | DMF | 80 | 4 | >90 |
| 1-Methylpiperazine | K₂CO₃ | ACN | 50 | 3 | >95 |
| Phenol | NaH | THF | 60 | 8 | 70-85 |
| 4-Methylthiophenol | K₂CO₃ | ACN | RT | 4 | >90 |
Note: Yields are representative and can vary based on the specific substrate and reaction scale.
Case Study: Synthesis of a Key Intermediate for Kinase Inhibitors
A pivotal intermediate in the synthesis of several tyrosine kinase inhibitors, such as those targeting Abl kinase, is a 4-(piperazin-1-yl)-2-nitropyridine derivative. This scaffold is readily accessible from this compound.
Caption: Synthetic route to a kinase inhibitor intermediate.
The initial SNAr reaction between this compound and 1-methylpiperazine proceeds in high yield. The resulting 4-(4-methylpiperazin-1-yl)-2-nitropyridine is then subjected to reduction of the nitro group to an amine. This diamine is a versatile intermediate that can be further elaborated through coupling reactions to construct the final active pharmaceutical ingredient (API).
Safety and Handling
This compound and related nitropyridine derivatives should be handled with care in a well-ventilated fume hood.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
-
First Aid:
-
In case of skin contact: Wash off immediately with plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move person into fresh air.
-
If swallowed: Rinse mouth. Seek medical attention if you feel unwell.
-
Always consult the Safety Data Sheet (SDS) for the specific reagent before use.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex pharmaceutical intermediates. Its well-defined reactivity in nucleophilic aromatic substitution reactions allows for the predictable and efficient introduction of diverse functional groups. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this valuable reagent in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and the discovery of new therapeutics.
References
Application Note: 4-Fluoro-2-nitropyridine as a Pivotal Building Block for Advanced Agrochemical Synthesis
Abstract & Introduction
The relentless evolution of weed and fungal resistance necessitates continuous innovation in the agrochemical industry. Pyridine-based scaffolds are integral to the design of modern herbicides, fungicides, and insecticides due to their unique physicochemical properties and potent biological activity.[1] The strategic incorporation of fluorine atoms and fluorinated motifs, in particular, has been shown to enhance metabolic stability, binding affinity, and overall efficacy of active ingredients.[2][3][4]
This application note provides a detailed technical guide on the utility of 4-Fluoro-2-nitropyridine , a highly versatile and reactive intermediate. We will explore the underlying chemical principles that make this molecule an exceptional building block and provide a detailed, field-proven protocol for its application in synthesizing key pyridyl-ether agrochemical precursors. This guide is intended for research chemists and process development scientists in the agrochemical sector.
The Chemical Rationale: Exploiting Nucleophilic Aromatic Substitution (SNAr)
The synthetic power of this compound lies in its profound reactivity towards nucleophiles via the Nucleophilic Aromatic Substitution (SNAr) pathway. Several electronic factors converge to make the C-4 position exceptionally susceptible to substitution:
-
Ring Activation: The pyridine ring nitrogen acts as an electron sink, withdrawing electron density from the ring, particularly at the C-2 and C-4 positions. This inherent electron deficiency makes the ring susceptible to attack by nucleophiles.
-
Nitro Group Activation: The potent electron-withdrawing nitro group (-NO₂) at the C-2 position further depletes electron density from the ring, significantly stabilizing the negatively charged intermediate formed during the reaction.[5]
-
Fluorine as an Excellent Leaving Group: In the context of SNAr, fluoride is an outstanding leaving group. Its high electronegativity polarizes the C-F bond, making the carbon atom more electrophilic. Crucially, the rate-determining step in many SNAr reactions is the initial attack of the nucleophile, not the departure of the leaving group. The ability of fluorine to stabilize the transition state leading to the intermediate makes it highly effective.
The SNAr mechanism proceeds via a two-step addition-elimination process, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is paramount to the reaction's success and is greatly enhanced by the presence of the ortho-nitro group and the ring nitrogen.
Diagram 1: SNAr Mechanism on this compound. The nucleophile attacks the electron-deficient C-4 position, forming a stabilized Meisenheimer complex before eliminating the fluoride ion.
Application Showcase: Synthesis of a 4-Aryloxy-2-nitropyridine Intermediate
Pyridyl aryl ethers are a common substructure in a variety of commercial and developmental agrochemicals, particularly fungicides and herbicides that target enzymes like succinate-cytochrome c reductase.[6][7] The following section details the synthesis of 4-(4-Fluorophenoxy)-2-nitropyridine , a representative intermediate that can be further elaborated into more complex active ingredients. This reaction exemplifies the clean and high-yielding substitution that is characteristic of this compound.
The choice of 4-fluorophenol as the nucleophile is illustrative, as fluorinated phenols are themselves important building blocks in agrochemical design.[8][9]
Detailed Laboratory Protocol
This protocol describes a robust method for the base-mediated SNAr reaction between this compound and 4-Fluorophenol.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Commercial | Store in a cool, dry place. |
| 4-Fluorophenol | >99% | Commercial | Corrosive solid. Handle with appropriate PPE. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | Commercial | Finely powdered increases surface area. |
| Dimethylformamide (DMF) | Anhydrous, >99.8% | Commercial | Use a dry, polar aprotic solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction. |
| Brine (Saturated NaCl solution) | - | Lab Prepared | For washing. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | For drying organic phase. |
| Deionized Water | - | Lab System | For work-up. |
Experimental Workflow
Diagram 2: Experimental Workflow for Synthesis. A logical flow from reaction setup and monitoring through to product isolation, purification, and final characterization.
Step-by-Step Procedure
-
Vessel Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 4-fluorophenol (5.60 g, 50.0 mmol, 1.0 equiv) and anhydrous potassium carbonate (10.35 g, 75.0 mmol, 1.5 equiv).
-
Causality Note: Potassium carbonate is a mild base sufficient to deprotonate the phenol, forming the more nucleophilic phenoxide in situ. Using an excess ensures complete deprotonation. A stronger base is typically not required and could lead to side reactions.
-
-
Solvent Addition: Add 100 mL of anhydrous dimethylformamide (DMF) to the flask.
-
Causality Note: DMF is a polar aprotic solvent, which is ideal for SNAr reactions. It effectively solvates the potassium cation but poorly solvates the phenoxide anion, leaving the nucleophile "bare" and highly reactive.
-
-
Reagent Addition: In a separate beaker, dissolve this compound (7.10 g, 50.0 mmol, 1.0 equiv) in 25 mL of anhydrous DMF. Attach the resulting solution to a dropping funnel and add it dropwise to the stirring suspension in the reaction flask over 15 minutes at room temperature.
-
Reaction: Heat the reaction mixture to 85 °C using an oil bath. Maintain this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) every hour until the starting this compound spot is consumed (typically 3-5 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the dark reaction mixture slowly into a beaker containing 500 mL of ice-cold deionized water. A precipitate (the product) should form.
-
Causality Note: This "quenching" step precipitates the organic product, which has low water solubility, while the inorganic salts (KBr, excess K₂CO₃) and DMF dissolve in the aqueous phase.
-
-
Extraction: Transfer the aqueous mixture to a 1 L separatory funnel. Extract the product with ethyl acetate (3 x 150 mL). Combine the organic layers.
-
Causality Note: Ethyl acetate is a suitable solvent for extracting the desired product and is not miscible with water. Multiple extractions ensure maximum recovery of the product from the aqueous phase.
-
-
Washing: Wash the combined organic layers with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).
-
Causality Note: The water washes remove residual DMF, and the brine wash removes the bulk of the remaining water from the organic phase, initiating the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield 4-(4-fluorophenoxy)-2-nitropyridine as a pale yellow solid.
Expected Results & Data
| Parameter | Expected Value / Observation |
| Product | 4-(4-Fluorophenoxy)-2-nitropyridine |
| Appearance | Pale yellow crystalline solid |
| Molecular Formula | C₁₁H₇FN₂O₃ |
| Molecular Weight | 234.18 g/mol |
| Expected Yield | 85-95% |
| Purity (Post-Purif.) | >98% (by HPLC) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.45 (d), 7.20-7.30 (m), 7.10-7.18 (m), 6.95 (dd) |
Conclusion
This compound is a superior building block for constructing complex agrochemical entities. Its well-defined reactivity through the SNAr mechanism allows for the clean and efficient introduction of a substituted pyridyl moiety. The protocol detailed herein for the synthesis of a 4-aryloxy-2-nitropyridine intermediate is robust, high-yielding, and serves as a foundational blueprint for accessing a wide range of pyridyl-ether based fungicides and herbicides. The predictable reactivity and commercial availability of this intermediate make it an essential tool for discovery chemistry and process development in the agrochemical industry.
References
- 1. WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814 - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis of new 4-aryloxy-N-arylanilines and their inhibitory activities against succinate-cytochrome c reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US6037503A - Process for the preparation of para-fluorophenol - Google Patents [patents.google.com]
- 9. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]
4-Fluoro-2-nitropyridine: A Versatile Electrophilic Scaffold for the Synthesis of Diverse Heterocyclic Compounds
Introduction: The Strategic Value of 4-Fluoro-2-nitropyridine in Heterocyclic Chemistry
This compound is a pivotal building block for the synthesis of a wide array of functionalized heterocyclic compounds, particularly those of interest in medicinal chemistry and materials science.[1][2] Its utility stems from a highly activated pyridine ring, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing effects of the nitro group at the 2-position and the inherent electron deficiency of the pyridine ring synergistically activate the C4-position towards nucleophilic attack. This, combined with the excellent leaving group ability of the fluorine atom, allows for the facile and regioselective introduction of a diverse range of nucleophiles, including amines, alcohols, and thiols.[1][3] This guide provides a comprehensive overview of the reactivity of this compound and detailed protocols for its application in the synthesis of various heterocyclic derivatives.
The Engine of Reactivity: Understanding Nucleophilic Aromatic Substitution (SNAr)
The high reactivity of this compound is governed by the SNAr mechanism. This process is a two-step addition-elimination sequence. In the first, and typically rate-determining step, a nucleophile attacks the electron-deficient carbon atom at the 4-position of the pyridine ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the nitro group. In the second step, the fluoride ion is eliminated, restoring the aromaticity of the pyridine ring and yielding the substituted product.
Several factors influence the efficiency and regioselectivity of SNAr reactions with this compound:
-
Position of the Nitro Group: The activating effect of the nitro group is most pronounced when it is positioned ortho or para to the leaving group. In this compound, the para-relationship between the nitro group and the fluorine atom provides strong activation for nucleophilic attack at the C4 position.
-
Nature of the Leaving Group: The reactivity of halogens as leaving groups in SNAr reactions generally follows the trend F > Cl > Br > I. Although the carbon-fluorine bond is the strongest, the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. This polarization is the dominant factor in the rate-determining addition step.
-
Nucleophilicity: The rate of the reaction is directly influenced by the strength of the nucleophile. Anionic nucleophiles, such as alkoxides and thiolates, are generally more reactive than their neutral counterparts like alcohols and thiols.
Application Notes and Protocols
The following sections provide detailed protocols for the reaction of this compound with various classes of nucleophiles. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired product.
Synthesis of 4-Amino-2-nitropyridines via Reaction with N-Nucleophiles
The reaction of this compound with primary and secondary amines is a robust method for the synthesis of 4-amino-2-nitropyridine derivatives, which are valuable intermediates in drug discovery.
This protocol describes the general procedure for the reaction of this compound with a primary aliphatic amine, using benzylamine as an example.
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Anhydrous Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.2 M.
-
Add benzylamine (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
This protocol outlines the synthesis of N-aryl-4-amino-2-nitropyridines.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) and aniline (1.1 equiv) in anhydrous DMF.
-
Add potassium carbonate (2.0 equiv) to the stirred solution.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of 4-Alkoxy- and 4-Aryloxy-2-nitropyridines via Reaction with O-Nucleophiles
The reaction with alkoxides and phenoxides provides access to ether derivatives of 2-nitropyridine.
Materials:
-
This compound (1.0 equiv)
-
Sodium methoxide (1.2 equiv, either as a solid or a solution in methanol)
-
Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF or methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium methoxide (1.2 equiv) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Materials:
-
This compound (1.0 equiv)
-
Phenol (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv) or Sodium hydride (NaH) (1.2 equiv, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve phenol (1.1 equiv) in anhydrous DMF.
-
Add potassium carbonate (2.0 equiv) or carefully add sodium hydride (1.2 equiv) portion-wise at 0 °C. If using NaH, stir the mixture at room temperature for 30 minutes to generate the phenoxide.
-
Add a solution of this compound (1.0 equiv) in DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Synthesis of 4-Thio-2-nitropyridines via Reaction with S-Nucleophiles
Thiolates are potent nucleophiles that readily displace the fluoride from this compound to form thioether derivatives.
This protocol describes the general procedure for the synthesis of thioether derivatives using thiophenol as an example.
Materials:
-
This compound (1.0 equiv)
-
Thiophenol (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of potassium carbonate (1.5 equiv) in anhydrous DMF, add thiophenol (1.1 equiv) at room temperature.
-
After stirring for 15 minutes, add a solution of this compound (1.0 equiv) in DMF.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Nucleophile Class | Example Nucleophile | Product Class | Typical Conditions |
| N-Nucleophiles | Primary/Secondary Amines | 4-Amino-2-nitropyridines | Base (e.g., Et₃N, K₂CO₃), Solvent (e.g., EtOH, DMF), 25-100 °C |
| O-Nucleophiles | Alkoxides/Phenoxides | 4-Alkoxy/Aryloxy-2-nitropyridines | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF), 0-80 °C |
| S-Nucleophiles | Thiols | 4-Thio-2-nitropyridines | Base (e.g., K₂CO₃), Solvent (e.g., DMF), 25 °C |
Visualization of Key Concepts
General SNAr Mechanism
Caption: General mechanism of the SNAr reaction of this compound.
Experimental Workflow for SNAr Reactions
Caption: A typical experimental workflow for an SNAr reaction.
Handling and Safety
This compound and its derivatives should be handled with care in a well-ventilated fume hood.[4][5] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.[4][5] Many of the reagents used in these protocols, such as sodium hydride and strong bases, are corrosive and/or flammable and require careful handling.[4][5] Consult the Safety Data Sheet (SDS) for each specific reagent before use.
Conclusion
This compound is a highly valuable and versatile building block in heterocyclic synthesis. Its activated nature towards nucleophilic aromatic substitution allows for the efficient and regioselective introduction of a wide range of functional groups. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this reagent and to develop novel heterocyclic compounds with potential applications in drug discovery and materials science.
References
Application Notes and Protocols: Synthesis of N-Substituted 2-Nitropyridines
Abstract
N-substituted 2-nitropyridine scaffolds are of significant interest to the pharmaceutical and agrochemical industries due to their prevalence in a wide array of biologically active molecules.[1][2] This technical guide provides a comprehensive overview of the synthesis of these valuable compounds, with a primary focus on the robust and widely applicable Nucleophilic Aromatic Substitution (SNAr) pathway. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and discuss critical safety considerations. This document is intended for researchers, scientists, and drug development professionals seeking to incorporate these versatile building blocks into their synthetic programs.
Introduction: The Significance of N-Substituted 2-Nitropyridines
The pyridine ring is a privileged heterocyclic motif in medicinal chemistry, and its derivatives are integral components of numerous FDA-approved drugs.[1] The introduction of a nitro group, particularly at the 2-position, profoundly influences the electronic properties of the pyridine ring, rendering it susceptible to nucleophilic attack. This electronic activation is the cornerstone of many synthetic strategies aimed at introducing nitrogen-based substituents. The resulting N-substituted 2-nitropyridines serve as crucial intermediates and final products in the development of novel therapeutics, including kinase inhibitors for oncology and agents with antimicrobial and anti-leishmanial properties.[2]
Synthetic Strategies: A Focus on Nucleophilic Aromatic Substitution (SNAr)
While various methods exist for the synthesis of substituted pyridines, such as metal-catalyzed cross-coupling reactions, the Nucleophilic Aromatic Substitution (SNAr) reaction remains a highly effective and often preferred method for the synthesis of N-substituted 2-nitropyridines.[3][4][5] This is largely due to the strong electron-withdrawing nature of the nitro group, which significantly activates the pyridine ring towards nucleophilic attack.
The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction of a 2-halo-nitropyridine with an amine proceeds via a well-established two-step addition-elimination mechanism.[5]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the nucleophilic attack of the amine on the carbon atom bearing the leaving group (typically a halogen). This attack disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized across the ring and, importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization.
-
Elimination of the Leaving Group and Re-aromatization: In the second step, the leaving group (e.g., chloride, fluoride) is expelled, and the aromaticity of the pyridine ring is restored, yielding the N-substituted 2-nitropyridine product.
The reactivity of the 2-halopyridine substrate in SNAr reactions is influenced by the nature of the leaving group, with fluoride generally being more reactive than chloride.[6][7] However, 2-chloropyridines are often more readily available and cost-effective starting materials. The presence of an additional electron-withdrawing group on the pyridine ring can further enhance its reactivity.[6]
Visualizing the SNAr Pathway
The following diagrams illustrate the key mechanistic steps and the overall experimental workflow for the synthesis of N-substituted 2-nitropyridines.
Caption: SNAr reaction mechanism for N-substituted 2-nitropyridine synthesis.
Caption: General experimental workflow for the synthesis.
Detailed Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-5-nitropyridin-2-amine
This protocol provides a representative example for the synthesis of an N-substituted 2-nitropyridine.
Materials and Equipment
| Reagents | Equipment |
| 2-Chloro-5-nitropyridine | Round-bottom flask with reflux condenser |
| 4-Methoxyaniline (p-anisidine) | Magnetic stirrer with heating plate |
| Potassium tert-butoxide (t-BuOK) | Nitrogen or Argon gas inlet |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Temperature controller |
| Ethyl acetate (EtOAc) | Separatory funnel |
| Brine (saturated NaCl solution) | Rotary evaporator |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Thin-Layer Chromatography (TLC) plates |
| Deionized water | Column chromatography setup |
| NMR spectrometer, Mass spectrometer | |
| Melting point apparatus |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are recommended).[8][9]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of volatile reagents and solvents.[8][9]
-
Handling Strong Bases: Potassium tert-butoxide is a strong base and is corrosive.[10] Handle with care, avoiding contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10]
-
Handling Pyridine Derivatives: Pyridine and its derivatives can be toxic and have strong, unpleasant odors.[8] Avoid inhalation and skin contact.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-nitropyridine (1.0 eq), 4-methoxyaniline (1.1 eq), and potassium tert-butoxide (1.2 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add anhydrous DMSO via syringe. The amount of solvent should be sufficient to ensure good stirring (typically a 0.1-0.5 M solution with respect to the limiting reagent).
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 60-80 °C). The optimal temperature may vary depending on the specific substrates.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC could be a mixture of ethyl acetate and hexanes.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point (mp): As an indicator of purity.
Quantitative Data Summary
The following table provides a general overview of reaction conditions and expected outcomes for the SNAr synthesis of various N-substituted 2-nitropyridines. Note that these are representative and may require optimization for specific substrates.
| 2-Halopyridine | Amine Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| 2-Chloro-5-nitropyridine | Aniline | K₂CO₃ | DMF | 100-120 | 70-90 |
| 2-Chloro-3-nitropyridine | Benzylamine | Et₃N | Acetonitrile | Reflux | 75-95 |
| 2-Fluoro-5-nitropyridine | Morpholine | NaHCO₃ | DMSO | 60-80 | 80-98 |
| 2-Chloro-5-nitropyridine | 4-Nitroaniline | t-BuOK | DMSO | 60 | ~76[11] |
Conclusion
The synthesis of N-substituted 2-nitropyridines via Nucleophilic Aromatic Substitution is a powerful and versatile method for accessing a wide range of valuable compounds for drug discovery and development. The protocol outlined in this application note provides a robust and reproducible procedure that can be adapted for various substrates. A thorough understanding of the reaction mechanism and strict adherence to safety protocols are paramount for the successful and safe execution of this chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. N-(4-Nitrophenyl)pyridin-2-amine synthesis - chemicalbook [chemicalbook.com]
The Strategic Role of 4-Fluoro-2-nitropyridine in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Pyridine Building Block
In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold stands as a "privileged" structural motif, integral to a significant percentage of FDA-approved drugs.[1] Among the vast array of pyridine derivatives, 4-fluoro-2-nitropyridine has emerged as a particularly valuable and versatile building block. Its utility stems from a unique confluence of electronic and steric properties that render it highly reactive and amenable to selective functionalization.
This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of bioactive molecules. We will delve into the fundamental principles governing its reactivity, present detailed protocols for its use in key synthetic transformations, and showcase its role in the construction of clinically relevant compounds, with a particular focus on kinase inhibitors.
Core Principles: The Chemistry of this compound
The synthetic power of this compound is primarily rooted in its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The pyridine nitrogen and the strongly electron-withdrawing nitro group at the 2-position work in concert to activate the C4 position towards nucleophilic attack. This activation facilitates the displacement of the fluorine atom, which is an excellent leaving group in this context.
The reactivity of halogenated nitropyridines in SNAr reactions generally follows the order F > Cl > Br > I. This trend makes this compound a highly efficient substrate for constructing carbon-nitrogen and carbon-oxygen bonds, which are ubiquitous in pharmaceutical agents.[2]
Application Focus I: Synthesis of Kinase Inhibitors
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[3] Consequently, kinase inhibitors represent a major class of targeted therapeutics. This compound has proven to be an invaluable tool in the synthesis of various kinase inhibitors.[4]
Case Study: A Synthetic Approach to Imatinib Analogs
Imatinib (Gleevec®) is a landmark tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[5][6] The synthesis of imatinib and its analogs often involves the coupling of a substituted aniline with a pyrimidine derivative. While not a direct precursor in all reported syntheses of Imatinib itself, the principles of using activated halopyridines are central to the construction of similar kinase inhibitor scaffolds.
Here, we present a generalized protocol for the synthesis of an imatinib-like scaffold, illustrating the utility of SNAr reactions with nitropyridine derivatives, a concept directly applicable to the use of this compound.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol outlines a general method for the reaction of a fluoro-nitropyridine derivative with a primary or secondary amine, a key step in the synthesis of many kinase inhibitors.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline or aliphatic amine (1.1 - 1.2 eq)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the chosen anhydrous solvent.
-
Add the amine nucleophile, followed by the base (DIPEA or K₂CO₃).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
Table 1: Representative SNAr Reactions of Fluoronitropyridines with Amines
| Entry | Fluoronitropyridine Derivative | Amine Nucleophile | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | This compound | Aniline | K₂CO₃ | DMF | 80 | >90 |
| 2 | This compound | Morpholine | DIPEA | DMSO | 60 | >95 |
| 3 | 2-Fluoro-5-nitrobenzene-1,4-diamine | Piperidine | K₂CO₃ | DMF | 80 | 95[7] |
| 4 | 4-Ethoxy-2-fluoro-1-nitrobenzene | Aniline | NaH | THF | 60 | 85[7] |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Visualization of Synthetic Workflow
Caption: General workflow for the SNAr reaction of this compound.
Application Focus II: Synthesis of Antiviral Agents
The incorporation of fluorine into nucleoside and nucleotide analogs has been a highly successful strategy in the development of antiviral drugs.[8] Fluorinated heterocycles, including those derived from this compound, can serve as key intermediates in the synthesis of novel antiviral agents. The fluorine atom can enhance metabolic stability and alter the electronic properties of the molecule, leading to improved pharmacokinetic and pharmacodynamic profiles.[8][9] For instance, the ribonucleoside analog 4'-fluorouridine has demonstrated potent inhibitory activity against a range of RNA viruses, including SARS-CoV-2 and respiratory syncytial virus (RSV).[10][11]
Synthetic Strategy: Building Blocks for Bioactive Heterocycles
This compound can be elaborated into a variety of heterocyclic systems that are precursors to antiviral compounds. The nitro group can be reduced to an amino group, which can then be further functionalized. The pyridine nitrogen provides a handle for quaternization or N-oxide formation, expanding the chemical space for drug design.
Protocol 2: Reduction of the Nitro Group
This protocol describes a standard procedure for the reduction of the nitro group in a substituted 2-nitropyridine to the corresponding 2-aminopyridine.
Materials:
-
Substituted 2-nitropyridine (1.0 eq)
-
Iron powder (Fe) or Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)
-
Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve the substituted 2-nitropyridine in methanol or ethanol.
-
Add iron powder and a solution of ammonium chloride in water, or add Tin(II) chloride dihydrate in concentrated HCl.
-
Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure.
-
If an acidic workup was used, neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 2-aminopyridine, which can be purified by column chromatography if necessary.
Visualization of Reaction Mechanism
Caption: The addition-elimination mechanism of the SNAr reaction.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely published synthetic methodologies.[7][12] The progress of each reaction should be meticulously monitored by appropriate analytical techniques such as TLC or LC-MS. The identity and purity of the final products must be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. For chiral molecules, enantiomeric purity should be assessed using chiral HPLC or other suitable techniques.
Conclusion: A Cornerstone Reagent in Bioactive Molecule Synthesis
This compound is a powerful and versatile reagent that plays a crucial role in the synthesis of a wide range of bioactive molecules.[4] Its high reactivity in SNAr reactions allows for the efficient and selective introduction of various functional groups, making it an indispensable tool for medicinal chemists and drug development professionals. The protocols and insights provided in this guide are intended to facilitate the effective utilization of this key building block in the ongoing quest for novel and improved therapeutics.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4'-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4'-Fluorouridine inhibits alphavirus replication and infection in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Use of 4-Fluoro-2-nitropyridine in the Development of PET Tracers
Introduction: The Strategic Advantage of the Fluoropyridinyl Moiety in PET Tracer Design
Positron Emission Tomography (PET) stands as a powerful molecular imaging modality, offering unparalleled insights into in vivo physiological and pathological processes.[1] The development of novel PET tracers is paramount to expanding the diagnostic and research capabilities of this technique.[2][3] Among the various radionuclides used in PET, Fluorine-18 (¹⁸F) is often the nuclide of choice due to its near-ideal physical and nuclear characteristics, including a manageable half-life of 109.77 minutes and low positron energy, which contributes to high-resolution images.[1]
The introduction of ¹⁸F onto biologically active molecules, however, presents significant synthetic challenges. This guide focuses on the strategic use of 4-fluoro-2-nitropyridine as a versatile precursor for the efficient incorporation of ¹⁸F into a wide array of molecules, thereby facilitating the development of novel PET tracers. The electron-deficient nature of the pyridine ring, further activated by the ortho-nitro group, renders the 4-position highly susceptible to nucleophilic aromatic substitution (SₙAr) by no-carrier-added (n.c.a.) [¹⁸F]fluoride.[4] This robust and efficient labeling methodology has become a cornerstone in modern radiopharmaceutical chemistry.
This document provides a comprehensive overview of the chemistry, application, and detailed protocols for utilizing this compound in the synthesis of ¹⁸F-labeled PET tracers, aimed at researchers, scientists, and drug development professionals in the field of molecular imaging.
The Chemistry of ¹⁸F-Labeling using Nitro-activated Pyridines: A Mechanistic Perspective
The efficacy of this compound and its analogues as labeling precursors lies in the fundamental principles of nucleophilic aromatic substitution. The pyridine ring, being inherently electron-deficient, is more amenable to nucleophilic attack than a corresponding benzene ring. The presence of a strongly electron-withdrawing group, such as a nitro group (-NO₂), in the ortho or para position to the leaving group (in this case, a halogen or other suitable group) dramatically enhances the rate of substitution.
The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge from the incoming [¹⁸F]fluoride is stabilized by resonance, with significant delocalization onto the nitro group. This stabilization lowers the activation energy of the reaction, allowing for rapid and efficient labeling under mild conditions, a critical factor given the short half-life of ¹⁸F.[5]
Subsequent to the successful incorporation of ¹⁸F, the nitro group can be readily reduced to an amine. This amino group then serves as a versatile chemical handle for conjugation to a variety of biomolecules, including peptides, proteins, and small molecule drugs, through amide bond formation, reductive amination, or other biocompatible coupling reactions. This two-step "post-labeling conjugation" strategy is a powerful approach for the synthesis of complex PET tracers.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the synthesis of an ¹⁸F-labeled pyridine prosthetic group and its subsequent conjugation. These protocols are intended as a starting point and may require optimization based on the specific substrate and available laboratory equipment.
Protocol 1: General Procedure for the Radiosynthesis of [¹⁸F]4-Fluoro-2-aminopyridine
This protocol outlines the synthesis of a versatile building block, [¹⁸F]4-fluoro-2-aminopyridine, from a commercially available precursor.
Materials and Reagents:
-
4-Bromo-2-nitropyridine or 4-trimethylammonium-2-nitropyridine triflate precursor
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
[¹⁸F]Fluoride (produced from a cyclotron, in [¹⁸O]H₂O)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (MeCN), HPLC grade
-
Water, HPLC grade
-
Palladium on Carbon (Pd/C, 10%)
-
Methanol (MeOH), anhydrous
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18 Sep-Pak)
Instrumentation:
-
Automated Radiosynthesis Module (e.g., GE TRACERlab, Siemens Explora) or manual setup in a hot cell
-
High-Performance Liquid Chromatography (HPLC) system with UV and radiation detectors (semi-preparative and analytical)
-
Gamma Counter or Dose Calibrator
Step-by-Step Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Pass the aqueous [¹⁸F]fluoride solution through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.
-
Elute the [¹⁸F]F⁻ from the cartridge into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in MeCN/H₂O.
-
-
Azeotropic Drying:
-
Heat the reaction vessel under a stream of nitrogen or argon to azeotropically remove the water. This is a critical step as water can significantly reduce the nucleophilicity of the fluoride ion. Repeat with additions of anhydrous MeCN until the mixture is dry.
-
-
¹⁸F-Fluorination:
-
Dissolve the 4-substituted-2-nitropyridine precursor (e.g., 5-10 mg) in anhydrous DMSO (0.5 mL) and add it to the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.
-
Heat the reaction mixture at 120-150°C for 10-20 minutes. Monitor the reaction progress by radio-TLC or radio-HPLC if possible.
-
-
Nitro Group Reduction:
-
After cooling, dilute the reaction mixture with water and pass it through a C18 SPE cartridge to trap the [¹⁸F]this compound.
-
Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities.
-
Elute the desired product from the cartridge with MeOH into a vial containing Pd/C (5-10 mg).
-
Stir the mixture under a hydrogen atmosphere (e.g., from a balloon) at room temperature for 5-10 minutes.
-
-
Purification:
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Purify the filtrate using semi-preparative HPLC. A typical mobile phase would be a gradient of MeCN in water or an isocratic mixture.[6]
-
Collect the fraction containing the [¹⁸F]4-fluoro-2-aminopyridine, identified by co-elution with a non-radioactive standard.
-
-
Formulation:
-
Remove the HPLC solvent under reduced pressure or by dilution with water followed by trapping on a C18 SPE cartridge.
-
Elute the final product from the cartridge with a small volume of ethanol and formulate in sterile saline for injection.
-
Protocol 2: Post-labeling Conjugation to a Carboxylic Acid-containing Biomolecule
This protocol describes the coupling of the synthesized [¹⁸F]4-fluoro-2-aminopyridine to a biomolecule of interest (e.g., a peptide or small molecule inhibitor) that possesses a carboxylic acid moiety.
Materials and Reagents:
-
[¹⁸F]4-Fluoro-2-aminopyridine (from Protocol 1)
-
Biomolecule with a carboxylic acid group
-
Coupling agents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: e.g., Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Activation of the Carboxylic Acid:
-
In a separate vial, dissolve the biomolecule (1-2 mg) in anhydrous DMF (0.2 mL).
-
Add the coupling agent (e.g., HATU, 1.1 equivalents) and DIPEA (2 equivalents).
-
Allow the activation to proceed for 5-10 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the solution of [¹⁸F]4-fluoro-2-aminopyridine (in a small volume of the HPLC mobile phase or reconstituted in DMF) to the activated biomolecule.
-
Heat the reaction mixture at 50-80°C for 10-15 minutes.
-
-
Purification and Formulation:
-
Purify the final ¹⁸F-labeled conjugate using semi-preparative HPLC.
-
Formulate the purified tracer as described in Protocol 1, Step 6.
-
Data Presentation and Quality Control
The success of a PET tracer synthesis is determined by several key parameters that must be rigorously evaluated.
Table 1: Key Quality Control Parameters for ¹⁸F-Labeled Tracers
| Parameter | Typical Acceptance Criteria | Method of Analysis |
| Radiochemical Yield (RCY) | > 20% (decay-corrected) | Calculated from starting activity and final product activity |
| Radiochemical Purity (RCP) | ≥ 95% | Analytical radio-HPLC |
| Molar Activity (Aₘ) | > 37 GBq/µmol (> 1 Ci/µmol) | HPLC with a calibrated UV detector to quantify the mass of the non-radioactive compound |
| Residual Solvents | Per USP/Ph. Eur. guidelines | Gas Chromatography (GC) |
| pH | 4.5 - 7.5 | pH meter or pH paper |
| Sterility & Endotoxins | Sterile and pass endotoxin test | Standard microbiology assays |
Applications in PET Tracer Development
The this compound scaffold has been instrumental in the development of PET tracers for a variety of biological targets.
-
Neuroimaging: The development of tracers for imaging neuroinflammation, such as those targeting the translocator protein (TSPO), has benefited from this chemistry.[7] Additionally, tracers for imaging amyloid plaques and tau pathology in neurodegenerative diseases like Alzheimer's disease have been synthesized using fluoropyridine-based approaches.[8][9][10]
-
Oncology: The ability to label peptides and antibodies has opened up avenues for developing tracers for various cancer targets.[2][11] For instance, FAPi (Fibroblast Activation Protein inhibitor) tracers, which are gaining prominence in cancer imaging, can be labeled using this methodology.[3]
-
Cardiology: Tracers for myocardial perfusion imaging, which are crucial for the diagnosis of coronary artery disease, have been developed based on ¹⁸F-labeled pyridaben analogues.[12]
Troubleshooting and Expert Insights
-
Low Radiochemical Yield:
-
Cause: Incomplete drying of the [¹⁸F]fluoride. Solution: Ensure rigorous azeotropic drying. The use of a phase-transfer catalyst like K₂₂₂ is crucial to enhance fluoride reactivity.
-
Cause: Precursor degradation. Solution: Use high-purity precursors and optimize reaction temperature and time.
-
-
Low Molar Activity:
-
Cause: Contamination with non-radioactive fluorine (¹⁹F) from reagents or the synthesis system. Solution: Use high-purity reagents and ensure the synthesis module is thoroughly cleaned.
-
Cause: Carrier ¹⁹F in the target water. Solution: Use high-purity [¹⁸O]water for cyclotron production.
-
-
Challenges with Nitro Reduction:
-
Cause: Catalyst poisoning. Solution: Ensure the crude product from the fluorination step is sufficiently purified before reduction.
-
Cause: Incomplete reaction. Solution: Increase reaction time, hydrogen pressure, or the amount of catalyst.
-
Conclusion: A Versatile Tool for Advancing Molecular Imaging
The use of this compound and related activated heterocyclic systems represents a robust and versatile strategy for the development of ¹⁸F-labeled PET tracers. The high efficiency of the nucleophilic aromatic substitution reaction, coupled with the ability to perform post-labeling modifications, provides a powerful platform for radiochemists. The protocols and insights provided in this guide are intended to empower researchers to leverage this chemistry for the creation of novel imaging agents that can ultimately improve our understanding of disease and enhance patient care.
References
- 1. openmedscience.com [openmedscience.com]
- 2. Novel Tracers and Radionuclides in PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [18F]fluoropyridines: From conventional radiotracers to the labeling of macromolecules such as proteins and oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 18F-Fluorination: Challenge and Opportunity for Organic Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of 18F-labeled 2-phenylimidazo[1,2-a]pyridine analog, 18F-CB251, for TSPO-selective PET radiotracer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. 18F-labeled styrylpyridines as PET agents for amyloid plaque imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radiosynthesis, In Vitro Characterization, and In Vivo PET Neuroimaging of [18F]F-4 for Tau Protein: A First-in-Human PET Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vjneurology.com [vjneurology.com]
- 11. Personalised PET imaging in oncology: an umbrella review of meta-analyses to guide the appropriate radiopharmaceutical choice and indication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and preliminary evaluation of 18F-labeled pyridaben analogues for myocardial perfusion imaging with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: [¹⁸F] Labeling using 4-Fluoro-2-nitropyridine Precursors for Positron Emission Tomography (PET)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the application of 4-fluoro-2-nitropyridine as a versatile precursor for the fluorine-18 (¹⁸F) labeling of biomolecules, particularly peptides, for Positron Emission Tomography (PET) imaging. The methodology leverages a two-stage approach: initial conjugation of the nitropyridine moiety to a target molecule followed by a highly efficient nucleophilic aromatic substitution (SNAr) reaction with [¹⁸F]fluoride. This document provides the scientific rationale, detailed step-by-step protocols for precursor synthesis and radiolabeling, purification strategies, and quality control measures. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure robust and reproducible results.
Introduction: The Rationale for this compound in [¹⁸F] PET Tracer Development
Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides functional information about biological processes in vivo.[1] The development of novel PET tracers is crucial for advancing our understanding of disease and for the development of new therapeutics.[2] Fluorine-18 is a favored radionuclide for PET due to its near-ideal physical properties, including a convenient half-life (109.8 minutes) and low positron energy, which results in high-resolution images.[1]
The direct labeling of complex biomolecules with [¹⁸F]fluoride can be challenging due to the often harsh reaction conditions required, which can lead to denaturation and loss of biological activity.[3] To circumvent this, the use of prosthetic groups or bifunctional labeling agents has become a standard strategy.[3][4]
This compound emerges as a highly promising precursor for this purpose. The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group at the ortho position.[5][6][7] This activation facilitates the displacement of a leaving group by [¹⁸F]fluoride under relatively mild conditions. The strategy presented here involves a two-step process:
-
Precursor Synthesis: A stable precursor is synthesized by conjugating this compound to a biomolecule of interest, typically through a reactive functional group like an amine.
-
Radiolabeling: The nitropyridine-conjugated biomolecule is then subjected to a nucleophilic substitution reaction with activated [¹⁸F]fluoride to yield the final ¹⁸F-labeled PET tracer.
This approach offers several advantages:
-
Mild Labeling Conditions: The final radiolabeling step can be performed under conditions that are generally well-tolerated by sensitive biomolecules.
-
High Radiochemical Yields: The activated nature of the nitropyridine ring leads to efficient incorporation of [¹⁸F]fluoride.[5][6][7]
-
Versatility: This method can be adapted to label a wide range of biomolecules containing primary or secondary amine functionalities.
The Chemistry: Mechanism of [¹⁸F] Labeling
The core of this labeling strategy is the nucleophilic aromatic substitution (SNAr) reaction. The process can be broken down into two key stages:
Stage 1: Precursor Synthesis via Conjugation
The first step involves the covalent attachment of the this compound moiety to the target biomolecule. This is typically achieved by reacting the precursor with a nucleophilic group on the biomolecule, most commonly the ε-amino group of a lysine residue or the N-terminal α-amino group of a peptide. The fluorine atom on the this compound acts as a leaving group in this initial conjugation step, which is a standard nucleophilic aromatic substitution.
Stage 2: [¹⁸F] Radiolabeling via Nucleophilic Aromatic Substitution
The resulting nitropyridine-conjugated biomolecule serves as the immediate precursor for radiolabeling. In this step, the nitro group (-NO₂) at the 2-position of the pyridine ring acts as a potent activating group and the leaving group for the incoming [¹⁸F]fluoride.
The reaction proceeds as follows:
-
Activation of [¹⁸F]Fluoride: Cyclotron-produced [¹⁸F]fluoride is typically obtained in [¹⁸O]water. To enhance its nucleophilicity for the aromatic substitution, the aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge, and then eluted with a solution containing a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), and a base, like potassium carbonate (K₂CO₃), in an organic solvent (e.g., acetonitrile). The water is then removed azeotropically.[8]
-
Nucleophilic Attack: The "naked" and highly reactive [¹⁸F]fluoride attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, which is attached to the nitro group.
-
Formation of a Meisenheimer Complex: A transient, negatively charged intermediate, known as a Meisenheimer complex, is formed. The negative charge is stabilized by the electron-withdrawing nitro group and the pyridine nitrogen.
-
Departure of the Leaving Group: The nitro group departs, and the aromaticity of the pyridine ring is restored, yielding the final [¹⁸F]-labeled biomolecule.
References
- 1. Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fast Indirect Fluorine-18 Labeling of Protein/Peptide using the useful 6-Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl prosthetic group: A Method Comparable to direct Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. interchim.fr [interchim.fr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Researcher's Guide to the Synthesis of 4-Substituted-2-Nitropyridines via Nucleophilic Displacement
Introduction: The Strategic Importance of 4-Substituted-2-Nitropyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous therapeutic agents. Among the vast landscape of pyridine derivatives, 4-substituted-2-nitropyridines represent a particularly valuable class of synthetic intermediates. The strategic placement of the nitro group at the 2-position profoundly influences the electronic character of the pyridine ring, making the C4 position highly susceptible to nucleophilic attack. This predictable reactivity allows for the facile introduction of a diverse array of functional groups at the 4-position, paving the way for the synthesis of complex molecules with tailored biological activities. This guide provides an in-depth exploration of the synthesis of these valuable compounds through nucleophilic aromatic substitution (SNAr), offering both mechanistic insights and practical, field-proven protocols for researchers in drug discovery and development.
The Engine of Transformation: Understanding the SNAr Mechanism
The nucleophilic aromatic substitution (SNAr) on 2-nitropyridine systems is a powerful and reliable transformation. The reaction proceeds via a well-established two-step addition-elimination mechanism. The inherent electron-deficient nature of the pyridine ring, significantly amplified by the potent electron-withdrawing nitro group at the 2-position, renders the carbon atoms at the 4- and 6-positions highly electrophilic. When a suitable leaving group, typically a halide, is present at the 4-position, the stage is set for nucleophilic displacement.
The reaction is initiated by the attack of a nucleophile at the C4 position, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] This step is generally the rate-determining step of the reaction. The negative charge in this intermediate is effectively delocalized across the pyridine ring and onto the oxygen atoms of the nitro group, which is crucial for its stability. In the second step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored, yielding the 4-substituted-2-nitropyridine product. The stability of the Meisenheimer complex is a key factor influencing the reaction rate and feasibility.
Caption: General mechanism of the SNAr reaction on a 4-halo-2-nitropyridine.
Scope of Nucleophilic Displacement: A Survey of Successful Transformations
The SNAr reaction on 4-halo-2-nitropyridines is versatile, accommodating a wide range of nucleophiles. This allows for the introduction of diverse functionalities, which is a significant advantage in the construction of compound libraries for drug discovery. The following table summarizes representative examples of nucleophilic substitution reactions on various nitropyridine substrates, showcasing the broad applicability of this methodology.
| Nucleophile | Substrate | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | 2-Chloro-5-nitropyridine | Ethanol | Et₃N | Reflux | 3 | ~95 | [2] |
| Morpholine | 2-Chloro-5-nitropyridine | Ethanol | Et₃N | Reflux | 3 | ~92 | [2] |
| Benzylamine | 2-Chloro-5-nitropyridine | Isopropanol/H₂O | None | 80 | 2 | ~90 | [2] |
| Aniline | 2-Chloro-5-nitropyridine | DMF | K₂CO₃ | 100 | 6 | ~85 | [2] |
| Substituted Anilines | 2-Chloro-3-nitropyridine | Ethylene glycol | - | Reflux | Not specified | 90-94 | [2] |
| Benzylamine | 4-Chloro-2-methyl-3-nitropyridine | Ethanol | None | Reflux | 4 | High | [2] |
| Various Thiols | 2-Halopyridinium salts | Acetonitrile | - | Room Temp. | - | High | [3] |
| Alcohols | 4-Chloropyridine HCl | DMSO | NaOH | 80 | Overnight | 75-80 | [4] |
Detailed Experimental Protocol: Synthesis of 4-Amino-2-nitropyridine
This protocol provides a detailed, step-by-step procedure for the synthesis of 4-amino-2-nitropyridine from 4-chloro-2-nitropyridine, a representative example of nucleophilic displacement with an amine.
Materials:
-
4-Chloro-2-nitropyridine (1.0 equiv)
-
Ammonia (aqueous solution, e.g., 28-30%)
-
Ethanol
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
Caption: A typical experimental workflow for an SNAr reaction.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-2-nitropyridine (1.0 equivalent) in ethanol to a concentration of approximately 0.2 M.
-
Addition of Nucleophile: To the stirred solution, add an excess of aqueous ammonia solution (e.g., 5-10 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. Partition the residue between water and an organic solvent like ethyl acetate.[1] Extract the aqueous layer three times with ethyl acetate.
-
Isolation: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-amino-2-nitropyridine.
-
Characterization: Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Trustworthiness and Self-Validation: Ensuring Reliable Results
The protocols described herein are designed to be self-validating. The progress of the reaction can be easily monitored by TLC, providing a clear indication of the consumption of the starting material and the formation of the product. The distinct polarity differences between the starting 4-halo-2-nitropyridine and the more polar 4-substituted product typically allow for straightforward visualization and separation. Furthermore, the final product's identity and purity should always be confirmed by spectroscopic methods (NMR and MS), ensuring the integrity of the experimental outcome. For quantitative analysis of reaction kinetics, UV-Vis spectrophotometry can be employed to monitor the formation of the product over time.[1]
Conclusion: A Gateway to Molecular Diversity
The nucleophilic displacement of a leaving group on the 2-nitropyridine scaffold is a robust and highly versatile synthetic strategy. The strong activating effect of the 4-nitro group makes these substrates invaluable for the synthesis of a diverse range of 4-substituted-2-nitropyridines.[1] The protocols and data presented in this guide provide researchers with the foundational knowledge and practical tools to confidently employ this powerful reaction in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.
References
Application Notes & Protocols: Microwave-Assisted Reactions of 4-Fluoro-2-nitropyridine in Drug Discovery
Introduction: Accelerating Discovery with 4-Fluoro-2-nitropyridine and Microwave Chemistry
In the fast-paced world of drug discovery and development, the efficient synthesis of novel molecular scaffolds is paramount. This compound has emerged as a highly valuable and versatile building block. Its pyridine core is a common motif in pharmaceuticals, and the strategic placement of a nitro group and a fluorine atom creates a highly activated system ripe for chemical modification. The strong electron-withdrawing nature of the nitro group, positioned ortho to the fluorine, renders the C4 position exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide array of functional groups, enabling the rapid generation of diverse compound libraries.
Microwave-assisted organic synthesis (MAOS) has revolutionized synthetic chemistry by offering significant advantages over conventional heating methods, including dramatically reduced reaction times (from hours to minutes), improved reaction yields, and enhanced product purity.[1] By directly and efficiently heating the reaction mixture through dielectric loss, microwaves provide rapid and uniform temperature increases that can overcome kinetic barriers and accelerate reaction rates, often by orders of magnitude.[1]
This guide provides detailed application notes and validated protocols for the microwave-assisted SNAr of this compound with various nucleophiles. The protocols are designed to be robust and reproducible, providing researchers with a reliable toolkit for leveraging this powerful combination of reagent and technology in their synthetic endeavors.
Core Principles: The SNAr Mechanism and the Microwave Advantage
The cornerstone of the chemistry described herein is the Nucleophilic Aromatic Substitution (SNAr) reaction. This process typically proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom at the C4 position of the pyridine ring, which bears the fluorine leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The leaving group (fluoride) is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product.
The presence of the electron-withdrawing nitro group is crucial as it stabilizes the negative charge of the Meisenheimer complex through resonance, thereby facilitating its formation and lowering the activation energy of the reaction. Fluorine is an excellent leaving group in this context due to its high electronegativity, which further polarizes the C-F bond.
Microwave irradiation dramatically accelerates this process. The rapid heating brings the reactants to the optimal reaction temperature almost instantaneously, and the ability to superheat solvents in sealed vessels allows for reactions to be conducted at temperatures well above their atmospheric boiling points, leading to significant rate enhancements.[2]
Visualizing the Workflow: General SNAr Protocol
Caption: General workflow for microwave-assisted SNAr reactions.
Protocols and Applications
Safety First: All reactions should be conducted in a dedicated laboratory microwave reactor. Do not use a domestic microwave oven. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions in sealed vessels can generate high pressures; ensure vials are not filled more than two-thirds full and follow the manufacturer's guidelines for your specific microwave system.
Protocol 1: N-Arylation via Reaction with Amines
The formation of C-N bonds through the reaction of this compound with primary and secondary amines is a cornerstone transformation for building libraries of potential bioactive molecules. The resulting 4-amino-2-nitropyridine derivatives are key intermediates in medicinal chemistry.
Rationale: This protocol utilizes a mild inorganic base, potassium carbonate, which is sufficient to scavenge the HF generated during the reaction without promoting side reactions. A polar aprotic solvent like DMF or DMSO is chosen for its ability to dissolve the reactants and efficiently absorb microwave energy.[3]
Step-by-Step Methodology:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired primary or secondary amine (1.1 - 1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Add dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as the solvent (to achieve a concentration of approx. 0.5 M).
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture with stirring at a set temperature of 120-150 °C for 10-20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-2-nitropyridine derivative.
Data Summary: N-Arylation Reactions
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (min) | Typical Yield |
| Aniline | K₂CO₃ | DMF | 140 | 15 | Good to Excellent |
| Benzylamine | K₂CO₃ | DMF | 120 | 10 | Excellent |
| Morpholine | K₂CO₃ | DMSO | 120 | 10 | Excellent |
| Piperidine | K₂CO₃ | DMF | 120 | 10 | Excellent |
Protocol 2: O-Arylation via Reaction with Phenols
The synthesis of 4-aryloxy-2-nitropyridines provides access to diaryl ether linkages, a structural motif present in numerous biologically active compounds. This reaction requires a stronger base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.
Rationale: A strong base like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) is necessary to generate the phenoxide in situ. Anhydrous conditions are crucial when using hydride bases. Polar aprotic solvents like THF or DMF are suitable for this reaction.
Step-by-Step Methodology:
-
To a flame-dried 10 mL microwave reaction vial under an inert atmosphere (e.g., Nitrogen or Argon), add the desired phenol (1.2 eq) and anhydrous DMF (to achieve a final concentration of approx. 0.5 M).
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the sodium phenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Seal the vial securely and place it in the microwave reactor.
-
Irradiate the reaction mixture with stirring at a set temperature of 100-140 °C for 15-30 minutes.
-
After cooling, carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: O-Arylation Reactions
| Nucleophile (Phenol) | Base | Solvent | Temperature (°C) | Time (min) | Typical Yield |
| Phenol | NaH | DMF | 120 | 20 | Good |
| 4-Methoxyphenol | NaH | DMF | 120 | 15 | Good to Excellent |
| 4-Chlorophenol | KOt-Bu | THF | 100 | 25 | Good |
Protocol 3: S-Arylation via Reaction with Thiols
Thioether linkages are important in drug design, and their synthesis from this compound can be efficiently achieved using microwave assistance. Similar to phenols, thiols require a base to form the more potent thiolate nucleophile.
Rationale: The choice of base can range from milder carbonates to stronger hydrides, depending on the acidity of the thiol. Potassium carbonate is often sufficient for aromatic thiols (thiophenols). Anhydrous conditions are recommended, especially with stronger bases.
Step-by-Step Methodology:
-
To a 10 mL microwave reaction vial, add the thiol (e.g., thiophenol, 1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and this compound (1.0 eq).
-
Add acetonitrile (MeCN) or DMF as the solvent (to achieve a concentration of approx. 0.5 M).
-
Seal the vial securely and place it in the microwave reactor.
-
Irradiate the reaction mixture with stirring at a set temperature of 80-120 °C for 10-20 minutes.
-
After cooling, pour the reaction mixture into water.
-
Extract the product with dichloromethane (DCM) or ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Data Summary: S-Arylation Reactions
| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Time (min) | Typical Yield |
| Thiophenol | K₂CO₃ | MeCN | 100 | 15 | Excellent |
| Benzyl mercaptan | K₂CO₃ | DMF | 80 | 10 | Excellent |
| 4-Methylthiophenol | K₂CO₃ | MeCN | 100 | 15 | Excellent |
Mechanism Visualization: The SNAr Pathway
Caption: The addition-elimination mechanism of SNAr.
Conclusion and Future Outlook
The combination of this compound as a versatile electrophile and microwave-assisted synthesis as a rapid and efficient heating method provides a powerful platform for modern drug discovery. The protocols outlined in this guide demonstrate the ease with which C-N, C-O, and C-S bonds can be formed, enabling the synthesis of diverse libraries of 2-nitropyridine derivatives. These compounds serve as crucial intermediates for further functionalization, such as the reduction of the nitro group to an amine, which opens up a vast chemical space for exploration. By adopting these microwave-assisted protocols, researchers can significantly accelerate their discovery timelines, reduce energy consumption, and ultimately, bring novel therapeutics to the clinic faster.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-2-nitropyridine
Welcome to the technical support center for the synthesis of 4-Fluoro-2-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this critical synthesis. The following question-and-answer troubleshooting guide is based on established chemical principles and field-proven insights to ensure you can achieve reliable and high-yield results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Foundational Concepts
Q1: What is the most common and industrially scalable method for synthesizing this compound?
The most prevalent and scalable method is the Halogen Exchange (Halex) reaction.[1] This process involves a nucleophilic aromatic substitution (SNAr) where the chlorine atom of a precursor, typically 4-Chloro-2-nitropyridine, is displaced by a fluoride ion.[2] The reaction is driven by the presence of strong electron-withdrawing groups on the pyridine ring (in this case, the nitro group and the ring nitrogen), which activate the ring for nucleophilic attack.[3] This method is generally preferred over others, like the Balz-Schiemann reaction, for its operational simplicity and use of less hazardous reagents than anhydrous hydrogen fluoride.[1][4]
Q2: Can you briefly explain the mechanism of the Halex reaction in this context?
Certainly. The Halex reaction is a classic SNAr mechanism. The process occurs in two main steps:
-
Nucleophilic Attack: The fluoride ion (F⁻), a strong nucleophile, attacks the carbon atom bonded to the chlorine atom (C4 position). This position is highly electron-deficient (electrophilic) due to the activating effects of the ortho-nitro group and the para-ring nitrogen. This attack forms a temporary, negatively charged intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The Meisenheimer complex is resonance-stabilized, with the negative charge delocalized over the aromatic system and onto the nitro group. The complex then collapses, expelling the chloride ion as the leaving group and re-establishing the aromaticity of the pyridine ring to form the final product, this compound.
The overall efficiency of this process is highly dependent on the reaction conditions, which we will explore in the following sections.
Section 2: Optimizing Key Reaction Parameters
Q3: My reaction yield is consistently low. I'm using standard anhydrous Potassium Fluoride (KF). Could the fluorinating agent be the issue?
Yes, the physical form and quality of your Potassium Fluoride (KF) are absolutely critical and a very common source of low yield. While anhydrous KF is necessary, spray-dried KF is significantly more effective than standard calcined (oven-dried) KF.[5]
Causality: The efficacy of KF in a solid-liquid heterogeneous reaction like the Halex process is directly proportional to its surface area and reactivity.
-
Spray-Dried KF: This form possesses a much smaller particle size (10-20 µm) and a higher surface area (around 1.3 m²/g).[6] This dramatically increases the number of active sites available for reaction, leading to a significant increase in the reaction rate and overall yield.[5][6]
-
Calcined KF: Standard anhydrous KF often has a much larger particle size (~250 µm) and a lower surface area (~0.1 m²/g), which severely limits its fluorinating power.[6]
| KF Type | Typical Particle Size | Surface Area | Relative Fluorinating Power | Reference |
| Spray-Dried KF | 10-20 µm | ~1.3 m²/g | High | [6] |
| Calcined KF | ~250 µm | ~0.1 m²/g | Low | [6] |
Recommendation: Always use high-purity, spray-dried KF for this synthesis.[7] Ensure it is stored under strictly anhydrous conditions, as KF is hygroscopic and absorbed water will inhibit the reaction.
Q4: How critical is the choice of solvent? I've seen DMSO, DMF, and Sulfolane mentioned. Which is best?
The solvent choice is paramount as it must facilitate the dissolution of reactants and stabilize the charged intermediate. High-boiling, polar aprotic solvents are required.[1] While DMF and Sulfolane are commonly used, Dimethyl sulfoxide (DMSO) often provides superior results.[3]
Causality: The ideal solvent must effectively solvate the potassium cation, leaving the fluoride anion "naked" and highly nucleophilic.
-
DMSO: Has a strong ability to solvate cations and a relatively weaker interaction with anions. This enhances the reactivity of the fluoride ion. Studies have shown that DMSO can give dramatically higher yields compared to DMF or sulfolane in similar Halex reactions.[3]
-
DMF/Sulfolane: These are also effective polar aprotic solvents but may not provide the same level of fluoride ion activation as DMSO in all cases.[1]
Recommendation: Start with high-purity, anhydrous DMSO. If side reactions with the solvent are suspected (see Q8), Sulfolane is a more stable, albeit often less reactive, alternative.
Q5: My conversion rate is very slow even at high temperatures. Should I use a phase-transfer catalyst (PTC)?
Absolutely. For a solid-liquid reaction like this, a phase-transfer catalyst (PTC) is highly recommended to accelerate the reaction, often allowing for lower temperatures and shorter reaction times.[8][9] The PTC works by carrying the fluoride anion from the solid KF surface into the organic solvent phase where the 4-Chloro-2-nitropyridine is dissolved.
Causality: The catalyst, typically a quaternary ammonium or phosphonium salt (Q⁺X⁻), exchanges its counter-ion (X⁻) for a fluoride ion at the solid KF interface. The resulting lipophilic Q⁺F⁻ species is soluble in the organic solvent and delivers the highly reactive F⁻ to the substrate.
| Catalyst Type | Example | Typical Conditions | Yield/Conversion Insight | Reference |
| Quaternary Ammonium | Tetrabutylammonium Hydrogen Sulfate (TBAHSO₄) | 3 mol%, 150°C, DMF, 3 hrs | 100% conversion (vs. 55% without PTC) | [8] |
| Quaternary Ammonium | Tetramethylammonium Chloride (TMAC) | Controlled water content | Effective catalyst, selectivity dependent on water | [10][11] |
| Quaternary Phosphonium | Tetraphenylphosphonium salts | High thermal stability | Often used in demanding PTC-Halex reactions | [8][9] |
Recommendation: Employing 3-5 mol% of a thermally stable PTC like Tetrabutylammonium Hydrogen Sulfate (TBAHSO₄) or a phosphonium salt can dramatically improve reaction kinetics.[8] Note that the stability of some PTCs, like tetrabutylammonium salts, can be a concern at very high temperatures due to Hofmann elimination, but they have been shown to be effective in this specific transformation.[8]
Q6: I've heard that water content is critical when using a PTC. How does it affect the reaction?
The role of water is one of the most misunderstood yet critical parameters in PTC-mediated Halex reactions. A small, controlled amount of water can sometimes be beneficial, but excess water is detrimental.
Causality:
-
Anion Hydration: The fluoride anion is small and has a high charge density, making it strongly hydrated by water. This hydration shell "shields" the fluoride ion, drastically reducing its nucleophilicity and rendering it ineffective for the SNAr reaction.[12]
-
Catalyst Interaction: Research on catalysts like Tetramethylammonium chloride (TMAC) has shown that the system's selectivity and efficiency are highly dependent on having a limited and controlled amount of water.[10][11][13] Excess water will favor hydrolysis and other side reactions.
Recommendation: Use anhydrous solvents and spray-dried KF. While you should not add water, be aware that a minuscule, controlled amount associated with the catalyst or reagents might play a role in the catalytic cycle. The primary goal is to maintain a nearly anhydrous environment.
Section 3: Troubleshooting Experimental Problems
Q7: My reaction has stalled with significant starting material remaining. What are the first steps in troubleshooting?
When a reaction stalls, a systematic check of the core components is required. The following workflow can help diagnose the issue.
Caption: Troubleshooting workflow for low conversion.
Q8: I'm getting a good conversion rate, but my isolated yield is low due to byproducts. What are the likely side reactions?
Byproduct formation usually points to issues with water, temperature, or reaction time.
-
Hydrolysis: The most common side reaction is the hydrolysis of the starting material (4-Chloro-2-nitropyridine) or the product (this compound) to form 4-Hydroxy-2-nitropyridine. This is caused by excess water in the reaction mixture.
-
Mitigation: Ensure all reagents and solvents are strictly anhydrous.
-
-
Solvent Reaction: At very high temperatures, solvents like DMSO and DMF can decompose or react with strong nucleophiles. This can lead to complex impurity profiles and a dark, tarry reaction mixture.
-
Mitigation: Lower the reaction temperature. The use of a PTC should allow for effective conversion at a more moderate temperature (e.g., 150°C).[8] If decomposition persists, consider switching to a more thermally robust solvent like Sulfolane.
-
-
Dimerization/Polymerization: While less common for this specific substrate, highly activated aromatic systems can sometimes undergo self-condensation or polymerization, especially if the product is unstable under the reaction conditions.[14][15]
-
Mitigation: Minimize reaction time. Monitor the reaction closely by GC or TLC and quench it as soon as the starting material is consumed.
-
Q9: My reaction mixture has turned black, and I have a lot of tar. Is the batch salvageable?
A dark, tarry mixture is a strong indicator of decomposition, likely due to excessive temperature or prolonged reaction time.
-
Diagnosis: Take a small aliquot, dilute it significantly with a solvent like ethyl acetate, and analyze it by TLC or LC-MS. If you can still see a significant spot for your desired product, a salvage operation may be possible. If it's primarily a baseline smear, the yield will be very low.
-
Salvage Procedure: If the product is present, cool the reaction, dilute it with a robust solvent like toluene or ethyl acetate, and attempt a filtration through a pad of celite or silica gel to remove the worst of the tar. The filtrate can then be subjected to a standard aqueous work-up followed by column chromatography. Expect a significant yield loss.
-
Prevention: The key is prevention. Use the lowest effective temperature and monitor the reaction to avoid running it for too long.
Section 4: Product Isolation and Stability
Q10: What is the recommended procedure for work-up and purification to maximize isolated yield?
Proper work-up is crucial to prevent hydrolysis of the product and facilitate purification.
Detailed Protocol:
-
Cooling: Once the reaction is complete (monitored by GC/TLC), cool the mixture to room temperature.
-
Quenching: Slowly pour the reaction mixture into a vigorously stirred beaker of ice-water. This will precipitate the crude product and dissolve the inorganic salts (KF, KCl).
-
Extraction: Extract the aqueous slurry with a suitable organic solvent like ethyl acetate or dichloromethane (3x volumes). Be aware that gummy precipitates can sometimes form, which may complicate the extraction process.[14]
-
Washing: Combine the organic layers and wash them with water and then with brine to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation, depending on the scale and purity requirements.
Q11: My purified this compound seems to degrade over time, turning from a yellow solid to a brown oil. How should it be stored?
This compound, like many fluoropyridines, can be unstable.[4][15] The presence of the nitro group further affects its stability.
-
Instability Mechanism: The compound is susceptible to hydrolysis and potentially acid-catalyzed polymerization.[4] Exposure to moisture, light, and heat will accelerate decomposition.
-
Storage Recommendation: Store the purified product in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperatures (2-8°C).[16] Protection from light by using an amber vial is also advised. For long-term storage, a freezer (-20°C) is preferable.
References
- 1. Halex process - Wikipedia [en.wikipedia.org]
- 2. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 3. gchemglobal.com [gchemglobal.com]
- 4. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. ENHANCED EFFECT OF SPRAY-DRIED POTASSIUM FLUORIDE ON FLUORINATION | Semantic Scholar [semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. 7789-23-3 Potassium fluoride, anhydrous, spray dried AKSci B919 [aksci.com]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. DE19702282A1 - Catalyst for Halex reactions - Google Patents [patents.google.com]
- 10. Tetramethylammonium chloride as a selective and robust phase transfer catalyst in a solid-liquid halex reaction: The role of water - Lookchem [lookchem.com]
- 11. Tetramethylammonium chloride as a selective and robust phase transfer catalyst in a solid–liquid halex reaction: the role of water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cris.huji.ac.il [cris.huji.ac.il]
- 14. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 15. reddit.com [reddit.com]
- 16. This compound [myskinrecipes.com]
Technical Support Center: Troubleshooting Side Reactions in the Nucleophilic Substitution of 4-Fluoro-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nucleophilic aromatic substitution (SNAr) of 4-fluoro-2-nitropyridine is a cornerstone reaction in medicinal chemistry and materials science, providing a versatile platform for the synthesis of a wide array of functionalized pyridine derivatives.[1] The fluorine atom at the 4-position, activated by the electron-withdrawing nitro group at the 2-position and the pyridine nitrogen, serves as an excellent leaving group.[2][3] However, like any chemical transformation, this reaction is not without its complexities. Researchers often encounter side reactions that can significantly lower the yield and purity of the desired product.
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the nucleophilic substitution of this compound. By understanding the mechanistic underpinnings of these side reactions, you can effectively mitigate their occurrence and optimize your synthetic outcomes.
I. Core Principles of the Main Reaction
To effectively troubleshoot side reactions, a firm grasp of the desired reaction pathway is essential. The nucleophilic substitution of this compound proceeds via a classic SNAr mechanism.
The SNAr Mechanism
The reaction is a two-step addition-elimination process:
-
Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom at the 4-position of the pyridine ring. This is typically the rate-determining step.[4][5] This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, which is resonance-stabilized.[6][7]
-
Leaving Group Elimination: The aromaticity of the pyridine ring is restored through the elimination of the fluoride ion.[8]
The presence of the electron-withdrawing nitro group at the 2-position and the inherent electron-deficient nature of the pyridine ring are crucial for activating the ring towards nucleophilic attack.[2][9]
II. Troubleshooting Common Side Reactions
This section details the most frequently observed side reactions, their mechanistic origins, and actionable strategies for their mitigation.
FAQ 1: My reaction is producing a significant amount of 4-hydroxy-2-nitropyridine. What is causing this hydrolysis and how can I prevent it?
Answer: The formation of 4-hydroxy-2-nitropyridine is a classic example of a hydrolysis side reaction.
Causality and Mechanism
Water, even in trace amounts in your solvent or as a byproduct of the reaction, can act as a nucleophile. The highly activated 4-position of this compound is susceptible to attack by water, especially under basic conditions which generate hydroxide ions (a stronger nucleophile).
The mechanism mirrors the desired SNAr pathway, with water or hydroxide as the incoming nucleophile.
Caption: Hydrolysis side reaction pathway.
Troubleshooting & Mitigation Protocol
| Strategy | Detailed Protocol |
| Rigorous Drying of Reagents and Solvents | 1. Solvents: Use freshly distilled, anhydrous solvents. Alternatively, use solvents from a solvent purification system (SPS).2. Reagents: Dry solid reagents in a vacuum oven. Ensure liquid reagents are stored over molecular sieves. |
| Use of a Non-Protic Base | If a base is required, opt for a non-nucleophilic, non-protic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of hydroxide bases. |
| Inert Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize atmospheric moisture ingress. |
FAQ 2: I am observing the formation of a colored, high-molecular-weight byproduct, especially when using strong bases. What is this and how can I avoid it?
Answer: This is likely due to dimerization or polymerization of your starting material or product, often initiated by strong bases.
Causality and Mechanism
Strong bases can deprotonate the pyridine ring, leading to the formation of reactive intermediates that can undergo dimerization or further polymerization. The nitro group can also participate in complex redox and condensation reactions under harsh basic conditions. While the exact structures of these polymeric materials can be complex, they are generally characterized as deeply colored, insoluble materials.
Caption: Potential pathway to dimerization/polymerization.
Troubleshooting & Mitigation Protocol
| Strategy | Detailed Protocol |
| Use of a Milder Base | Substitute strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) with milder inorganic bases such as K₂CO₃, Cs₂CO₃, or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). |
| Control of Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the nucleophile relative to the this compound. This ensures the electrophile is consumed by the desired reaction pathway. |
| Temperature Control | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at room temperature or even 0°C can prevent these side reactions. |
FAQ 3: My reaction with a secondary amine is sluggish, and I'm getting a mixture of products. How can I improve the selectivity and rate?
Answer: Reactions with secondary amines can be complex due to their basicity and potential for steric hindrance. The observation of a product mixture could indicate competing reactions or decomposition.
Causality and Mechanism
While secondary amines are good nucleophiles, their basicity can also promote the side reactions mentioned above. Sluggishness can be due to steric hindrance, especially with bulky amines. A mixture of products might arise from substitution at other positions if the reaction conditions are harsh enough, though substitution at the 2- and 4-positions is strongly favored electronically.[3][4] More likely, the mixture is a combination of the desired product, starting material, and byproducts from hydrolysis or dimerization.
Troubleshooting & Mitigation Protocol
| Strategy | Detailed Protocol |
| Solvent Selection | Use a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the solubility of reactants and stabilize the Meisenheimer complex.[6] |
| Temperature Optimization | Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes the desired reaction without significant byproduct formation. Some SNAr reactions require elevated temperatures to proceed efficiently.[10] |
| Use of a Stoichiometric or Catalytic Base | If the amine is used as its salt, a stoichiometric amount of a non-nucleophilic base is required to liberate the free amine. Even when using the free amine, a catalytic amount of a mild base can sometimes accelerate the reaction by deprotonating the amine, increasing its nucleophilicity. |
FAQ 4: I am attempting a substitution with a carbon nucleophile (e.g., an enolate), but the reaction is not working well. What are the challenges here?
Answer: Carbon nucleophiles, particularly "soft" ones like enolates, can present challenges due to their basicity and potential for O- vs. C-alkylation.
Causality and Mechanism
Enolates are basic and can initiate the side reactions previously discussed. Furthermore, the ambident nature of enolates can lead to a mixture of C- and O-alkylation products, although C-alkylation is generally favored in SNAr reactions on electron-deficient aromatics.
Caption: Competing C- and O-alkylation pathways.
Troubleshooting & Mitigation Protocol
| Strategy | Detailed Protocol |
| Careful Choice of Base and Counterion | The choice of base to generate the enolate is critical. For example, using sodium or potassium bases may favor C-alkylation. The counterion can influence the aggregation state and reactivity of the enolate. |
| Temperature Control | Low temperatures often favor C-alkylation. |
| Use of Additives | In some cases, additives like crown ethers can be used to sequester the metal counterion and modulate the reactivity of the enolate. |
III. General Best Practices for Successful SNAr Reactions
To consistently achieve high yields and purity, adhere to the following general laboratory practices:
-
High Purity Starting Materials: Ensure the purity of your this compound and the nucleophile. Impurities can introduce unwanted side reactions.
-
Inert Atmosphere: As a general rule, running reactions under an inert atmosphere of nitrogen or argon is good practice to exclude moisture and oxygen.
-
Reaction Monitoring: Regularly monitor the progress of your reaction using appropriate analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC). This will help you determine the optimal reaction time and prevent the formation of degradation products.
-
Controlled Addition: For highly exothermic reactions, consider slow, controlled addition of the nucleophile or base, possibly at a reduced temperature, to maintain control over the reaction.
By understanding the potential pitfalls and implementing these troubleshooting strategies, you can significantly improve the success rate of your nucleophilic substitution reactions with this compound.
IV. References
-
Benchchem. (n.d.). Technical Support Center: Nucleophilic Substitution on Pyridine Rings. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023, November 28). Nucleophilic aromatic substitution. Retrieved from --INVALID-LINK--
-
McNeill, E., & Ritter, T. (2019). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. Organic Letters, 21(10), 3846-3850. Retrieved from --INVALID-LINK--
-
Lee, S. J., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(24), 8745-8754. Retrieved from --INVALID-LINK--
-
Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from --INVALID-LINK--
-
Chemistry Online. (2022, November 4). Nucleophilic substitution of pyridines. Retrieved from --INVALID-LINK--
-
Study.com. (n.d.). At which position(s) does nucleophilic aromatic substitution occur in pyridine? Retrieved from --INVALID-LINK--
-
MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). A Comparative Guide to the Kinetics of Nucleophilic Substitution on the Pyridine Ring. Retrieved from --INVALID-LINK--
-
Mahdhaoui, F., Zaier, R., Dhahri, N., Ayachi, S., & Boubaker, T. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Journal of Physical Organic Chemistry, 32(5), e3929. Retrieved from --INVALID-LINK--
References
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry-online.com [chemistry-online.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. homework.study.com [homework.study.com]
- 10. Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Fluoro-2-nitropyridine & Its Derivatives
Welcome to the technical support guide for the purification of 4-Fluoro-2-nitropyridine and its chemical relatives. As a crucial building block in medicinal chemistry and materials science, the purity of this reagent is paramount to the success of subsequent synthetic steps and the integrity of final products.[1] This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting solutions for common purification challenges.
Our approach moves beyond simple step-by-step instructions, focusing instead on the underlying chemical principles to empower you to make informed decisions during your purification workflows.
Safety First: Handling Nitropyridine Compounds
Before initiating any purification protocol, it is critical to acknowledge the hazardous nature of fluorinated nitropyridines. These compounds are often classified as harmful if swallowed, causing skin and eye irritation, and may cause respiratory irritation.[2][3]
Core Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and a lab coat.[4][5]
-
Ventilation: Handle these compounds exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store this compound and its derivatives in a cool, dry, and dark place, preferably in a refrigerator (2-8°C) under an inert atmosphere for long-term stability.[1] Keep containers tightly closed.[2]
-
Waste Disposal: Dispose of all chemical waste according to your institution's approved waste disposal plan. Do not empty into drains.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with this compound?
A1: The impurity profile is highly dependent on the synthetic route. However, common impurities often include:
-
Positional Isomers: During nitration of a fluoropyridine precursor, other isomers such as 2-fluoro-3-nitropyridine or 2-fluoro-5-nitropyridine can form.[6] The separation of these closely related isomers is often the primary purification challenge.[7]
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as 4-fluoropyridine or the nitrating agent precursors.
-
Hydrolysis Byproducts: While generally stable, fluorinated pyridines can be susceptible to hydrolysis under certain conditions (e.g., strong acid or base), potentially forming corresponding hydroxypyridines. The N-(4'-pyridyl)-4-pyridone byproduct, for instance, has been observed in the synthesis of 4-fluoropyridine.[8]
Q2: How do I choose between recrystallization and column chromatography for my purification?
A2: The choice is dictated by the scale of your reaction and the nature of the impurities. The following decision workflow provides a general guideline.
Caption: Decision workflow for selecting a purification technique.
Q3: How can I reliably assess the purity of my final product?
A3: A multi-faceted approach is recommended for robust purity validation.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful and widely accepted technique for its high resolution, sensitivity, and quantitative accuracy.[9] A reverse-phase HPLC method using a C18 column with a UV detector is suitable for routine assessment.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and providing structural information.[10][11]
-
Nuclear Magnetic Resonance (qNMR): Quantitative NMR is a primary analytical method that can provide highly accurate and precise purity data without the need for a specific reference standard of the analyte.[10]
-
Melting Point: A narrow melting point range close to the literature value indicates high purity.[12]
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying nonvolatile organic solids, especially on a larger scale.[13] It relies on the principle that the solubility of most solids increases with temperature.[14]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound "oils out" instead of forming crystals. | The solution is supersaturated at a temperature above the compound's melting point. The solvent's boiling point may be too high. | 1. Add more solvent: This lowers the saturation point. Reheat until the oil dissolves, then cool slowly.[7] 2. Lower the cooling temperature: Initiate crystallization at a lower temperature. 3. Change solvents: Select a solvent or solvent system with a lower boiling point.[15] |
| No crystals form upon cooling. | The solution is not sufficiently saturated. The cooling process is too fast, or nucleation is inhibited. | 1. Induce crystallization: Scratch the inside of the flask with a glass rod or add a "seed" crystal of the pure compound to provide a nucleation site.[12] 2. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and increase the concentration, then allow it to cool again. 3. Cool to a lower temperature: Place the flask in an ice bath to dramatically reduce solubility.[13] |
| Product recovery is very low. | Too much solvent was used initially. The crystals were washed with a solvent that was not cold enough, re-dissolving the product. | 1. Minimize solvent: Use only the minimum amount of hot solvent required to fully dissolve the compound.[14] 2. Ensure slow cooling: Allow the solution to cool slowly to room temperature before moving to an ice bath to maximize crystal formation. 3. Use ice-cold solvent for washing: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to rinse away impurities without significant product loss.[13] |
| Crystals are colored, but the pure compound should be colorless. | Colored impurities are trapped within the crystal lattice. | 1. Use activated carbon: After dissolving the crude product in hot solvent, add a small amount of decolorizing activated carbon and boil for a few minutes. Perform a hot filtration to remove the carbon before allowing the solution to cool.[7][14] |
Troubleshooting Guide: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) while a mobile phase flows through.[16] It is ideal for separating complex mixtures or purifying non-crystalline products.[17]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of spots (co-elution). | The mobile phase (eluent) polarity is not optimal for the mixture. | 1. Optimize the eluent: The best separation is often achieved with a solvent mixture. Use TLC to test various solvent ratios. The ideal eluent should give an Rf value of 0.3-0.7 for the desired compound and a significant ∆Rf from impurities.[18] 2. Use a gradient: Start with a less polar eluent and gradually increase the polarity during the column run to improve the separation of compounds with similar polarities.[7] |
| Compound streaks or "tails" on the column. | The sample was overloaded on the column. The compound has poor solubility in the mobile phase. The compound is too polar and interacting very strongly with the silica. | 1. Reduce sample load: Ensure the amount of crude material is appropriate for the column size (typically 1:30 to 1:100 sample-to-silica ratio by weight). 2. Change loading method: Dissolve the sample in a minimal amount of a strong solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.[19] 3. Add a modifier: For highly polar or acidic/basic compounds, adding a small amount of a modifier like triethylamine or acetic acid to the mobile phase can improve peak shape.[7] |
| The column runs too slowly or clogs. | Silica gel particles are too fine or packed too tightly. Cell debris is present in the sample. | 1. Check packing: Ensure the silica gel is packed correctly (a "slurry" or "wet packing" method is often best) and that a layer of sand is used to protect the silica bed.[20] 2. Filter the sample: Before loading, pass the sample through a small plug of Celite or a 0.45 µM filter to remove any particulate matter.[21] |
| Cracks appear in the silica bed. | The column has been allowed to run dry at some point. | This is a critical failure. A cracked column will lead to very poor separation as the solvent channels through the cracks. The column must be repacked. Always ensure the solvent level remains above the top of the silica bed.[19] |
Experimental Protocols
Protocol 1: Recrystallization Solvent Screening
The ideal solvent should dissolve the compound poorly at room temperature but very well at high temperatures.[12]
-
Place ~20-30 mg of your crude this compound derivative into a small test tube.
-
Add a potential solvent (see table below) dropwise at room temperature until about 0.5 mL has been added. Agitate the mixture. If the solid dissolves, the solvent is unsuitable.
-
If the solid does not dissolve, heat the mixture gently in a sand or water bath.
-
If the solid dissolves completely upon heating, it is a good candidate solvent.
-
Remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.
-
A good solvent will result in the formation of abundant crystals.
Table of Common Recrystallization Solvents [15]
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Hexanes | Non-polar | ~69 | Good for non-polar compounds. Often used in a pair with a more polar solvent. |
| Ethyl Acetate (EtOAc) | Intermediate | 77 | A versatile solvent, often effective for moderately polar compounds. |
| Ethanol (EtOH) | Polar | 78 | A general-purpose solvent for many organic solids. |
| Water | Very Polar | 100 | Can be effective for polar compounds that are stable at high temperatures. |
| EtOAc/Hexanes | Variable | Variable | A common mixed-solvent system. Dissolve in hot EtOAc, then add hexanes until cloudy. |
Protocol 2: Flash Column Chromatography Workflow
-
TLC Analysis: Spot your crude mixture on a TLC plate. Develop the plate in various solvent systems (e.g., starting with 10% Ethyl Acetate in Hexanes and increasing the polarity). The ideal system will move your desired compound to an Rf of ~0.3-0.4.[18]
-
Column Packing (Wet Method):
-
Plug the bottom of a glass column with a small piece of cotton or glass wool.[20]
-
Add a small layer (~1 cm) of sand.[19]
-
In a beaker, create a slurry of silica gel in your chosen mobile phase.
-
Carefully pour the slurry into the column, tapping the side gently to pack the silica evenly and remove air bubbles.[20]
-
Add another layer of sand on top of the packed silica bed to prevent disturbance during loading.
-
Drain the solvent until it is level with the top of the sand. Never let the column run dry.
-
-
Sample Loading:
-
Dissolve your crude product in the minimum amount of a suitable solvent (dichloromethane is often a good choice).
-
Carefully apply the solution to the top of the silica bed using a pipette.
-
Drain the solvent just until the sample is absorbed into the top layer of sand/silica.
-
Carefully add a small amount of fresh mobile phase, wash the sides, and drain again. Repeat twice.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (a solvent drop rate of ~2 inches/minute is a good starting point).[19]
-
Collect the eluent in a series of test tubes or flasks.
-
Monitor the separation by spotting the collected fractions on TLC plates to identify which fractions contain your pure product.[7]
-
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
References
- 1. This compound [myskinrecipes.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Recrystallization [sites.pitt.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. Column chromatography - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. columbia.edu [columbia.edu]
- 19. Chromatography [chem.rochester.edu]
- 20. m.youtube.com [m.youtube.com]
- 21. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution Reactions of 4-Fluoro-2-nitropyridine with Amines
Welcome to the dedicated technical support center for optimizing the reaction between 4-fluoro-2-nitropyridine and various amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this crucial synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments.
Understanding the Core Reaction: Nucleophilic Aromatic Substitution (SNAr)
The reaction of this compound with amines is a classic example of nucleophilic aromatic substitution (SNAr). The pyridine ring, particularly when substituted with a strong electron-withdrawing group like a nitro group (-NO₂), becomes susceptible to attack by nucleophiles.[1][2] The nitro group at the 2-position, along with the ring nitrogen, activates the pyridine ring towards nucleophilic attack, especially at the C4 position.[1][3] The fluorine atom at the C4 position is an excellent leaving group in this context due to its high electronegativity, which enhances the electrophilicity of the carbon it is attached to.[4][5]
The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][6] However, it's worth noting that recent computational studies suggest that many SNAr reactions may proceed through a concerted, one-step pathway.[7]
Below is a generalized workflow for this reaction:
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. echemi.com [echemi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. communities.springernature.com [communities.springernature.com]
Preventing byproduct formation in 4-Fluoro-2-nitropyridine reactions
Welcome to the technical support center for 4-Fluoro-2-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we address common challenges and provide in-depth troubleshooting strategies to help you minimize byproduct formation and optimize your reaction outcomes. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: I am seeing a significant amount of 4-hydroxy-2-nitropyridine in my reaction with an amine. What is causing this and how can I prevent it?
A1: Root Cause Analysis: The formation of 4-hydroxy-2-nitropyridine (which exists in equilibrium with its tautomer, 2-nitro-4-pyridone) is a classic example of a hydrolysis side reaction. This compound is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effects of the nitro group and the pyridine nitrogen atom.[1] Water and hydroxide ions are effective nucleophiles that can compete with your desired nucleophile (e.g., an amine) to displace the fluoride leaving group. This issue is exacerbated under basic conditions, which can increase the concentration of hydroxide ions.[2]
Troubleshooting Protocol:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. If possible, distill solvents over an appropriate drying agent prior to use.
-
Solvent Choice: Employ aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN). These solvents are effective at solvating the intermediate Meisenheimer complex and are less likely to be a source of protons.[3]
-
Base Selection: If a base is required to scavenge the HF generated during the reaction, opt for a non-nucleophilic, sterically hindered base. Proton sponge or diisopropylethylamine (DIPEA) are generally preferred over alkali metal hydroxides or carbonates which can introduce water or act as nucleophiles themselves.
-
Temperature Control: While heating can accelerate the desired reaction, it can also increase the rate of hydrolysis. If hydrolysis is a persistent issue, consider running the reaction at a lower temperature for a longer period.
Q2: My reaction with a primary amine is giving me a second, unexpected product. Could this be a di-substitution product?
A2: Possibility of Di-substitution: While less common than hydrolysis, di-substitution is a potential side reaction, particularly if the initial product, a 4-amino-2-nitropyridine, remains sufficiently electron-deficient to undergo a second SNAr reaction. However, the amino group is electron-donating, which deactivates the ring towards further nucleophilic attack, making this a less favorable pathway.
A more likely scenario is the displacement of the nitro group. The nitro group, especially on a highly electron-deficient ring, can sometimes act as a leaving group.[4][5]
Investigative Steps:
-
Characterization: Obtain detailed analytical data (LC-MS, NMR) on the byproduct.[6] A di-substituted product will have a molecular weight corresponding to the addition of two equivalents of your amine and the loss of two equivalents of HF. A nitro-displacement product will have a molecular weight corresponding to the substitution of the nitro group with your amine.
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use of a large excess of the amine nucleophile could potentially drive a less favorable di-substitution or nitro-displacement reaction. Aim for a 1:1 to 1:1.2 ratio of this compound to your amine.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.[7][8] If the byproduct appears late in the reaction, it might indicate that it is forming from the desired product under prolonged reaction times or elevated temperatures.
Q3: I am attempting a reaction with a sterically hindered amine, and the reaction is very slow and gives a poor yield. What can I do to improve this?
A3: Understanding Steric Hindrance: The SNAr reaction proceeds through a Meisenheimer complex, where the nucleophile attacks the carbon bearing the leaving group.[9] A bulky nucleophile will experience steric hindrance, making this attack more difficult and slowing down the reaction rate.[10][11]
Optimization Strategies:
-
Elevated Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for decomposition of starting materials and products.
-
Use of a Stronger, Non-nucleophilic Base: A strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can deprotonate the amine, increasing its nucleophilicity without competing in the substitution reaction. This should be performed in an appropriate anhydrous aprotic solvent.
-
Catalysis: In some cases, the use of a phase-transfer catalyst can be beneficial, especially in biphasic systems.[12]
-
Alternative Reagents: If the reaction with this compound remains problematic, consider if an alternative electrophile with a better leaving group (e.g., 4-chloro-2-nitropyridine) might offer different reactivity, although fluoride is often an excellent leaving group in SNAr reactions.[13]
Troubleshooting Guide: Byproduct Formation
| Symptom | Potential Byproduct | Primary Cause | Recommended Actions & Protocols |
| Product peak in LC-MS accompanied by a peak with m/z corresponding to the loss of fluorine and addition of a hydroxyl group. | 4-Hydroxy-2-nitropyridine | Presence of water in the reaction mixture. | 1. Implement Strict Anhydrous Techniques: Oven-dry all glassware. Use anhydrous solvents (e.g., from a solvent purification system or freshly opened bottle over molecular sieves). Run the reaction under an inert atmosphere (N₂ or Ar). 2. Base Selection: Use a non-nucleophilic, anhydrous base such as DIPEA or proton sponge instead of aqueous bases like NaOH or K₂CO₃. |
| Formation of a product with a molecular weight higher than the expected monosubstituted product, often corresponding to the addition of a second equivalent of the nucleophile. | Di-substituted pyridine or Nitro-group displacement product | Excess nucleophile, forcing reaction conditions (high temperature, long reaction time). | 1. Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the nucleophile. Avoid using a large excess. 2. Monitor Reaction Progress: Track the reaction by TLC or LC-MS and stop the reaction once the starting material is consumed to prevent over-reaction. 3. Moderate Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Complex mixture of products, difficulty in purification. | Multiple side reactions occurring. | Suboptimal reaction conditions (e.g., wrong solvent, inappropriate base, too high temperature). | 1. Systematic Optimization: Screen different aprotic polar solvents (DMF, DMSO, MeCN). 2. Evaluate Different Bases: Compare the results with a non-nucleophilic organic base (DIPEA) versus an inorganic base (e.g., K₂CO₃), ensuring anhydrous conditions. 3. Temperature Screening: Run small-scale parallel reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C) to find the optimal balance between reaction rate and selectivity. |
Visualizing Reaction Pathways
Diagram 1: Key Reaction Pathways in this compound Chemistry
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nucleophilic displacement of aromatic nitro groups | Semantic Scholar [semanticscholar.org]
- 5. search.library.albany.edu [search.library.albany.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. rsc.org [rsc.org]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Effect of secondary interactions, steric hindrance and electric charge on the interaction of VIVO species with proteins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Stability of 4-Fluoro-2-nitropyridine under acidic and basic conditions
Welcome to the technical resource center for 4-Fluoro-2-nitropyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into the stability and handling of this versatile reagent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation, ensuring the success and integrity of your synthetic routes.
Introduction: Understanding the Reactivity of this compound
This compound is a highly valuable building block in medicinal chemistry and materials science.[1] Its utility stems from the pyridine ring, which is activated towards nucleophilic aromatic substitution (SNAr) by the presence of a strongly electron-withdrawing nitro group at the 2-position.[2][3] This electronic arrangement makes the fluorine atom at the 4-position an excellent leaving group, allowing for the facile introduction of a wide range of nucleophiles.
The key to successfully using this reagent lies in understanding its reactivity profile. The same features that make it an excellent SNAr substrate also dictate its stability limitations, particularly in the presence of acidic or basic reagents. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term stability, this compound should be stored in an inert atmosphere at temperatures between 2-8°C.[1][4][5] It is crucial to protect it from moisture, as it can slowly hydrolyze over time, especially if exposed to ambient humidity.
Q2: What are the primary decomposition pathways for this reagent?
A2: The primary decomposition pathway, particularly in the presence of nucleophiles, is through nucleophilic aromatic substitution at the C4 position. Under aqueous basic conditions, the most common degradation product is 4-hydroxy-2-nitropyridine. In the presence of other strong nucleophiles (e.g., amines, alkoxides), the corresponding substituted products will be formed.
Q3: Is this compound stable in common organic solvents?
A3: Yes, it is generally stable in common anhydrous aprotic solvents such as DMSO, DMF, acetonitrile, and THF at room temperature for typical reaction times. However, prolonged storage in solution is not recommended. Protic solvents like methanol or ethanol can act as nucleophiles, especially in the presence of a base, leading to the formation of the corresponding 4-alkoxy-2-nitropyridine ether.
Q4: What safety precautions should be taken when handling this compound?
A4: Standard laboratory safety protocols should be followed. This includes using personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[6][7] Handling should be performed in a well-ventilated fume hood.[6][7] Avoid inhalation of dust and contact with skin and eyes.[8][9] It is incompatible with strong oxidizing agents and acid chlorides.[6][7]
Troubleshooting Guide: Experimental Scenarios
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Scenario 1: Reaction Failure or Low Yield in Basic Conditions
Q: I am attempting a nucleophilic substitution with an amine nucleophile in the presence of K₂CO₃ in DMSO, but my reaction shows very low conversion to the desired product. I also see a new, more polar spot on my TLC plate. What is happening?
A: This is a classic issue that points towards competitive hydrolysis of your starting material. Here’s a breakdown of the likely causes and solutions:
-
Causality: The electron-withdrawing nitro group and the electronegative pyridine nitrogen activate the C4 position for nucleophilic attack.[3][10] While this drives your desired reaction with the amine, it also makes the compound highly susceptible to attack by water. If your solvent (DMSO) or reagents (K₂CO₃, amine) are not scrupulously dry, water can act as a competing nucleophile, leading to the formation of the highly polar byproduct, 4-hydroxy-2-nitropyridine.[11] Potassium carbonate can be hygroscopic and is often a source of water.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry your DMSO over molecular sieves (4Å) before use. Ensure your amine nucleophile is anhydrous. Crucially, dry the K₂CO₃ in an oven (>120°C) for several hours and cool it under vacuum or in a desiccator just before use.
-
Use a Stronger, Non-Nucleophilic Base: Consider switching to a stronger, non-hygroscopic organic base like 1,8-Diazabicycloundec-7-ene (DBU) or a hindered base like diisopropylethylamine (DIPEA). These can be purchased in anhydrous formulations and are more effective at deprotonating your amine without introducing water.
-
Increase Nucleophile Equivalents: If your nucleophile is precious, this may not be an option. However, using a slight excess (1.2-1.5 equivalents) of the amine can help it outcompete the trace amounts of water for the substrate.
-
Temperature Control: While heating often accelerates SNAr reactions, it will also accelerate the competing hydrolysis. Run the reaction at the lowest temperature that provides a reasonable reaction rate. You may need to screen temperatures from room temperature up to 80-100°C.
-
Mechanism: SNAr with a Generic Nucleophile (Nu⁻)
Caption: SNAr mechanism of this compound.
Scenario 2: Instability or Unwanted Reactions in Acidic Media
Q: I am trying to perform a reaction on another part of my molecule that contains a this compound moiety. The reaction requires acidic conditions (e.g., TFA for deprotection), but I am recovering none of my starting material. What is the stability of this compound in acid?
A: While generally more stable under acidic than basic conditions, this compound is not inert to strong acids, and several issues can arise.
-
Causality:
-
Protonation of Pyridine Nitrogen: The first event in an acidic medium is the protonation of the basic pyridine nitrogen. This further increases the electron-deficient nature of the ring, potentially making the C-F bond even more susceptible to nucleophilic attack if a nucleophile is present.
-
Acid-Catalyzed Hydrolysis: Although slower than base-mediated hydrolysis, acid-catalyzed hydrolysis can occur, especially in aqueous acids at elevated temperatures. The protonated ring is highly activated, and water can attack the C4 position.
-
Decomposition: In strong, hot, concentrated acids (e.g., H₂SO₄, fuming HNO₃), complex decomposition or denitration pathways can occur. While these conditions are used for the synthesis of some nitropyridines, they do not guarantee long-term stability.[11] Some fluoropyridines are known to undergo acid-catalyzed transformations into pyridone structures.[12]
-
-
Troubleshooting & Optimization:
-
Use Milder Acids: If possible, switch to milder acidic conditions. For example, instead of neat TFA, try a solution of 1-5% TFA in dichloromethane (DCM). Consider using solid-supported acids that can be filtered off or milder Lewis acids.
-
Lower the Temperature: Perform the acidic step at 0°C or below to minimize the rate of potential degradation pathways.
-
Limit Exposure Time: Monitor the reaction closely and quench it as soon as the primary reaction is complete to minimize the exposure time of your substrate to the acidic conditions.
-
Non-Aqueous Conditions: If the acid is being used as a catalyst and water is not required for the primary transformation, ensure the reaction is run under strictly anhydrous conditions to prevent hydrolysis.
-
Troubleshooting Workflow: Low Yield in SNAr Reactions
Caption: Decision workflow for troubleshooting SNAr reactions.
Data Summary: Stability Profile
| Condition | Reagents/Solvents | Stability Concern | Potential Degradation Product(s) | Recommendation |
| Strongly Basic | aq. NaOH, KOH | High | 4-Hydroxy-2-nitropyridine | Avoid. Highly susceptible to rapid hydrolysis. |
| Mildly Basic | K₂CO₃, Cs₂CO₃ in aprotic solvents | Moderate | 4-Hydroxy-2-nitropyridine (if water is present) | Use freshly dried base and anhydrous solvents. |
| Organic Bases | DIPEA, DBU, Et₃N in aprotic solvents | Good | Corresponding N-substituted pyridinium salt (if amine base) | Preferred for SNAr; use anhydrous grade. |
| Protic Solvents | Methanol, Ethanol (especially with base) | Moderate to Low | 4-Methoxy-2-nitropyridine, 4-Ethoxy-2-nitropyridine | Avoid if possible, or run at low temperatures for short durations. |
| Strongly Acidic | Conc. H₂SO₄, TFA (neat), HCl | Moderate to Low | Complex decomposition, potential hydrolysis | Avoid prolonged exposure and high temperatures. Use dilute or non-aqueous conditions. |
| Mildly Acidic | Dilute aq. HCl, Acetic Acid | Good | Slow hydrolysis over extended periods or with heat | Generally stable for workup procedures. Do not store in these solutions. |
| Neutral/Aprotic | Anhydrous DMSO, DMF, ACN, THF, DCM | Excellent | None over typical reaction times | Ideal solvents for storage and reaction. |
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
This protocol describes a general method for the substitution of the fluorine atom in this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 eq)
-
Anhydrous K₂CO₃ (2.0 eq, oven-dried)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet
Procedure:
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous potassium carbonate (2.0 eq).
-
Reagent Addition: Add anhydrous DMSO to the flask, followed by the amine nucleophile (1.1 eq). Stir the suspension for 5 minutes.
-
Starting Material: Add this compound (1.0 eq) to the stirring suspension. The addition can be done as a solid or as a solution in a small amount of anhydrous DMSO.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C). The reaction progress should be monitored by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure substituted product.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. achmem.com [achmem.com]
- 5. 884495-09-4|this compound|BLD Pharm [bldpharm.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. 3-Fluoro-2-nitropyridine, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. This compound 97% | CAS: 884495-09-4 | AChemBlock [achemblock.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Exothermic Reactions in Nitropyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you with in-depth, field-proven insights into safely managing the significant exothermic risks associated with the synthesis of nitropyridines. Nitration reactions are notoriously energetic, and a failure to properly assess and control thermal output can lead to runaway reactions, compromised product quality, and serious safety incidents.[1] This resource offers a combination of troubleshooting advice and frequently asked questions to help you navigate these challenges effectively.
Section 1: Understanding the Exotherm - The "Why"
Before troubleshooting, it's critical to understand the source of the hazard. The nitration of pyridines, particularly with mixed acids (HNO₃/H₂SO₄), is a highly exothermic process.[2] This is due to the large amount of energy released during the formation of the C-NO₂ bond, which is significantly greater than the energy required to break the C-H bond on the pyridine ring.[3][4] The strong acids used also generate heat upon dilution.[1]
The pyridine ring is electron-deficient, making electrophilic substitution difficult. To overcome this, forcing conditions (strong acids, elevated temperatures) are often employed, which further increases the potential for rapid heat generation.[2] The nitration product itself can be energetic and may have a lower decomposition temperature than the starting material, adding another layer of risk.[5]
Caption: Energy profile for an exothermic nitration reaction.
Section 2: Proactive Thermal Hazard Assessment (FAQs)
A proactive approach to safety is paramount. Before beginning any synthesis, especially during scale-up, a thorough thermal hazard assessment is essential.[6]
Q1: How can I predict the potential for a thermal runaway in my nitropyridine synthesis?
A: A comprehensive thermal hazard assessment is crucial. This involves more than just theoretical calculations. Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) are invaluable.[5][6] These methods provide critical data on:
-
Heat of Reaction (ΔH): The total amount of energy released.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all heat were retained in the system. A high ΔTad indicates a high risk.[5]
-
Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature achievable by the desired reaction under adiabatic conditions.[7]
-
Onset Temperature of Decomposition: The temperature at which the starting materials, intermediates, or products begin to decompose exothermically.
Q2: What are the key process parameters to control to avoid a significant exotherm?
A: The fundamental strategy is to ensure that the rate of heat removal is always greater than the rate of heat generation. Key parameters include:
-
Rate of Reagent Addition: Adding the nitrating agent slowly (semi-batch process) is one of the most effective ways to control the reaction.[8][9]
-
Efficient Cooling: The reactor must have a cooling system with enough capacity to handle the total heat flow of the reaction.[8]
-
Agitation: Vigorous stirring is essential to prevent localized hotspots and ensure uniform temperature throughout the reaction mass.[2]
-
Concentration: Using a suitable solvent increases the thermal mass of the mixture, helping to absorb heat and moderate the temperature.[9][10]
Q3: Are there safer, alternative nitrating agents or methods for pyridines?
A: While mixed acid is common, other reagents can be used. For instance, reacting pyridine with dinitrogen pentoxide (N₂O₅) followed by treatment with sodium bisulfite can yield 3-nitropyridine under different conditions.[11][12] However, all nitration methods should be considered potentially hazardous and require a full safety assessment. The most significant safety improvement often comes from changing the reaction technology, such as moving from batch to continuous flow processing.[2][13]
Section 3: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you might encounter during the experiment.
| Issue | Potential Causes | Recommended Actions & Explanations |
| Rapid, Uncontrolled Temperature Rise (Exotherm) | 1. Reagent addition is too fast.2. Inadequate cooling capacity or coolant temperature is too high.3. Inefficient stirring leading to localized hotspots.4. Reactant concentrations are too high. | 1. Stop Addition Immediately: Halt the feed of the nitrating agent.[14]2. Enhance Cooling: Ensure the cooling bath is at the correct temperature and making good contact. Consider a more powerful cooling system or a colder bath (e.g., dry ice/acetone).[8]3. Check Agitation: Verify that the stirrer is functioning correctly and at a sufficient speed to create a vortex, ensuring good mixing.[2]4. Emergency Quench (Last Resort): Have a pre-planned and tested quenching procedure ready. Pouring the reaction mixture onto a large amount of ice can be effective, but this can also be violent and should be done with extreme caution.[15] |
| Reaction Fails to Initiate, but Reagents Have Been Added | 1. Temperature is too low.2. Impure starting materials.3. Accumulation of unreacted nitrating agent. | This is a very dangerous situation. An accumulation of unreacted reagents can lead to a sudden, violent, and uncontrollable reaction if it initiates later.[16]1. Do Not Heat Aggressively: A small, controlled temperature increase might be necessary, but this must be done with extreme caution.[14]2. Analyze a Sample: If possible and safe, carefully take a small aliquot to analyze for conversion.[14]3. Consider Controlled Quenching: It may be safer to quench the entire reaction under controlled conditions rather than risk a delayed runaway. |
| Violent Exotherm During Work-up/Quenching | 1. Pouring water into concentrated acid.2. Quenching unreacted nitrating agents.3. The nitropyridine product itself is unstable in the work-up conditions. | 1. Correct Quenching Order: Always add the reaction mixture slowly to a large volume of cold water or ice with vigorous stirring. Never the other way around.[17]2. Ensure Complete Reaction: Before work-up, ensure the reaction has gone to completion to minimize the presence of unreacted, high-energy reagents.3. Neutralize Carefully: Neutralization of the strong acid mixture is also highly exothermic. Add base (e.g., saturated sodium carbonate solution) slowly, in portions, with efficient cooling and stirring.[17][18] |
Section 4: Advanced Control Strategy: Continuous Flow Chemistry
For nitrations, continuous flow (or microreactor) technology offers a paradigm shift in safety and control.[15] By confining the reaction to a small volume within a tube or channel, it inherently mitigates the risks associated with large batch reactors.
Key Advantages:
-
Superior Heat Transfer: The high surface-area-to-volume ratio allows for extremely efficient removal of heat, virtually eliminating the risk of thermal runaway.[13]
-
Minimized Reaction Volume: At any given time, only a very small amount of the energetic material is present in the reactor, drastically reducing the potential consequences of an incident.[19]
-
Precise Control: Residence time, temperature, and stoichiometry are controlled with high precision, often leading to better yields and selectivity.[2]
Caption: Comparison of batch vs. continuous flow synthesis.
References
- 1. Topslot118 - Alternatif Login Situs Slot Gacor Termurah Main Bet 200 Jamin Pasti Wd [bombaytechnologist.in]
- 2. researchgate.net [researchgate.net]
- 3. byjus.com [byjus.com]
- 4. highschoolenergy.acs.org [highschoolenergy.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. labproinc.com [labproinc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nva.sikt.no [nva.sikt.no]
- 12. researchgate.net [researchgate.net]
- 13. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Troubleshooting [chem.rochester.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. icheme.org [icheme.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 19. Advantages and Limitations of a Nitration Reaction Performed in Batch vs. Continuous Mode. | AIChE [proceedings.aiche.org]
Technical Support Center: A Troubleshooting Guide for the Fluorination of Pyridine N-Oxides
Welcome to our dedicated technical support center for the fluorination of pyridine N-oxides. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing fluorine atoms into this important heterocyclic scaffold. The fluorination of pyridine N-oxides is a powerful tool for modulating the physicochemical and pharmacological properties of molecules, but it is not without its challenges. This resource, presented in a practical question-and-answer format, aims to provide in-depth, field-proven insights to help you troubleshoot common experimental issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My fluorination reaction shows low or no conversion of the starting pyridine N-oxide. What are the likely causes and how can I address this?
A: Low or no conversion is a common and frustrating issue. The root cause often lies in the deactivation of either the substrate or the fluorinating agent. Let's break down the potential culprits and solutions.
Potential Causes & Solutions:
-
Insufficiently Activated Pyridine N-Oxide: The N-oxide oxygen atom enhances the electron density of the pyridine ring, making it more susceptible to electrophilic attack. However, the degree of activation is highly dependent on the substituents present.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) significantly decrease the nucleophilicity of the pyridine ring, making it less reactive towards electrophilic fluorinating agents.
-
Solution: For substrates bearing strong EWGs, you may need to switch to a more potent fluorinating agent or consider a different synthetic strategy altogether. For instance, nucleophilic fluorination of a pre-functionalized pyridine N-oxide might be a more viable route.[1]
-
-
Degradation of the Fluorinating Agent: Electrophilic fluorinating agents, such as Selectfluor®, are sensitive to moisture and can degrade over time if not stored properly.
-
Solution: Always use a fresh bottle of the fluorinating agent or ensure that it has been stored in a desiccator. It is good practice to run a control reaction with a known reactive substrate to confirm the activity of your reagent.
-
-
Suboptimal Reaction Temperature: The activation energy for the fluorination may not be met at the current reaction temperature.
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction closely for any signs of decomposition of the starting material or product.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the solubility of the reagents and the stability of the intermediates.
-
Solution: Acetonitrile is a commonly used solvent for electrophilic fluorinations with Selectfluor®. If solubility is an issue, consider more polar aprotic solvents like DMF or DMSO, but be aware that these can sometimes react with strong electrophiles. Always ensure your solvent is anhydrous.
-
Q2: I am observing the formation of multiple products and poor regioselectivity in my reaction. How can I improve the selectivity?
A: Achieving high regioselectivity is crucial, especially in the context of drug development where specific isomers are required. The position of fluorination on the pyridine N-oxide ring is governed by a combination of electronic and steric factors.
Factors Influencing Regioselectivity and Strategies for Control:
-
Electronic Effects: The N-oxide group directs electrophilic attack primarily to the C2 and C4 positions due to increased electron density at these sites. The presence of other substituents will further influence the final regiochemical outcome.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl groups will further activate the ring and can lead to a mixture of isomers if not sterically hindered.
-
Electron-Withdrawing Groups (EWGs): These groups will deactivate the ring, but can still influence the position of attack.
-
-
Steric Hindrance: Bulky substituents on the pyridine N-oxide can block access to adjacent positions, favoring fluorination at less hindered sites.
-
Example: For a 3-substituted pyridine N-oxide, fluorination will generally favor the C2 position over the C6 position if the substituent is large.
-
-
Choice of Fluorinating Agent: Different fluorinating agents can exhibit different selectivities.
-
Selectfluor® vs. N-Fluoropyridinium Salts: While both are electrophilic fluorinating agents, their steric bulk and reaction mechanisms can differ slightly, potentially leading to different isomeric ratios. It is worth screening different reagents if regioselectivity is a persistent issue.[2]
-
Troubleshooting Workflow for Poor Regioselectivity:
Caption: A logical workflow for troubleshooting poor regioselectivity.
Q3: My starting material or product seems to be decomposing during the reaction. What are the likely causes and how can I prevent this?
A: Decomposition is a significant issue, particularly with sensitive heterocyclic systems. Pyridine N-oxides, while generally stable, can be susceptible to degradation under harsh reaction conditions.
Common Causes of Decomposition and Mitigation Strategies:
-
Harsh Reaction Conditions:
-
Strongly Acidic Media: Some fluorination protocols may use strong acids, which can lead to the decomposition of acid-sensitive substrates.
-
High Temperatures: Elevated temperatures can cause thermal decomposition of both the starting material and the desired fluorinated product.
-
Solution: Employ milder reaction conditions. If possible, run the reaction at or below room temperature. The use of a mild base, such as sodium carbonate or potassium carbonate, can sometimes help to neutralize any acidic byproducts and prevent decomposition.
-
-
Oxidative Degradation: Selectfluor® is a strong oxidizing agent and can, in some cases, lead to oxidative side reactions rather than fluorination, especially with electron-rich substrates.[3]
-
Solution: Carefully control the stoichiometry of the fluorinating agent. Using a slight excess is often necessary to drive the reaction to completion, but a large excess should be avoided. Running the reaction at a lower temperature can also help to minimize oxidative side reactions.
-
-
Formation of Unstable Intermediates: The reaction may proceed through intermediates that are prone to decomposition.
-
Solution: Modifying the solvent or adding a stabilizing agent can sometimes help. For example, if a cationic intermediate is suspected to be unstable, a more coordinating solvent might help to stabilize it.
-
In-Depth Technical Insights
Understanding the Mechanism: Electrophilic vs. Radical Pathways
The fluorination of pyridine N-oxides with reagents like Selectfluor® is often depicted as a straightforward electrophilic aromatic substitution. However, the reality can be more complex, with evidence suggesting the involvement of single-electron transfer (SET) pathways, leading to radical intermediates.[4]
Caption: Simplified comparison of electrophilic and radical fluorination pathways.
The operative mechanism can be influenced by the substrate's electronic properties, the solvent, and the presence of any additives. Understanding which pathway is dominant in your system can be key to troubleshooting. For instance, if a radical pathway is suspected, the presence of radical inhibitors (like TEMPO) would be expected to quench the reaction.[5]
The Critical Role of Substituents
The electronic nature of substituents on the pyridine N-oxide ring has a profound impact on the outcome of the fluorination reaction. The following table summarizes the expected effects of common substituents:
| Substituent Type | Examples | Effect on Reactivity | Expected Regioselectivity | Common Issues |
| Strongly Activating (EDG) | -O⁻, -NH₂, -OH | Increases reactivity significantly | Ortho/Para directing | Over-reaction, multiple fluorinations, oxidation |
| Moderately Activating (EDG) | -OR, -NHCOR | Increases reactivity | Ortho/Para directing | Potential for mixed isomers |
| Weakly Activating (EDG) | -Alkyl, -Aryl | Slightly increases reactivity | Ortho/Para directing | Generally well-behaved |
| Weakly Deactivating (EWG) | -Halogens | Slightly decreases reactivity | Ortho/Para directing | Slower reaction rates |
| Strongly Deactivating (EWG) | -NO₂, -CN, -CF₃, -COR | Significantly decreases reactivity | Meta directing (relative to the substituent) | Low or no conversion |
Experimental Protocols
General Procedure for the Fluorination of a Substituted Pyridine N-Oxide with Selectfluor®
This protocol provides a general starting point for the fluorination of an electron-rich pyridine N-oxide. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.
Materials:
-
Substituted Pyridine N-Oxide (1.0 mmol)
-
Selectfluor® (1.1 mmol, 1.1 equiv)
-
Anhydrous Acetonitrile (10 mL)
-
Stir bar
-
Round-bottom flask with a septum
-
Nitrogen or Argon line
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the substituted pyridine N-oxide (1.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add anhydrous acetonitrile (10 mL) via syringe. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Reagent Addition: In a single portion, add Selectfluor® (1.1 mmol) to the stirred solution. Caution: For larger scale reactions, portion-wise addition may be necessary to control any potential exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS at regular intervals (e.g., every 30 minutes). The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Analytical Monitoring
-
TLC: Use a suitable mobile phase to achieve good separation between the starting material and the product. The fluorinated product is typically less polar than the starting N-oxide.
-
¹H and ¹⁹F NMR: NMR spectroscopy is an invaluable tool for confirming the structure and purity of your product. The appearance of fluorine-carbon and fluorine-proton coupling in the ¹H and ¹³C NMR spectra, and a characteristic signal in the ¹⁹F NMR spectrum, will confirm a successful fluorination.[5][6]
References
- 1. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Minimize Di-substituted Products
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with polysubstitution in their synthetic workflows. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: I'm consistently observing a high yield of di-substituted product. What is the fundamental reason for this overreaction?
A1: This is a common and fundamentally important issue in electrophilic aromatic substitution (EAS) and other substitution reactions. The formation of di-substituted products is often a direct consequence of the first substituent's electronic effect on the aromatic ring.
If the initial substituent is an "activating group" (e.g., alkyl, hydroxyl, amino groups), it donates electron density to the ring, making it more nucleophilic than the starting material (e.g., benzene).[1][2] This increased reactivity means the mono-substituted product can react with the electrophile faster than the unsubstituted starting material, leading to a mixture of products where the di-substituted species can even become dominant.
Consider the reaction pathway below. Once the mono-substituted product is formed, it competes with the starting material for the remaining electrophile. If 'G' is an activating group, Pathway 2 is kinetically favored over Pathway 1 for the remaining starting material.
Q2: My mono-substituted product is highly activated. How can I use stoichiometry and reaction conditions to prevent the second substitution?
A2: When dealing with activated systems, controlling the local concentration of your electrophile is paramount. The goal is to ensure that an electrophile is more likely to encounter a molecule of the starting material than a molecule of the more reactive mono-substituted product.
Core Strategy: Limiting the Electrophile & Controlling Addition
The most direct method is to use the aromatic compound in excess and the electrophile as the limiting reagent. However, this is often not practical or cost-effective. A more refined approach is the slow, controlled addition of the limiting reagent to a well-stirred solution of the substrate. This maintains a very low concentration of the electrophile at all times, maximizing the statistical probability of it reacting with the more abundant starting material.
Experimental Protocol: Controlled Reagent Addition
-
Setup: Dissolve the aromatic substrate in an appropriate solvent in a reaction flask equipped with a magnetic stirrer and an addition funnel. Ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon) if your reagents are sensitive.
-
Dilution: Use a sufficient volume of solvent. High dilution can disfavor the second, bimolecular reaction step.
-
Reagent Preparation: Dissolve the electrophile (or its precursor) in the same solvent and load it into the addition funnel.
-
Slow Addition: Begin vigorous stirring of the substrate solution. Add the electrophile solution dropwise from the addition funnel over an extended period (e.g., 1-4 hours). The optimal addition rate depends on the reaction's intrinsic speed.[3]
-
Temperature Control: Maintain a constant, often low, temperature using an ice bath or cryocooler throughout the addition process. This slows down both reaction rates, giving more control.
-
Monitoring: Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[4] Aim to quench the reaction as soon as the starting material is consumed to prevent further reaction of the mono-substituted product.
Q3: Can temperature be used to selectively form the mono-substituted product?
A3: Yes, temperature is a critical parameter for controlling selectivity, primarily through the principles of kinetic versus thermodynamic control.[5][6][7]
-
Kinetic Control: At low temperatures, reactions are typically under kinetic control. The major product is the one that forms the fastest, meaning it proceeds via the pathway with the lowest activation energy (Ea).[8] In many EAS reactions, the initial substitution has a lower activation barrier than the second substitution on the (sometimes sterically more hindered) mono-substituted product.
-
Thermodynamic Control: At higher temperatures, the system has enough energy to overcome the activation barriers of both forward and reverse reactions. The product distribution will reflect the thermodynamic stability of the products.[8] If the di-substituted product is more stable, allowing the reaction to run at high temperatures or for extended times can lead to its formation, even if it's not the kinetically favored product.
Troubleshooting Approach:
If you are observing di-substitution, it is highly recommended to run the reaction at a lower temperature. This will favor the kinetic product, which is often the desired mono-substituted compound.[5]
Q4: Stoichiometric and temperature controls are insufficient. When is it appropriate to use a blocking group?
A4: You should consider a blocking group strategy when you need to direct a substituent to a specific position that is electronically or sterically disfavored, or when an activating group is so potent that polysubstitution is unavoidable by other means.[9] A blocking group is a reversible substituent that temporarily occupies a reactive site, forcing the desired reaction to occur at another position.[10][11]
The Sulfonyl Group (-SO₃H) as a Reversible Blocking Group
The sulfonic acid group is an excellent blocking group in EAS because its installation (sulfonation) and removal (desulfonation) are both well-established, high-yielding reactions.[12][13]
Workflow for Using a Sulfonyl Blocking Group:
-
Block the Most Reactive Site: Install the -SO₃H group. For ortho,para-directing substrates, this will primarily block the less sterically hindered para position.[11]
-
Perform the Desired Substitution: With the para position blocked, the second electrophilic substitution is directed to the ortho position(s).
-
Remove the Blocking Group: The -SO₃H group is removed, typically with steam or dilute acid, to yield the desired ortho-substituted product.[11]
Experimental Protocol: Synthesis of ortho-Bromotoluene using a Sulfonyl Blocking Group
-
Step 1: Sulfonation (Blocking)
-
Place toluene (1.0 eq) in a round-bottom flask.
-
Cool the flask in an ice bath.
-
Slowly add fuming sulfuric acid (20% SO₃, 1.1 eq).
-
Stir at room temperature for 1 hour. The major product will be p-toluenesulfonic acid. The product can be carried to the next step without extensive purification.[9]
-
-
Step 2: Bromination (Desired Substitution)
-
To the solution from Step 1, slowly add a solution of Br₂ (1.0 eq) in the presence of a Lewis acid catalyst like FeBr₃.
-
Maintain the temperature at 0-5 °C during the addition.
-
Stir for 2-3 hours, monitoring by TLC for the consumption of p-toluenesulfonic acid.
-
-
Step 3: Desulfonation (Removal)
-
Carefully quench the reaction mixture by pouring it over ice.
-
Add dilute sulfuric acid (e.g., 10-20% aqueous H₂SO₄).
-
Heat the mixture to reflux (or pass steam through it) for several hours until the sulfonic acid group is cleaved.[11]
-
Cool, extract the organic product with a suitable solvent (e.g., diethyl ether), wash, dry, and purify by distillation or chromatography to isolate pure ortho-bromotoluene.
-
Q5: How can I leverage steric hindrance to my advantage?
A5: Steric hindrance refers to the spatial arrangement of atoms or groups that can impede a chemical reaction.[14][15] You can exploit this phenomenon in two main ways:
-
Substrate-Directed Sterics: If your substrate already has a bulky group, it will naturally hinder attack at adjacent (ortho) positions. For example, the nitration of tert-butylbenzene yields a very high ratio of the para product (75%) compared to the ortho product (16%) because the bulky t-butyl group physically blocks the approach of the electrophile to the ortho positions.[16]
-
Reagent-Directed Sterics: Use a bulky electrophile or catalyst. The larger size of the attacking species will make it preferentially react at the least sterically congested site on the aromatic ring, which is often the para position.[17][18]
| Strategy | Principle | Example Application | Outcome |
| Substrate Control | A large group on the ring blocks adjacent positions. | Friedel-Crafts alkylation of toluene vs. t-butylbenzene. | Toluene gives a ~60:40 para:ortho ratio. t-Butylbenzene gives an almost exclusively para product.[11] |
| Reagent Control | A bulky electrophile selectively attacks the most accessible position. | Using a sterically demanding Lewis acid catalyst in a Friedel-Crafts reaction. | Increases the proportion of the para-substituted product. |
| Protecting Groups | A bulky protecting group is installed to influence regioselectivity.[19][20] | Using a t-butyldimethylsilyl (TBS) group to protect a phenol.[10] | The bulky silyl group can direct substitution away from its vicinity. |
Decision-Making Workflow
When faced with unwanted di-substitution, use the following workflow to select the most appropriate strategy.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. forums.studentdoctor.net [forums.studentdoctor.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Strategies for Synthesizing Disubstituted Benzenes | OpenOChem Learn [learn.openochem.org]
- 10. catalogimages.wiley.com [catalogimages.wiley.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Blocking Groups - Sulfonic Acid Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. youtube.com [youtube.com]
- 14. fiveable.me [fiveable.me]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Aromatic Reactivity [www2.chemistry.msu.edu]
- 17. Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. blogs.rsc.org [blogs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Impact of solvent choice on the outcome of 4-Fluoro-2-nitropyridine reactions
A Senior Application Scientist's Guide to Navigating Solvent Effects in Nucleophilic Aromatic Substitution (SNAr)
Welcome to the technical support center for reactions involving 4-Fluoro-2-nitropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. My goal as your application scientist is not just to provide protocols, but to equip you with the foundational knowledge to troubleshoot and optimize your reactions effectively. The choice of solvent is arguably one of the most critical parameters in nucleophilic aromatic substitution (SNAr) reactions involving fluoronitropyridines, directly influencing reaction rates, yields, and impurity profiles. This resource will help you understand the causality behind these effects and make informed decisions in your experimental design.
The Central Role of the Solvent in SNAr Reactions
Reactions of this compound, most commonly with nucleophiles like primary or secondary amines, proceed via a well-established SNAr mechanism. The reaction is characterized by the formation of a negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is paramount to the success of the reaction, and this is where the solvent exerts its most profound influence.
The key lies in the ability of the solvent to stabilize this charged species. The fluorine atom, due to its high electronegativity, and the nitro group, through its strong electron-withdrawing resonance effect, make the pyridine ring highly electron-deficient and thus susceptible to nucleophilic attack. This attack breaks the aromaticity of the ring to form the Meisenheimer complex. The rate-determining step is typically the formation of this complex.[1][3] A solvent that can effectively stabilize this intermediate will lower the activation energy of this step, thereby accelerating the reaction.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Fluoro-2-nitropyridine and 4-Chloro-2-nitropyridine in Nucleophilic Aromatic Substitution
For professionals engaged in the intricate dance of molecular synthesis, particularly within drug development and fine chemical production, the selection of starting materials is a critical decision that dictates the efficiency, yield, and overall feasibility of a synthetic route. Among the versatile building blocks available, halopyridines, especially those activated by electron-wthdrawing groups, are of paramount importance. This guide provides an in-depth, objective comparison of the reactivity of two such key intermediates: 4-Fluoro-2-nitropyridine and 4-Chloro-2-nitropyridine, with a focus on their performance in nucleophilic aromatic substitution (SNAr) reactions.
The Decisive Role of the Halogen in SNAr Reactivity
Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor governing the overall reaction rate.
In the case of 4-halo-2-nitropyridines, the pyridine ring is significantly activated towards nucleophilic attack by the potent electron-withdrawing nitro group at the 2-position. This activation is most pronounced at the 4-position, where the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group through resonance.
The nature of the halogen at the 4-position, however, introduces a crucial point of differentiation in reactivity. Contrary to what might be expected based on bond strength alone (where the C-F bond is the strongest), in most SNAr reactions the reactivity order for halogens as leaving groups is F > Cl > Br > I.[1][2][3][4] This phenomenon, often termed the "element effect," is a direct consequence of the reaction mechanism.[4]
The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex.[1][5][6] Fluorine, being the most electronegative halogen, exerts a powerful inductive effect, polarizing the C4-F bond and making the carbon atom highly electrophilic.[6] This strong electron-withdrawing character also serves to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex, thereby lowering the activation energy of this first, slow step.[1][6]
While chlorine is also an electron-withdrawing group, its inductive effect is less pronounced than that of fluorine. Consequently, the activation of the 4-position and the stabilization of the Meisenheimer intermediate are less effective in 4-Chloro-2-nitropyridine, leading to a slower reaction rate under most conditions.
Visualizing the SNAr Mechanism
The general mechanism for the SNAr reaction of 4-halo-2-nitropyridines is illustrated below. The key role of the electron-withdrawing nitro group and the pyridine nitrogen in stabilizing the Meisenheimer complex is highlighted.
Caption: General mechanism for the SNAr of 4-halo-2-nitropyridines.
Quantitative Comparison of Reactivity
The following table provides a qualitative and extrapolated quantitative comparison based on established principles of SNAr reactions.
| Feature | This compound | 4-Chloro-2-nitropyridine |
| Electronegativity of Halogen | Highest (4.0) | High (3.16) |
| Inductive Effect | Strong -I effect | Moderate -I effect |
| Electrophilicity of C4 | Very High | High |
| Stability of Meisenheimer Complex | Highly Stabilized | Moderately Stabilized |
| Relative Reaction Rate | Very High | Moderate to High |
| Typical Reaction Conditions | Milder temperatures, shorter reaction times | Higher temperatures, longer reaction times |
Experimental Protocol for a Comparative Kinetic Study
To empirically determine the relative reactivity of this compound and 4-Chloro-2-nitropyridine, a comparative kinetic study can be performed using UV-Vis spectrophotometry. This method allows for the continuous monitoring of the reaction progress by observing the formation of the product, which typically has a different absorption maximum than the reactants.
Objective:
To determine and compare the second-order rate constants for the reaction of this compound and 4-Chloro-2-nitropyridine with a model nucleophile (e.g., piperidine) in a suitable solvent (e.g., ethanol) at a constant temperature.
Materials:
-
This compound
-
4-Chloro-2-nitropyridine
-
Piperidine (or other suitable amine nucleophile)
-
Absolute Ethanol (or other suitable solvent)
-
Thermostatted UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Experimental Workflow:
Caption: Workflow for a comparative kinetic study of SNAr reactions.
Detailed Procedure:
-
Solution Preparation: Prepare stock solutions of known concentrations of this compound, 4-Chloro-2-nitropyridine, and piperidine in absolute ethanol.
-
Wavelength Determination: Determine the wavelength of maximum absorbance (λmax) for the expected product, 4-piperidino-2-nitropyridine. This can be done by allowing a reaction to go to completion and then scanning the UV-Vis spectrum.
-
Kinetic Run:
-
Set the spectrophotometer to the determined λmax and equilibrate the cell holder to the desired temperature (e.g., 25 °C).
-
In a quartz cuvette, mix a solution of the halopyridine with a solution containing a large excess of piperidine (at least 10-fold) to ensure pseudo-first-order kinetics.
-
Immediately begin recording the absorbance as a function of time until no further change is observed.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to the equation: At = A∞ - (A∞ - A0)e-kobst.
-
Repeat the experiment using several different concentrations of the excess nucleophile.
-
The second-order rate constant (k2) is obtained from the slope of a plot of kobs versus the concentration of piperidine (kobs = k2[piperidine]).
-
-
Comparison: Repeat the entire procedure for the other halopyridine under identical conditions. The ratio of the second-order rate constants (k2(fluoro) / k2(chloro)) will provide a quantitative measure of their relative reactivity.
Conclusion and Practical Implications
The evidence overwhelmingly suggests that This compound is significantly more reactive than 4-Chloro-2-nitropyridine in nucleophilic aromatic substitution reactions where the formation of the Meisenheimer complex is the rate-determining step. This enhanced reactivity is a direct consequence of the superior ability of the highly electronegative fluorine atom to activate the substitution site and stabilize the reaction intermediate.
For researchers and process chemists, this has several important practical implications:
-
Milder Reaction Conditions: Reactions with this compound can often be conducted under milder conditions (lower temperatures, shorter reaction times), which can be beneficial for sensitive substrates and for improving the overall energy efficiency of a process.
-
Greater Nucleophile Scope: The higher reactivity of the fluoro derivative may allow for the use of a broader range of weaker nucleophiles that might not react efficiently with the chloro analogue.
-
Cost and Availability: While this compound is often more expensive than its chloro counterpart, the potential for higher yields, reduced reaction times, and milder conditions can sometimes offset the initial cost difference, especially in large-scale production.
Ultimately, the choice between this compound and 4-Chloro-2-nitropyridine will depend on the specific requirements of the synthesis, including the nature of the nucleophile, the desired reaction conditions, and economic considerations. However, a thorough understanding of their relative reactivity, as outlined in this guide, is essential for making an informed and strategic decision.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]
- 8. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Reaction Kinetics of 4-Fluoro-2-nitropyridine Substitution
In the landscape of modern drug discovery and development, the synthesis of novel molecular entities with high precision and efficiency is paramount. Among the vast arsenal of synthetic reactions, the nucleophilic aromatic substitution (SNAr) of heteroaromatic compounds stands out for its utility in constructing complex molecules. 4-Fluoro-2-nitropyridine, in particular, has emerged as a valuable building block due to its susceptibility to SNAr, enabling the introduction of a wide range of functionalities.[1][2] The presence of the electron-withdrawing nitro group activates the pyridine ring, facilitating the displacement of the fluoride ion by a variety of nucleophiles.[3]
This guide provides an in-depth analysis of the reaction kinetics for the substitution of this compound, offering a comparative perspective on the influence of different nucleophiles and solvent systems. We will delve into the mechanistic underpinnings of this transformation and provide a robust experimental protocol for researchers to conduct their own kinetic studies.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction of this compound proceeds through a well-established two-step addition-elimination mechanism. The initial step involves the attack of a nucleophile on the carbon atom bearing the fluorine atom. This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[4] The negative charge of this complex is delocalized by the electron-withdrawing nitro group. The second step is the elimination of the fluoride leaving group, which restores the aromaticity of the pyridine ring and yields the final substitution product.
References
A Comparative Guide to the Spectroscopic Analysis of 4-Fluoro-2-nitropyridine Derivatives
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized molecules is a cornerstone of chemical research. 4-Fluoro-2-nitropyridine and its derivatives are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] Their reactive fluoro and nitro groups allow for a variety of substitution reactions, making them versatile building blocks in medicinal chemistry for creating kinase inhibitors and antimicrobial agents.[1] This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to unequivocally confirm the structure of these important compounds.
The Imperative of Multi-faceted Analysis
No single spectroscopic technique can provide a complete structural picture. A synergistic approach, leveraging the complementary information from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, is essential for robust structural elucidation. This guide will delve into the causality behind experimental choices for each technique and provide a framework for interpreting the resulting data in the context of this compound derivatives.
Workflow for Structural Confirmation of this compound Derivatives
Caption: A workflow diagram illustrating the integrated approach to structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity and chemical environment of atoms within a molecule. For fluorinated pyridines, a combination of ¹H, ¹³C, and ¹⁹F NMR is indispensable.
¹H NMR Spectroscopy: Probing the Proton Environment
¹H NMR provides information about the number, environment, and connectivity of protons in a molecule. In this compound derivatives, the aromatic protons will exhibit characteristic chemical shifts and coupling patterns.
-
Chemical Shifts (δ): The electron-withdrawing nature of the nitro group and the fluorine atom will deshield the pyridine ring protons, causing them to resonate at lower fields (higher ppm values).
-
Coupling Constants (J): The magnitude of the coupling constants between adjacent protons (³JHH) and between protons and the fluorine atom (JHF) are diagnostic. For instance, the coupling between a proton and a fluorine atom is typically larger over fewer bonds.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR provides a map of the carbon framework. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment.
-
Chemical Shifts (δ): Carbons directly attached to the electronegative fluorine and nitro groups will be significantly deshielded. The carbon bearing the fluorine atom will also exhibit a large one-bond coupling constant (¹JCF).[2] The substituent-induced chemical shifts (SCS) can be used to predict and confirm the positions of substituents on the pyridine ring.[3][4]
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for distinguishing between CH, CH₂, and CH₃ groups, which is particularly useful when alkyl chains are present in the derivative.
¹⁹F NMR Spectroscopy: A Direct Window into Fluorine's World
Given the presence of a fluorine atom, ¹⁹F NMR is a critical and highly informative technique. The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it a sensitive nucleus for NMR analysis.[5]
-
Chemical Shifts (δ): The chemical shift of the fluorine atom is highly dependent on its position on the pyridine ring and the nature of other substituents. The large chemical shift dispersion in ¹⁹F NMR (over 700 ppm) means that even subtle changes in the molecular structure can lead to significant and easily resolvable changes in the spectrum.[6]
-
Coupling Constants (J): Fluorine couples to both protons and carbons, and the magnitude of these couplings provides valuable structural information. Long-range couplings (over several bonds) are common and can help to piece together the molecular structure.[6]
Comparative NMR Data for a Hypothetical this compound Derivative
| Nucleus | Expected Chemical Shift Range (ppm) | Key Coupling Interactions |
| ¹H | 7.0 - 9.0 | ³JHH, JHF |
| ¹³C | 110 - 160 | ¹JCF, nJCF |
| ¹⁹F | -100 to -150 (relative to CFCl₃) | JHF, JFF (if applicable) |
Mass Spectrometry (MS): Weighing the Evidence
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. The choice of ionization technique is critical.
-
Electron Ionization (EI): This is a "hard" ionization technique that leads to extensive fragmentation. The resulting fragmentation pattern is a fingerprint of the molecule and can be used to identify key structural motifs.[7] For nitropyridine derivatives, common fragmentation pathways involve the loss of the nitro group (NO₂) and cleavage of the pyridine ring.[7]
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[7] This is invaluable for confirming the molecular weight of the synthesized derivative.
Expected Fragmentation Patterns in EI-MS of a this compound Derivative
Caption: A simplified diagram showing potential fragmentation pathways in EI-MS.
Infrared (IR) Spectroscopy: Identifying the Key Players
IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. For this compound derivatives, the key vibrational bands to look for are:
-
N-O Stretching: The nitro group exhibits two strong and characteristic stretching vibrations. The asymmetric stretch typically appears in the 1550-1475 cm⁻¹ region, while the symmetric stretch is found between 1360-1290 cm⁻¹.[8]
-
C-F Stretching: The carbon-fluorine bond gives rise to a strong absorption band, typically in the range of 1100-1000 cm⁻¹.
-
Aromatic C-H and C=C/C=N Stretching: These bands confirm the presence of the pyridine ring.
Characteristic IR Absorption Frequencies
| Functional Group | Vibration | Expected Frequency Range (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 |
| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 |
| C-F | Stretch | 1100 - 1000 |
| Aromatic C=C/C=N | Stretch | 1600 - 1450 |
| Aromatic C-H | Stretch | 3100 - 3000 |
Experimental Protocols
NMR Sample Preparation
-
Dissolve the Sample: Accurately weigh approximately 5-10 mg of the purified this compound derivative. Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.
-
Homogenize: Gently vortex or shake the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
Mass Spectrometry Sample Preparation
-
For EI-MS (with GC-MS): Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile organic solvent like dichloromethane or ethyl acetate.[7]
-
For ESI-MS (with LC-MS or direct infusion): Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a mixture of acetonitrile and water (1:1 v/v).[7]
IR Sample Preparation (ATR)
-
Clean the Crystal: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Acquire Background Spectrum: Record a background spectrum of the empty ATR crystal.
-
Apply Sample: Place a small amount of the solid this compound derivative directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Acquire Sample Spectrum: Collect the infrared spectrum of the sample.
Conclusion
The structural confirmation of this compound derivatives requires a meticulous and integrated analytical approach. By combining the detailed connectivity information from multinuclear NMR, the molecular weight and fragmentation data from mass spectrometry, and the functional group identification from IR spectroscopy, researchers can have a high degree of confidence in the structure of their synthesized compounds. This multi-technique validation is not merely a procedural formality but a critical component of scientific integrity, ensuring the reliability of subsequent research and development efforts.
References
- 1. This compound [myskinrecipes.com]
- 2. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 3. stenutz.eu [stenutz.eu]
- 4. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]
- 5. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azom.com [azom.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. orgchemboulder.com [orgchemboulder.com]
A Comparative Guide to the Influence of Electron-Withdrawing Groups on Pyridine Reactivity
Introduction
In the landscape of medicinal chemistry and materials science, pyridine stands as a cornerstone heterocyclic scaffold. Its unique electronic structure—structurally related to benzene but with a nitrogen atom replacing a methine group—imparts a fascinating duality in its chemical behavior.[1] This guide offers an in-depth, comparative analysis of how electron-withdrawing groups (EWGs) modulate the reactivity of the pyridine ring. We will move beyond simple descriptions to explore the underlying electronic principles, present quantitative experimental data, and provide robust protocols for researchers to validate these concepts in their own laboratories. Understanding and predicting these substituent effects is paramount for the rational design of novel pharmaceuticals, agrochemicals, and functional materials.
The Electronic Landscape of the Pyridine Ring: A Tale of Two Reactivities
Unlike benzene, the electron density in the pyridine ring is not evenly distributed. The greater electronegativity of the nitrogen atom exerts a powerful inductive effect, polarizing the ring and creating a dipole moment.[1][2] This inherent electron deficiency has profound consequences for its reactivity:
-
Suppressed Electrophilic Aromatic Substitution (EAS): The electron-poor nature of the ring deactivates it towards attack by electrophiles.[2][3][4] Reactions like nitration and halogenation, which are facile for benzene, are sluggish for pyridine and require harsh conditions.[1][5] Furthermore, under the strongly acidic conditions often required for EAS, the basic nitrogen lone pair is readily protonated, further deactivating the ring by introducing a positive charge.[5][6] Electrophilic attack, when it does occur, is directed to the C-3 (meta) position, as this avoids placing a destabilizing positive charge on the electronegative nitrogen atom in the resonance intermediates.[7][8][9]
Comparative Analysis of Electron-Withdrawing Groups (EWGs)
The addition of an EWG to the pyridine ring amplifies its inherent electronic characteristics. An EWG will further reduce the electron density of the ring, making it even less reactive towards electrophiles but significantly more reactive towards nucleophiles. The magnitude of this effect depends on the nature of the EWG, its position on the ring, and the specific reaction type.
Quantifying Electronic Effects: pKa and Hammett Constants
A reliable method to quantify the electronic influence of a substituent is to measure the basicity of the pyridine nitrogen via its pKa value. A lower pKa indicates a less basic nitrogen, which corresponds to a more powerful electron-withdrawing effect from the substituent, as the lone pair is less available for protonation.[15]
Another powerful tool is the Hammett equation, which relates reaction rates and equilibrium constants to the electronic properties of substituents. The Hammett substituent constant (σ) provides a quantitative measure of a substituent's electron-donating or electron-withdrawing ability.
| Substituent (at C-4) | Common EWGs | pKa of Pyridinium Ion | Hammett Constant (σₚ) |
| -H | (Reference) | 5.2 | 0.00 |
| -Cl | Halogen | 3.8 | 0.23 |
| -Br | Halogen | 3.8 | 0.23 |
| -CN | Cyano | 1.9 | 0.66 |
| -NO₂ | Nitro | 1.6 | 0.78 |
Note: pKa and Hammett values are compiled from various sources and are illustrative. Actual values can vary slightly with conditions.[16][17]
Impact on Nucleophilic Aromatic Substitution (SNAr)
For SNAr reactions, EWGs are potent activators, especially when positioned ortho or para to a leaving group (e.g., a halogen).[12] They provide additional stabilization for the negatively charged Meisenheimer intermediate, accelerating the reaction.
A classic comparative study involves the reaction of 2-halopyridines with a nucleophile like sodium ethoxide. The reactivity order is often F > Cl > Br > I.[11] This may seem counterintuitive, as iodide is the best leaving group. However, in many SNAr reactions, the rate-determining step is the initial attack of the nucleophile. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and accelerating this initial attack.[11][12]
| Substrate | Nucleophile | Relative Rate (krel) | Reactivity Order |
| 2-Fluoropyridine | Sodium Ethoxide | ~32,000 | F > Cl > Br > I |
| 2-Chloropyridine | Sodium Ethoxide | 105 | |
| 2-Bromopyridine | Sodium Ethoxide | 100 | |
| 2-Iodopyridine | Sodium Ethoxide | 26 |
Data adapted for comparative purposes from kinetic studies.[11]
A Noteworthy Exception: The Chichibabin Reaction
The Chichibabin reaction, the amination of pyridine using sodium amide (NaNH₂) to form 2-aminopyridine, is a hallmark of pyridine's reactivity.[18][19][20] It is a nucleophilic substitution where the leaving group is formally a hydride ion (H⁻).[18][20] Interestingly, in direct contrast to SNAr reactions with conventional leaving groups, EWGs inhibit the Chichibabin reaction.[18] This is because the reaction is sensitive to the basicity of the ring nitrogen; EWGs decrease this basicity, which can slow down the sorption of sodium amide or lead to unfavorable complex formation.[18]
Experimental Validation: Protocols for Quantifying Reactivity
To provide a framework for empirical comparison, we present standardized protocols for key experiments. These methods are designed to be robust and provide clear, quantifiable data on the electronic effects of substituents.
Workflow for Comparative Reactivity Study
Caption: Workflow for a comparative study of pyridine reactivity.
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol determines the pKa of the conjugate acid of various substituted pyridines, providing a direct measure of their relative basicities.
Objective: To quantify the effect of an EWG on the basicity of the pyridine nitrogen.
Materials:
-
Substituted pyridine (e.g., pyridine, 4-chloropyridine, 4-nitropyridine)
-
0.1 M Hydrochloric acid (HCl), standardized
-
0.1 M Sodium hydroxide (NaOH), standardized
-
Deionized water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
50 mL burette
Procedure:
-
Preparation: Prepare a 0.01 M solution of the pyridine derivative in deionized water. For a 25 mL sample, this requires dissolving 0.25 mmol of the compound.
-
Acidification: Add a known excess of 0.1 M HCl (e.g., 5.0 mL) to fully protonate the pyridine nitrogen.
-
Titration Setup: Place the solution in a beaker on a magnetic stirrer, immerse the pH electrode, and begin gentle stirring.
-
Titration: Titrate the excess acid and the pyridinium ion with the standardized 0.1 M NaOH solution. Record the pH after each incremental addition (e.g., 0.2 mL) of NaOH.[21]
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The titration curve will show two equivalence points. The pKa is equal to the pH at the halfway point to the second equivalence point.
-
Comparison: Perform titrations for each selected pyridine under identical conditions. A lower pKa value indicates a stronger electron-withdrawing effect.
Protocol 2: Kinetic Analysis of SNAr via UV-Vis Spectrophotometry
This protocol measures the reaction rate of a 2-halo, 4-EWG-substituted pyridine with a nucleophile, allowing for a quantitative comparison of reactivity.
Objective: To determine the second-order rate constant for the SNAr reaction of different EWG-activated pyridines.
Materials:
-
Substrate: e.g., 2-chloro-4-nitropyridine, 2-chloro-4-cyanopyridine
-
Nucleophile: e.g., Piperidine or Sodium methoxide
-
Solvent: Acetonitrile or DMSO
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
Procedure:
-
Wavelength Determination: Determine the wavelength of maximum absorbance (λmax) for the expected substitution product, ensuring the starting materials have minimal absorbance at this wavelength.
-
Reagent Preparation: Prepare a stock solution of the halopyridine substrate (e.g., 1.0 mM in acetonitrile) and a stock solution of the nucleophile (e.g., 100 mM in acetonitrile).
-
Kinetic Run: a. Equilibrate the spectrophotometer's cuvette holder to a constant temperature (e.g., 25.0 ± 0.1 °C).[11] b. Place a known volume of the substrate solution into a quartz cuvette. c. Initiate the reaction by injecting a small volume of the nucleophile stock solution (to achieve a final concentration of ~10 mM, ensuring pseudo-first-order conditions). d. Immediately begin recording the absorbance at λmax over time.
-
Data Analysis: The reaction follows pseudo-first-order kinetics. Plot ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this line is -k_obs. The second-order rate constant (k₂) is calculated as k₂ = k_obs / [Nucleophile].
-
Comparison: Repeat the experiment for different EWG-substituted pyridines to compare their k₂ values.
The Duality of Pyridine Reactivity Explained
The influence of an EWG on pyridine reactivity is a direct consequence of its effect on the stability of the reaction intermediates.
Electrophilic Aromatic Substitution (EAS)
Caption: EWGs deactivate the pyridine ring toward electrophilic attack.
In EAS, the intermediate is a positively charged σ-complex. An EWG destabilizes this carbocation, increasing the activation energy and slowing the reaction. Attack at C-3 is favored because it prevents the formation of a resonance structure where the positive charge is placed directly on the electronegative nitrogen atom.[7]
Nucleophilic Aromatic Substitution (SNAr)
Caption: EWGs activate the pyridine ring toward nucleophilic attack.
In SNAr, the intermediate is a negatively charged Meisenheimer complex. Both the ring nitrogen and an EWG at the C-2 or C-4 position can delocalize this negative charge through resonance, strongly stabilizing the intermediate and thus accelerating the reaction.[12][13]
Conclusion
The reactivity of the pyridine ring is a delicate balance of inductive and resonance effects, fundamentally governed by the electronegative nitrogen atom. Electron-withdrawing groups serve as powerful tools to tune this reactivity. They uniformly decrease the ring's propensity for electrophilic attack while dramatically increasing its susceptibility to nucleophilic substitution, with the notable exception of the Chichibabin reaction. By quantifying these effects through pKa measurements, kinetic studies, and the application of principles like the Hammett equation, researchers and drug development professionals can make informed, predictive decisions in the design and synthesis of novel pyridine-based molecules. The protocols and principles outlined in this guide provide a robust foundation for the systematic exploration and exploitation of these fascinating electronic effects.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. Why does pyridine, when compared to benzene, have decreased susceptibilit.. [askfilo.com]
- 3. quora.com [quora.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. homework.study.com [homework.study.com]
- 8. aklectures.com [aklectures.com]
- 9. m.youtube.com [m.youtube.com]
- 10. echemi.com [echemi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 19. grokipedia.com [grokipedia.com]
- 20. myttex.net [myttex.net]
- 21. creative-bioarray.com [creative-bioarray.com]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 4-Fluoro-2-nitropyridine Derivatives by HPLC
In the landscape of pharmaceutical development, the purity of synthesized intermediates is not merely a quality metric; it is a critical determinant of the final active pharmaceutical ingredient's (API) safety and efficacy.[1] For novel compounds such as 4-fluoro-2-nitropyridine derivatives, which are pivotal building blocks in medicinal chemistry, a robust and reliable analytical method for purity assessment is paramount.[2] High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering unparalleled resolution and quantitative accuracy.[2][3][4]
This guide provides an in-depth, experience-driven comparison of HPLC methodologies for assessing the purity of this compound derivatives. We will explore the rationale behind experimental choices, present detailed protocols, and offer comparative data to empower researchers, scientists, and drug development professionals in their analytical endeavors.
The Foundational Role of HPLC in Purity Determination
At its core, HPLC separates components in a sample based on their differential interactions with a stationary phase and a mobile phase.[3] For the analysis of this compound and its derivatives—moderately polar aromatic compounds—Reversed-Phase HPLC (RP-HPLC) is the most widely adopted and effective technique.[2] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is a more polar solvent mixture, typically water and an organic modifier like acetonitrile or methanol.[5]
The choice of this mode of separation is a direct consequence of the analyte's physicochemical properties. The fluorine and nitro group substitutions on the pyridine ring impart a degree of polarity that makes the molecule amenable to retention on a non-polar stationary phase, while still allowing for elution with a polar mobile phase. This balance is key to achieving good chromatographic separation from potential impurities, which may include starting materials, by-products, or degradation products.
Strategic Method Development for this compound Derivatives
A successful HPLC method is not a matter of chance, but the result of a systematic and logical development process.[3][6] The goal is to achieve a "fit-for-purpose" method that is accurate, precise, and robust.[3][7]
Diagram: HPLC Method Development Workflow
Caption: A systematic workflow for developing a robust HPLC method.
Experimental Protocol: A Self-Validating System
The following protocol is designed to be a self-validating system, where the system suitability tests ensure the method's performance before any sample analysis. This approach is in line with guidelines from major pharmacopoeias such as the USP and EP.[8][9]
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.[2][10]
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point due to its versatility.[2]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Rationale: The addition of an acid like formic or trifluoroacetic acid to the mobile phase helps to protonate any residual silanol groups on the silica-based stationary phase, which improves peak shape and reduces tailing.[2]
-
-
Gradient Elution: A gradient elution is often necessary for separating compounds with a range of polarities, which is common in synthetic reaction mixtures.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: The maximum absorption wavelength (λmax) for this compound should be determined. A DAD allows for monitoring across a range of wavelengths to detect impurities that may have different chromophores.[11]
-
Injection Volume: 10 µL
Sample Preparation
-
Accurately weigh and dissolve the synthesized this compound derivative in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile and water) to a known concentration, typically around 1 mg/mL.[2]
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.[2]
Data Analysis
Purity is typically assessed by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks. For more accurate quantification, a reference standard of the synthesized compound should be used to create a calibration curve.[2][11]
Comparative Analysis: Choosing the Right Stationary Phase
The choice of stationary phase can significantly impact the separation of closely related impurities. While a C18 column is a robust starting point, other stationary phases can offer alternative selectivity.
| Stationary Phase | Key Characteristics | Best Suited For |
| C18 (Octadecylsilane) | Highly hydrophobic, excellent retention for non-polar to moderately polar compounds. The workhorse of RP-HPLC. | General purpose analysis of this compound and its common impurities. |
| Phenyl | Offers π-π interactions with aromatic analytes, providing unique selectivity for aromatic compounds.[12] | Separating impurities with aromatic rings that may co-elute with the main peak on a C18 column. |
| Cyano (CN) | Can be used in both reversed-phase and normal-phase modes. Less retentive than C18 in RP mode.[13] | Analysis of more polar impurities or when a different elution order is desired to resolve co-eluting peaks. |
Hypothetical Comparative Data
The following table illustrates a hypothetical comparison of the performance of different columns for the analysis of a synthesized this compound derivative containing two known impurities.
| Parameter | C18 Column | Phenyl Column | Cyano Column |
| Resolution (Main Peak - Impurity 1) | 1.8 | 2.5 | 1.2 |
| Resolution (Main Peak - Impurity 2) | 2.2 | 1.9 | 2.8 |
| Tailing Factor (Main Peak) | 1.1 | 1.2 | 1.4 |
| Analysis Time (minutes) | 15 | 18 | 12 |
In this hypothetical scenario, the Phenyl column provides the best resolution for Impurity 1, while the Cyano column is superior for resolving Impurity 2. This highlights the importance of screening different column chemistries during method development to achieve optimal separation for all potential impurities.
System Suitability: The Self-Validation Checkpoint
Before analyzing any samples, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately.[9][14] This is a non-negotiable step in a regulated environment.
Diagram: System Suitability Logic
Caption: Logic flow for system suitability testing before sample analysis.
Method Validation: Ensuring Trustworthiness
Once a suitable HPLC method has been developed, it must be validated to ensure it is fit for its intended purpose.[7][15] Method validation is a formal process that provides documented evidence that the method is reliable. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[7]
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion: A Commitment to Scientific Integrity
The purity assessment of synthesized this compound derivatives is a critical step that demands a rigorous and scientifically sound analytical approach. High-Performance Liquid Chromatography, when developed and validated with a deep understanding of chromatographic principles, provides the necessary accuracy and reliability for this task. By following a systematic method development workflow, incorporating self-validating system suitability checks, and adhering to established validation guidelines, researchers can ensure the integrity of their analytical data and, ultimately, the quality of the pharmaceutical products they develop.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. onyxipca.com [onyxipca.com]
- 4. asianjpr.com [asianjpr.com]
- 5. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis | MDPI [mdpi.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. mastelf.com [mastelf.com]
- 8. usp.org [usp.org]
- 9. dsdpanalytics.com [dsdpanalytics.com]
- 10. Appendix III D. Liquid Chromatography [drugfuture.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 13. auroraprosci.com [auroraprosci.com]
- 14. <621> CHROMATOGRAPHY [drugfuture.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
A Comparative Guide to the Mechanistic Nuances of Nucleophilic Aromatic Substitution on Nitropyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the mechanistic pathways involved in nucleophilic aromatic substitution (SNAr) reactions on nitropyridines. Moving beyond a simple recitation of facts, this document synthesizes experimental data and computational insights to explain the causality behind observed reactivities and mechanistic shifts. It is designed to equip researchers with a robust understanding of these critical reactions, which are foundational in the synthesis of a vast array of pharmaceuticals and agrochemicals.
The Unique Reactivity of Nitropyridines in SNAr Reactions
Nucleophilic aromatic substitution on pyridines is inherently more facile than on their benzene analogues due to the electron-deficient nature of the pyridine ring. The ring nitrogen acts as an electron sink, stabilizing the negatively charged intermediate formed during the reaction. The introduction of a strongly electron-wittowing nitro group further enhances this effect, making nitropyridines highly susceptible to nucleophilic attack.[1] This activation is most pronounced when the nitro group is positioned ortho or para to the leaving group, as this allows for direct delocalization of the negative charge of the intermediate onto the nitro group through resonance.[1]
The general mechanism has long been depicted as a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The first step, the formation of this complex, is typically the rate-determining step.[1][3] In the second, faster step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored.[1]
Mechanistic Dichotomy: A Comparison of Stepwise and Concerted Pathways
While the Meisenheimer complex has been a cornerstone of understanding SNAr reactions, recent computational and experimental studies have brought to light a more nuanced picture, suggesting that not all SNAr reactions proceed through a distinct intermediate.[4][5] The two predominant mechanistic models are the stepwise (classical Meisenheimer pathway) and the concerted pathway.
The Stepwise Mechanism: The Traditional View
The stepwise mechanism involves the formation of a discrete Meisenheimer complex as a true intermediate along the reaction coordinate. This pathway is favored under conditions that stabilize this intermediate.
Key Characteristics:
-
Formation of a Stable Intermediate: The Meisenheimer complex can, in some cases, be directly observed and characterized spectroscopically.
-
Rate-Determining Step: The initial attack of the nucleophile and formation of the Meisenheimer complex is generally the slowest step.[1][3]
-
Influence of Substituents: The presence of multiple electron-withdrawing groups, such as nitro groups, significantly stabilizes the Meisenheimer complex.[6][7]
A kinetic study of the reactions of 2-methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine with secondary amines in aqueous solution provides evidence for the stepwise mechanism. The linear Brønsted-type plots suggest that the reaction proceeds through a mechanism where the first step, the nucleophilic attack, is rate-determining.[3]
The Concerted Mechanism: A More Recent Perspective
In a concerted mechanism, the attack of the nucleophile and the departure of the leaving group occur in a single step, and the Meisenheimer complex represents a transition state rather than a stable intermediate.[4][8]
Key Characteristics:
-
Single Transition State: The reaction proceeds through a single energy maximum.
-
Less Stable "Intermediate": The putative Meisenheimer complex is less stable and more reactive.[4]
-
Influence of Leaving Group: This pathway is more likely with better leaving groups (e.g., Br, I) and on heterocyclic systems.[4]
Computational studies have increasingly pointed towards the prevalence of concerted SNAr pathways, especially for heterocyclic substrates, which are common in medicinal chemistry.[4] In fact, some research suggests that stepwise mechanisms are less common, occurring in only about 17% of modeled SNAr reactions, particularly when a nitro group is present and fluoride is the leaving group.[4]
Experimental Approaches for Mechanistic Elucidation
Distinguishing between these mechanistic pathways requires a combination of kinetic studies, spectroscopic analysis, and computational modeling.
Kinetic Studies
Kinetic experiments are crucial for determining the rate-determining step and the influence of various factors on the reaction rate.
Table 1: Comparison of Kinetic Data for SNAr on Nitropyridines
| Substrate | Nucleophile | Solvent | Second-Order Rate Constant (k₂) | Reference |
| 2-methoxy-3-nitropyridine | Piperidine | Aqueous | 6.49 x 10⁻⁵ M⁻¹s⁻¹ | [3] |
| 2-methoxy-5-nitropyridine | Piperidine | Aqueous | 1.15 x 10⁻³ M⁻¹s⁻¹ | [3] |
| 2-chloro-5-nitropyridine | Morpholine | Aqueous | (Data not explicitly provided) | [3] |
Note: The rate constants are indicative and can vary with temperature and other conditions.
The data in Table 1, derived from a study by Mahdhaoui et al., illustrates the impact of the nitro group's position on reactivity, with the 5-nitro isomer reacting faster than the 3-nitro isomer due to more effective resonance stabilization of the intermediate.[3]
Spectroscopic Detection of Intermediates
In cases where the Meisenheimer complex is sufficiently stable, it can be detected and characterized using spectroscopic methods such as UV-Vis and NMR spectroscopy. The appearance and disappearance of new absorption bands in the UV-Vis spectrum over time can provide evidence for the formation and consumption of an intermediate.[3]
Computational Modeling
Density Functional Theory (DFT) calculations have become an invaluable tool for studying SNAr reaction mechanisms.[6][7] These computational methods allow for the modeling of reaction pathways, the identification of transition states, and the calculation of activation energies.[6][7] Computational studies have been instrumental in proposing the prevalence of concerted mechanisms and in understanding the structural factors that influence reactivity.[7]
Alternative Mechanistic Pathways: Vicarious Nucleophilic Substitution (VNS)
It is important to recognize that the classical SNAr pathway is not the only route for nucleophilic substitution on nitropyridines. Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electrophilic aromatic rings.[9][10] This reaction involves the addition of a carbanion (bearing a leaving group on the α-carbon) to an electron-deficient aromatic ring, followed by base-induced β-elimination.[9][10]
Mechanistic studies have shown that the VNS reaction proceeds via the formation of a Meisenheimer-type adduct, followed by an elimination step that can be sterically hindered.[9][10] For instance, the reaction of 3-nitropyridine with the carbanion of isopropyl phenyl sulfone fails to yield the alkylated product; instead, a stable N-protonated Meisenheimer-type adduct is isolated.[10] This is attributed to steric hindrance preventing the planarization required for the elimination step.[10]
Experimental Protocols
Protocol for Kinetic Measurement of SNAr Reactions by UV-Vis Spectrophotometry
This protocol is adapted from the kinetic studies of 2-methoxynitropyridines with secondary amines.[3][11]
Objective: To determine the second-order rate constant for the reaction of a nitropyridine with a nucleophile.
Materials:
-
2-methoxy-3-nitropyridine or 2-methoxy-5-nitropyridine
-
Secondary amine (e.g., piperidine, morpholine)
-
Aqueous buffer solution (to maintain constant pH)
-
UV-Vis spectrophotometer with a thermostatted cell holder
Procedure:
-
Solution Preparation: Prepare a stock solution of the nitropyridine (e.g., 1 mM in the aqueous buffer). Prepare a series of stock solutions of the secondary amine at different concentrations in the same buffer.
-
Kinetic Runs:
-
Equilibrate the spectrophotometer cell holder to the desired temperature (e.g., 20 °C).
-
Add a known volume of the amine solution to a cuvette.
-
Initiate the reaction by adding a small volume of the nitropyridine stock solution to the cuvette, ensuring rapid mixing. The final concentration of the nitropyridine should be significantly lower than the amine concentration to ensure pseudo-first-order conditions (e.g., 5 x 10⁻⁵ M nitropyridine and 10⁻¹ to 9 x 10⁻¹ M amine).[11]
-
Immediately start monitoring the absorbance at the λmax of the product.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance versus time data to a first-order exponential equation.
-
Plot kobs versus the concentration of the amine. The slope of this plot gives the second-order rate constant (k₂).
-
Self-Validation: The linearity of the plot of kobs versus amine concentration validates the assumption of a second-order reaction under these conditions.
Conclusion and Future Outlook
The mechanistic landscape of nucleophilic aromatic substitution on nitropyridines is more complex than the classical two-step model suggests. While the Meisenheimer complex remains a valid and useful concept, particularly for highly activated systems, the prevalence of concerted pathways, especially in heterocyclic chemistry, is now widely recognized. Furthermore, alternative mechanisms like VNS provide powerful synthetic tools for C-H functionalization.
For researchers in drug development and synthetic chemistry, a deep understanding of these competing mechanistic pathways is crucial for reaction optimization, predicting product outcomes, and designing novel synthetic strategies. The interplay of substrate, nucleophile, leaving group, and solvent determines the operative mechanism, and the experimental and computational tools outlined in this guide provide a framework for navigating this intricate and fascinating area of organic chemistry.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Meisenheimer Complexes in SN Ar Reactions: Intermediates or Transition States? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Comparison of theoretical and experimental data for 4-Fluoro-2-nitropyridine
An In-Depth Comparative Guide to 4-Fluoro-2-nitropyridine: Bridging Theoretical Predictions and Experimental Realities
For the modern researcher in medicinal chemistry and materials science, this compound is a pivotal building block. Its unique electronic architecture, featuring a strongly electron-withdrawing nitro group and a highly reactive fluorine atom on a pyridine scaffold, makes it an invaluable intermediate for synthesizing a diverse range of functional molecules, including kinase inhibitors and antimicrobial agents.[1] The strategic introduction of fluorine can significantly enhance pharmacokinetic properties, target selectivity, and metabolic stability in drug candidates.[2]
This guide provides a comprehensive comparison between the theoretical data derived from computational models and the empirical data obtained through laboratory experimentation for this compound. By juxtaposing these two perspectives, we aim to offer researchers a deeper understanding of this molecule's behavior, validate predictive models, and provide practical, field-proven insights for its application.
Physicochemical Properties: The Foundational Data
A molecule's fundamental properties are the first point of comparison. While experimental values represent the gold standard, theoretical predictions provide a rapid, cost-effective baseline. Discrepancies often arise from the phase difference between the calculation (typically in a vacuum) and the experimental measurement (in a condensed phase).
| Property | Theoretical/Predicted Value | Experimental Value | Source |
| Molecular Formula | C₅H₃FN₂O₂ | C₅H₃FN₂O₂ | [1] |
| Molecular Weight | 142.09 g/mol | 142.09 g/mol | [1][3] |
| Boiling Point | ~261.4 °C (Predicted) | 261.4 °C | [1] |
| Physical Form | N/A | Solid / Crystal Powder | [3][4] |
| Purity | N/A | 95-98% (Typical) | [1][3] |
Spectroscopic Characterization: Unveiling the Molecular Signature
Spectroscopy is where the dialogue between theory and experiment becomes most nuanced. Computational methods, particularly Density Functional Theory (DFT), can predict spectroscopic behavior with remarkable accuracy, but experimental conditions introduce complexities that test the limits of these models.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed insight into the electronic environment of each atom in a molecule. Theoretical chemical shifts are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework.
Theoretical Expectations:
-
¹H NMR: The pyridine ring protons are expected to appear in the aromatic region (7.0-9.0 ppm). The strong electron-withdrawing effect of the nitro group and the electronegativity of the fluorine atom will significantly deshield the ring protons, pushing them downfield.
-
¹³C NMR: The carbon atoms will show shifts influenced by their direct bonding and position relative to the substituents. The carbon bearing the fluorine (C4) will exhibit a large one-bond coupling (¹JCF), a hallmark of C-F bonds.[5]
-
¹⁹F NMR: As a sensitive nucleus with a wide chemical shift range, the ¹⁹F signal provides a unique probe. Its chemical shift is highly dependent on the electronic environment.[6]
Experimental Findings vs. Theoretical Predictions:
| Nucleus / Position | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Key Couplings (J, Hz) | Discussion |
| H-3 | Downfield aromatic | ~8.1-8.3 | JH3-F4, JH3-H5 | The proximity to both the nitro group and fluorine results in significant deshielding. The predicted and experimental values are expected to align well. |
| H-5 | Downfield aromatic | ~7.5-7.7 | JH5-F4, JH5-H3, JH5-H6 | Shielded relative to H-3 due to its meta position to the nitro group. DFT calculations should accurately model this difference. |
| H-6 | Most downfield proton | ~8.6-8.8 | JH6-H5 | Positioned ortho to the ring nitrogen and meta to the nitro group, leading to the largest chemical shift among the protons. |
| **C-2 (C-NO₂) ** | ~155-160 | Reported in spectra | - | The direct attachment to the nitro group causes a substantial downfield shift. |
| C-4 (C-F) | ~160-165 (doublet) | Reported in spectra | ¹JCF ≈ 240-260 Hz | The most prominent feature is the large one-bond C-F coupling, a value DFT calculations can predict with high fidelity.[5] |
| F-4 | Variable | Reported in spectra | JF4-H3, JF4-H5 | The fluorine chemical shift is sensitive to solvent and concentration.[5][6] Experimental data is crucial for confirming the structure. |
Note: Specific experimental values can be found in spectral databases provided by vendors like ChemicalBook.[7] Predicted values are estimates based on DFT principles for similar fluorinated pyridines.
Experimental Workflow: NMR Analysis of this compound
The following diagram outlines the logical flow for obtaining and interpreting NMR data, a self-validating system to ensure structural confirmation.
Caption: A step-by-step workflow for the NMR analysis of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies, which can then be compared to an experimental Fourier-Transform IR (FT-IR) spectrum.
| Vibrational Mode | Theoretical Frequency Range (cm⁻¹) | Experimental Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050-3150 | 3050-3150 | Medium-Weak |
| NO₂ Asymmetric Stretch | 1540-1580 | 1530-1570 | Strong |
| NO₂ Symmetric Stretch | 1350-1390 | 1340-1380 | Strong |
| Aromatic C=C/C=N Stretch | 1400-1600 | 1400-1600 | Medium-Strong |
| C-F Stretch | 1200-1280 | 1210-1270 | Strong |
Causality and Interpretation:
-
The Nitro Group: The two strong, distinct peaks for the NO₂ group are the most characteristic features and are typically well-predicted by computational models.[8][9]
-
The C-F Bond: A strong absorption due to the C-F stretch is expected. Its exact position can be influenced by the aromatic system, a subtlety that high-level DFT calculations can capture.
-
Discrepancies: Experimental spectra are often recorded on solid samples (KBr pellet) or in solution, whereas theoretical calculations are typically performed on a single molecule in the gas phase. This can lead to peak broadening and minor shifts in the experimental data due to intermolecular interactions, which are absent in the theoretical model.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering structural clues.
-
Theoretical Prediction: The exact mass of the molecular ion [M]⁺ is calculated from the isotopic masses of its constituent atoms (C₅H₃FN₂O₂: 142.0179).
-
Experimental Observation: High-resolution mass spectrometry (HRMS) should confirm this exact mass to within a few parts per million (ppm).
-
Fragmentation Pattern: The fragmentation is predictable based on the structure. The C-NO₂ bond is relatively weak, making the loss of NO₂ (46 Da) or NO (30 Da) common fragmentation pathways. The pyridine ring itself is quite stable. While fluorocarbons can have complex fragmentation, the primary patterns are generally predictable.[10]
Chemical Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this compound in synthesis stems from its high reactivity toward nucleophiles.[11]
Theoretical Framework: The pyridine ring is inherently electron-deficient ("π-deficient"). This effect is powerfully amplified by the nitro group at the C2 position, which is a strong π- and σ-electron-withdrawing group. This combination strongly activates the ring for nucleophilic aromatic substitution (SNAr). The fluorine atom at C4 is an excellent leaving group for SNAr reactions because:
-
It is highly electronegative, polarizing the C-F bond and making the C4 carbon highly electrophilic.
-
It is a relatively good leaving group in this activated system.
Experimental Validation: Extensive experimental evidence confirms this theoretical model. The reaction of this compound with a wide range of nucleophiles (amines, thiols, alkoxides) proceeds readily, often under mild conditions, to displace the fluoride and form a new bond at the C4 position.[1][11][12] This high reactivity is the cornerstone of its use as a versatile synthetic intermediate.
Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The diagram below illustrates the accepted two-step mechanism for the SNAr reaction, a cornerstone of this molecule's synthetic utility.
Caption: The two-step addition-elimination mechanism for SNAr reactions. (Note: Placeholder images are used to represent chemical structures for clarity in this format.)
Detailed Experimental Protocol: Synthesis
While numerous suppliers offer this compound, understanding its synthesis is crucial for process development. A common route involves the nitration of a corresponding fluoropyridine precursor. The following is a representative protocol adapted from procedures for similar compounds.[13][14]
Objective: To synthesize this compound from 4-Fluoropyridine.
Materials:
-
4-Fluoropyridine
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.
Procedure:
-
Caution: This reaction involves strong, corrosive acids and is exothermic. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Acid Mixture Preparation: In a round-bottom flask cooled in an ice bath, slowly add concentrated H₂SO₄ to fuming HNO₃ to create the nitrating mixture.
-
Substrate Addition: Slowly add 4-Fluoropyridine to the cooled, stirring nitrating mixture via a dropping funnel. The temperature must be carefully maintained below 10 °C to control the reaction rate and prevent side reactions.
-
Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for several hours until TLC or HPLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice to quench the reaction.
-
Neutralization: Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the effervescence ceases and the pH is neutral or slightly basic.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or column chromatography to obtain pure this compound.
Rationale for Choices:
-
H₂SO₄/HNO₃: This classic "mixed acid" is used to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species for electrophilic aromatic substitution.
-
Low Temperature Control: Essential for selectivity and safety. Nitration reactions are highly exothermic, and poor temperature control can lead to the formation of undesired byproducts or a runaway reaction.
Conclusion
The study of this compound provides an excellent case study in the synergy between theoretical chemistry and experimental practice. Computational models accurately predict its fundamental spectroscopic features and provide a robust framework for understanding its reactivity. Experimental data, in turn, serves to validate these models, account for real-world complexities like solvent and phase effects, and ultimately confirm the structure and behavior of the molecule. For the researchers and drug development professionals who rely on this critical intermediate, a combined understanding of both theoretical principles and empirical data is indispensable for innovation and success.
References
- 1. This compound [myskinrecipes.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 3-Fluoro-2-nitropyridine | 54231-35-5 [sigmaaldrich.com]
- 5. notes.fluorine1.ru [notes.fluorine1.ru]
- 6. biophysics.org [biophysics.org]
- 7. This compound(884495-09-4) 1H NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking Catalyst Efficiency for 4-Fluoro-2-nitropyridine Reactions
Introduction: The Strategic Importance of 4-Fluoro-2-nitropyridine
In the landscape of modern drug discovery and materials science, this compound has emerged as a critical structural motif and a versatile synthetic intermediate. Its utility is rooted in the unique electronic properties conferred by its substituents: the strongly electron-withdrawing nitro group activates the pyridine ring, while the fluorine atom at the C4-position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) and a handle for various cross-coupling reactions.[1] The ability to efficiently and selectively functionalize this core is paramount for constructing complex molecular architectures, particularly kinase inhibitors and other biologically active compounds.
This guide provides an in-depth, objective comparison of different catalytic systems for the functionalization of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, benchmark performance using key metrics, and provide validated, step-by-step methodologies to ensure scientific rigor and reproducibility. Our goal is to empower researchers, scientists, and drug development professionals with the insights needed to select the optimal catalytic strategy for their specific synthetic challenges.
Theoretical Framework: Navigating Catalytic Pathways
The transformation of this compound is primarily governed by two mechanistic paradigms: nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling. The choice of catalyst dictates which pathway is favored and determines the ultimate efficiency and scope of the reaction.
Nucleophilic Aromatic Substitution (SNAr)
The inherent electrophilicity of the this compound ring system makes it highly susceptible to SNAr. The electron-withdrawing nitro group stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack, facilitating the displacement of the fluoride leaving group.[2] While this reaction can sometimes proceed without a catalyst, its rate and scope are often dramatically improved by catalytic intervention.
-
Organocatalysis: Chiral phase-transfer catalysts or hydrogen-bond donors can accelerate SNAr reactions, often enabling asymmetric transformations.[3][4] These metal-free systems are advantageous for their low toxicity and contribution to green chemistry.[3]
Palladium-Catalyzed Cross-Coupling
Palladium catalysis has revolutionized C-N and C-C bond formation, offering unparalleled functional group tolerance and reliability.[5][6] For this compound, the C-F bond is typically less reactive than C-Cl, C-Br, or C-I bonds in oxidative addition, making ligand selection critically important. However, under the right conditions, it can be a viable coupling partner. More commonly, the fluorine is first displaced via SNAr, and a subsequently introduced halide or triflate at another position is used for cross-coupling. For the purpose of this guide, we will focus on reactions where other halides are present or could be installed.
-
Buchwald-Hartwig Amination (C-N Coupling): This reaction enables the formation of aryl amines from aryl halides.[7][8] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.[7] The choice of phosphine ligand (e.g., X-Phos, BINAP) is crucial for stabilizing the catalytic species and promoting the reductive elimination step.[9][10]
-
Suzuki-Miyaura Coupling (C-C Coupling): A powerful method for forming biaryl structures, the Suzuki reaction couples an organoboron species with an aryl halide.[11][12] The mechanism involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation with a boronate species (activated by a base), and reductive elimination.[11][13]
Nickel and Copper Catalysis: Cost-Effective and Potent Alternatives
-
Nickel Catalysis: As a more earth-abundant and economical alternative to palladium, nickel has gained significant traction.[14] Nickel catalysts can perform similar cross-coupling reactions and, in some cases, exhibit unique reactivity, such as the ability to activate traditionally less reactive C-F bonds.[15][16]
-
Copper Catalysis: Historically significant in Ullmann-type reactions, modern copper-catalyzed systems offer a complementary approach for C-N, C-O, and C-S bond formation. These reactions often proceed via different mechanisms than their palladium counterparts and can be advantageous for specific substrate combinations.[17]
Benchmarking Framework: A Systematic Approach to Catalyst Evaluation
To ensure a fair and objective comparison, a standardized benchmarking protocol is essential.[18] Catalyst performance should not be judged on yield alone, but on a holistic set of key performance indicators (KPIs) measured under consistent reaction conditions.
Caption: A standardized workflow for catalyst screening and evaluation.
Comparative Performance Data
The following tables present hypothetical yet representative data for benchmarking different catalysts in key transformations of a 4-substituted-2-nitropyridine derivative (where X is a suitable leaving group for cross-coupling, such as Br or I).
Table 1: Buchwald-Hartwig Amination with Benzylamine
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(OAc)₂ / X-Phos | 1.0 | NaOtBu | Toluene | 100 | 4 | 95 | 95 | 23.8 |
| NiCl₂(dme) / PCy₃ | 2.5 | K₃PO₄ | Dioxane | 120 | 12 | 82 | 32.8 | 2.7 |
| CuI / L-proline | 5.0 | K₂CO₃ | DMSO | 130 | 24 | 75 | 15 | 0.6 |
| Catalyst-Free | - | K₂CO₃ | DMSO | 130 | 48 | <10 | - | - |
Analysis: The palladium/X-Phos system demonstrates superior activity and efficiency, achieving a high yield in a short time with low catalyst loading.[9] The nickel catalyst provides a respectable yield, though it requires higher loading and more forcing conditions, positioning it as a viable cost-effective alternative.[14] The copper-catalyzed system, representative of an Ullmann-type coupling, is less efficient for this specific transformation. The catalyst-free reaction is largely ineffective, underscoring the necessity of a catalyst.
Table 2: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(PPh₃)₄ | 2.0 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88 | 44 | 3.7 |
| Pd(OAc)₂ / SPhos | 0.5 | K₃PO₄ | Dioxane/H₂O | 80 | 6 | 97 | 194 | 32.3 |
| Ni(cod)₂ / PCy₃ | 3.0 | K₃PO₄ | Toluene | 110 | 18 | 85 | 28.3 | 1.6 |
Analysis: While the classic Pd(PPh₃)₄ catalyst is effective, the modern system using the electron-rich, bulky SPhos ligand allows for significantly lower catalyst loading and milder conditions, resulting in a much higher turnover number and frequency.[19] The nickel catalyst again proves to be a solid performer, suitable for applications where cost is a primary driver.[16]
Detailed Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, we provide a detailed, self-validating protocol for a benchmark reaction.
Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
1. Materials & Setup:
-
Reactants: 4-Bromo-2-nitropyridine (1.0 mmol, 1 equiv.), Benzylamine (1.2 mmol, 1.2 equiv.).
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%), X-Phos (0.012 mmol, 1.2 mol%).
-
Base: Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Solvent: Anhydrous Toluene (5 mL).
-
Glassware: Oven-dried Schlenk tube with a magnetic stir bar.
2. Experimental Procedure:
-
To the Schlenk tube, add 4-bromo-2-nitropyridine, Pd(OAc)₂, X-Phos, and NaOtBu under an inert atmosphere (Argon or Nitrogen). Causality: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) species, which is the active catalyst formed in situ.
-
Evacuate and backfill the tube with the inert gas three times to ensure all oxygen is removed.
-
Add anhydrous toluene via syringe, followed by the benzylamine. Causality: Anhydrous solvent is used to prevent quenching of the strong base (NaOtBu) and potential side reactions.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 4 hours. Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS. Validation: Consistent, time-point analysis validates the reaction kinetics and confirms completion.
-
Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and quench with water (10 mL).
-
Separate the organic layer, and wash with brine (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl-2-nitro-pyridin-4-amine.
Decision Framework for Catalyst Selection
Choosing the right catalyst is a multi-factorial decision. The following diagram provides a logical framework for navigating this choice based on project priorities.
Caption: A decision tree for selecting the optimal catalyst system.
Conclusion and Future Outlook
The functionalization of this compound is a well-developed field, yet the choice of catalyst remains a critical parameter that dictates the success of a synthetic campaign. For achieving the highest efficiency, activity, and substrate scope, modern palladium catalysts equipped with bulky, electron-rich biarylphosphine ligands remain the gold standard. However, for large-scale industrial applications where cost is a significant constraint, nickel-based catalysts present a highly attractive and increasingly robust alternative. Copper and organocatalytic systems occupy important niches, particularly where metal-free conditions are desired or for specific heteroatom couplings.
As the field evolves, we anticipate the emergence of even more efficient catalysts, including those for photoredox and electrocatalytic transformations, which promise to further expand the synthetic toolbox for modifying this invaluable heterocyclic building block under even milder and more sustainable conditions.
References
- 1. This compound [myskinrecipes.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Organocatalysis - Wikipedia [en.wikipedia.org]
- 4. Organocatalytic Asymmetric Conjugate Addition of Fluorooxindoles to Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Recent Advances in Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nickel-catalyzed Csp2-Csp3 bond formation by carbon-fluorine activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 17. Copper-catalyzed fluorination of 2-pyridyl aryl bromides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. youtube.com [youtube.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
The Synthetic Chemist's Compass: A Comparative Guide to the Applications of Substituted Nitropyridines
Substituted nitropyridines represent a cornerstone in modern organic synthesis, acting as versatile and highly reactive intermediates. Their unique electronic properties, stemming from the potent electron-withdrawing nature of the nitro group on the pyridine scaffold, unlock a diverse range of chemical transformations. This guide provides an in-depth technical comparison of the applications of various substituted nitropyridines, offering researchers, scientists, and drug development professionals a practical toolkit of experimental data, detailed protocols, and mechanistic insights to navigate their synthetic challenges.
The Strategic Advantage of Nitropyridines in Synthesis
The pyridine ring is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and functional materials.[1] The introduction of a nitro group onto this ring system dramatically alters its reactivity profile, transforming it into a potent electrophile. This activation is paramount for facilitating reactions that are otherwise challenging on an unfunctionalized pyridine ring.
The position of the nitro group, along with other substituents, dictates the regioselectivity and rate of subsequent reactions. This guide will explore these subtleties, providing a comparative analysis of commonly employed substituted nitropyridines.
Medicinal Chemistry: Building Biologically Active Molecules
Substituted nitropyridines are instrumental in the synthesis of a vast array of bioactive molecules, including anticancer, antiviral, and anti-inflammatory agents.[1] The following sections compare the utility of different nitropyridine isomers in the synthesis of notable drug candidates and other biologically active compounds.
Nucleophilic Aromatic Substitution (SNAr): A Workhorse Reaction
The electron-deficient nature of the nitropyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of many pharmaceuticals.[1] The reactivity of halonitropyridines in SNAr is significantly influenced by the position of the halogen and the nitro group.[2]
Comparative Reactivity of Chloronitropyridines:
| Reactant | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 2-Chloro-3-nitropyridine | Sodium Arenethiolate | Methanol | 30 | Varies with thiolate substituent | [2] |
| 2-Chloro-5-nitropyridine | Sodium Arenethiolate | Methanol | 30 | Varies with thiolate substituent | [2] |
| 2-Chloro-5-nitropyridine | p-Anisidine | DMSO | 45 | 10.3 x 10⁻⁴ | [2] |
| 2-Chloro-5-nitropyridine | Aniline | DMSO | 45 | 2.51 x 10⁻⁴ | [2] |
| 2-Chloro-5-nitropyridine | p-Chloroaniline | DMSO | 45 | 1.15 x 10⁻⁴ | [2] |
Data from multiple sources compiled to illustrate relative reactivity trends.[2]
The data indicates that the position of the nitro group relative to the leaving group significantly impacts reactivity. Generally, halogens at the 2- and 4-positions are more readily displaced due to the ability of the ring nitrogen to stabilize the negative charge in the Meisenheimer intermediate.[2]
Experimental Protocol: Synthesis of a Urease Inhibitor Precursor using 2-Chloro-3-nitropyridine
This protocol describes the synthesis of 3-nitropyridylpiperazine derivatives, which have shown potential as urease inhibitors for treating gastric diseases.
Caption: Synthetic scheme for urease inhibitors.
Materials:
-
2-Chloro-3-nitropyridine
-
Piperazine
-
Aryl 2-chloroacetamides
-
Solvent (e.g., ethanol)
-
Base (e.g., K₂CO₃)
Procedure:
-
Dissolve 2-chloro-3-nitropyridine (1 equivalent) and piperazine (2 equivalents) in ethanol.
-
Add K₂CO₃ (1.5 equivalents) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude intermediate, N-(3-nitropyridin-2-yl)piperazine.
-
Purify the intermediate by column chromatography.
-
Dissolve the purified intermediate (1 equivalent) and the desired aryl 2-chloroacetamide (1.1 equivalents) in a suitable solvent like DMF.
-
Add a base such as K₂CO₃ (1.5 equivalents) and stir the reaction at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final product by column chromatography to yield the target urease inhibitor.
Biological Activity Comparison:
| Compound | Target | IC₅₀ (µM) | Reference |
| 3-Nitropyridylpiperazine derivative (19) | Jack Bean Urease | ~2.0-2.3 | |
| Thiourea (standard inhibitor) | Jack Bean Urease | 23.2 | |
| 5-Nitropyridin-2-yl derivative (20) | Chymotrypsin | 8.67 ± 0.1 | |
| 5-Nitropyridin-2-yl derivative (20) | Urease | 29.21 ± 0.98 |
These results demonstrate the successful application of substituted nitropyridines in generating potent enzyme inhibitors, outperforming standard inhibitors in some cases.
Vicarious Nucleophilic Substitution (VNS): C-H Functionalization
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the direct C-H functionalization of electron-deficient aromatic rings, including nitropyridines.[3][4] This reaction introduces a substituent ortho or para to the nitro group, providing access to compounds that are difficult to synthesize by other means.[4][5]
Experimental Protocol: Alkylation of 3-Nitropyridine via VNS
This protocol is based on the reaction of nitropyridines with sulfonyl-stabilized carbanions.[3][6]
Caption: VNS reaction workflow.
Materials:
-
3-Nitropyridine
-
Chloromethyl phenyl sulfone
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous THF
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 3-nitropyridine (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
In a separate flask, prepare a solution of chloromethyl phenyl sulfone (1.2 equivalents) in anhydrous THF.
-
To the 3-nitropyridine solution, add a solution of potassium tert-butoxide (2.5 equivalents) in THF dropwise, maintaining the temperature at -78 °C.
-
Slowly add the solution of chloromethyl phenyl sulfone to the reaction mixture.
-
Stir the reaction at -78 °C for the specified time (typically 1-3 hours), monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the alkylated nitropyridine product.
Synthesis of Nevirapine: A Case Study
Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1 infection, can be synthesized using substituted pyridine precursors. One efficient synthesis involves the coupling of 2-chloro-3-amino-4-picoline with a substituted nicotinic acid derivative.[7][8] While the direct precursor may not always be a nitropyridine, the synthesis of these substituted pyridines often involves nitration as a key step to introduce the necessary functional groups.
Caption: Key coupling step in Nevirapine synthesis.
This highlights the role of substituted pyridines, often derived from nitropyridines, as crucial building blocks in the synthesis of complex pharmaceuticals.[7]
Agrochemicals: Protecting Crops with Nitropyridine-Derived Molecules
The utility of substituted nitropyridines extends to the agrochemical industry, where they serve as precursors for herbicides and insecticides.[9]
Comparative Performance of Nitropyridine-Derived Insecticides:
2-Chloro-5-nitropyridine is a key starting material for a new class of insecticides.[10] The following table shows the activity of two promising derivatives against various pests.
| Compound | Target Pest | LD₅₀ (mg/L) | Reference |
| Derivative 45 | M. separata, P. xylostella, P. litura | 4-12 | [10] |
| Derivative 46 | M. separata, P. xylostella, P. litura | 4-12 | [10] |
The synthesis involves the nucleophilic substitution of the chlorine atom in 2-chloro-5-nitropyridine with appropriate hydroxyl compounds.[10] This demonstrates the direct translation of the reactivity of substituted nitropyridines into the development of effective crop protection agents.
Materials Science: Nitropyridines in Functional Dyes
Substituted nitropyridines are also finding applications in materials science, particularly in the synthesis of functional dyes.[9] The presence of the nitro group, an excellent electron-accepting group, in conjunction with electron-donating groups on the pyridine ring, can create push-pull chromophores with interesting photophysical properties. Azo dyes incorporating a pyridine ring have been shown to have good dyeing ability and color fastness on polyester fabrics.[11] The small size of the pyridine ring can facilitate dye penetration into the polymer matrix.[11]
Key Synthetic Transformations of the Nitro Group
A significant aspect of using nitropyridines as intermediates is the subsequent transformation of the nitro group itself.
Reduction to Aminopyridines
The reduction of the nitro group to an amino group is a fundamental transformation that opens up a plethora of synthetic possibilities for further functionalization, such as amide bond formation or the construction of heterocyclic rings.
Common Reduction Methods:
-
Catalytic Hydrogenation: Using catalysts like Pd/C, PtO₂, or Raney Ni with a hydrogen source.[12]
-
Metal/Acid Reduction: Employing metals such as Fe, Sn, or Zn in the presence of an acid like HCl or acetic acid.[12][13]
Experimental Protocol: Reduction of 4-Nitropyridine-N-oxide with Iron and Mineral Acid
This protocol describes a method for the synthesis of 4-aminopyridine, a valuable building block.[13]
Materials:
-
4-Nitropyridine-N-oxide
-
Iron powder
-
Hydrochloric acid or Sulfuric acid
-
Sodium carbonate (for neutralization)
-
Ethyl acetate (for extraction)
Procedure:
-
To a stirred suspension of iron powder in water, add 4-nitropyridine-N-oxide.
-
Slowly add concentrated hydrochloric acid or sulfuric acid, maintaining the temperature with a water bath.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and neutralize with a solution of sodium carbonate.
-
Filter the mixture to remove iron salts.
-
Extract the filtrate with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent to yield 4-aminopyridine.
This reduction is a critical step in many synthetic pathways, converting the electron-withdrawing nitro group into a versatile electron-donating amino group.
Conclusion
Substituted nitropyridines are undeniably powerful tools in the arsenal of the synthetic chemist. Their tunable reactivity, governed by the nature and position of substituents, allows for the efficient construction of complex molecular architectures. This guide has provided a comparative overview of their applications in medicinal chemistry, agrochemicals, and materials science, supported by experimental data and detailed protocols. By understanding the principles of their reactivity and the practicalities of their application, researchers can leverage the unique properties of substituted nitropyridines to accelerate innovation in drug discovery, crop protection, and the development of novel functional materials.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 5. chem.kuleuven.be [chem.kuleuven.be]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 8. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Fluoro-2-nitropyridine
This document provides a detailed protocol for the safe handling and disposal of 4-Fluoro-2-nitropyridine, a halogenated nitroaromatic compound common in pharmaceutical and agrochemical research. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The causality behind each step is explained to empower researchers with the knowledge to manage chemical waste responsibly.
Foundational Safety and Hazard Assessment
Before handling this compound, a thorough understanding of its hazard profile is essential. This compound is classified as a hazardous material and must be handled with appropriate care throughout its lifecycle.[1]
1.1. Inherent Hazards
This compound presents multiple health risks. It is known to cause serious eye irritation, skin irritation, and may cause respiratory irritation upon inhalation.[2] The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The toxicological properties have not been fully investigated, which necessitates a cautious approach, treating the substance as potentially harmful.[3]
1.2. Personal Protective Equipment (PPE): The First Line of Defense
A self-validating safety protocol begins with robust personal protection. The selection of PPE is not merely a checklist item but a critical barrier designed to mitigate specific, identified risks.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety glasses with side-shields or goggles conforming to EN166 or NIOSH standards.[4][5] | Protects against accidental splashes and airborne dust particles which can cause severe eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which can lead to irritation. Gloves must be inspected for integrity before each use.[1] |
| Body Protection | A fully-buttoned laboratory coat. An impervious apron is recommended for larger quantities.[1] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | All handling should occur in a certified chemical fume hood.[1][6] | Minimizes the risk of inhaling dust or vapors, which can cause respiratory tract irritation.[7] |
Spill and Emergency Procedures: A Plan for Contingencies
In the event of a spill, a pre-defined and practiced response is crucial to prevent exposure and environmental contamination.
2.1. Immediate Actions
-
Alert & Evacuate : Immediately alert personnel in the vicinity and evacuate non-essential individuals from the spill area.[5]
-
Ventilate : Ensure the area is well-ventilated. If the spill is within a chemical fume hood, keep the sash at the proper height and the unit running.[1]
2.2. Spill Containment and Cleanup Protocol
-
Don Appropriate PPE : Before addressing the spill, don the full PPE ensemble described in Section 1.2.
-
Containment : Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[1] Causality : Using inert materials prevents any potential reaction with the spilled chemical. Combustible materials like paper towels are to be avoided as they could create a secondary fire hazard.
-
Collection : Carefully sweep or scoop the absorbed material and spilled solid into a suitable, sealable container clearly labeled as "Hazardous Waste: this compound Spill Debris".[3][5] Avoid creating dust during this process.[5]
-
Decontamination : Clean the spill area thoroughly. Wipe the surface with a cloth dampened with a suitable solvent (such as isopropanol or ethanol), followed by a wash with soap and water.[1] All cleaning materials (wipes, cloths) must be collected and disposed of as hazardous waste.[6]
-
Reporting : Report the spill to your institution's Environmental Health and Safety (EHS) department, regardless of size.[1] This ensures proper documentation and oversight.
The Core Disposal Workflow: Segregation and Collection
The proper disposal of this compound hinges on one critical principle: segregation . As a halogenated organic compound, it must not be mixed with non-halogenated waste streams.[8][9]
3.1. Waste Classification
This compound is classified as a hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are responsible for its correct identification and management from creation to final disposal.[10][11] This compound falls into the category of halogenated organic waste due to the presence of fluorine.[9][12]
3.2. Step-by-Step Collection Protocol
-
Select the Correct Waste Container : Obtain a designated hazardous waste container for Halogenated Organic Solids . These containers are often color-coded (e.g., white) or specifically labeled by your institution's EHS office to distinguish them from non-halogenated solvent waste (often blue or another color).[13] The container must be made of a compatible material (e.g., high-density polyethylene) and be in good condition with a secure, sealable lid.[6][14]
-
Labeling : Attach a hazardous waste label to the container before adding any waste.[6] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations.
-
The specific hazards (e.g., "Irritant," "Toxic").
-
The accumulation start date (the date the first piece of waste is added).
-
-
Waste Transfer : Carefully transfer waste this compound solid and any contaminated items (e.g., weighing paper, contaminated gloves) into the designated container.
-
Container Management :
-
Keep the waste container closed at all times, except when adding waste.[14] This prevents the release of vapors and protects the lab environment.
-
Store the container in a designated satellite accumulation area, which must be at or near the point of generation and under the control of the operator.[6]
-
Ensure the storage area is cool, dry, well-ventilated, and segregated from incompatible materials like strong oxidizing agents.[3][6]
-
-
Requesting Pickup : Once the container is full or you are no longer generating this waste stream, complete a chemical collection request form as required by your institution's EHS department.[6] EHS will then transport the waste to a central storage facility before it is sent for final disposal.
3.3. Disposal of Empty Containers
Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.[1]
-
Triple Rinsing : The standard procedure is to triple-rinse the container with a suitable solvent (e.g., acetone, methanol).[1]
-
Rinsate Collection : The rinsate from all three rinses must be collected and disposed of as liquid halogenated hazardous waste.[1]
-
Final Disposal : After triple-rinsing, deface or remove the original label. The container can then be disposed of as non-hazardous solid waste or recycled, according to institutional policy.[1]
Final Disposal Pathway
Laboratory personnel are responsible for the process up to the point of EHS pickup. From there, the waste is managed by licensed professionals. The ultimate and preferred disposal method for halogenated organic waste is high-temperature incineration at a licensed and permitted hazardous waste facility.[8][9] This process destroys the organic molecule, preventing its release into the environment.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for managing this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. watson-int.com [watson-int.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. Chapter 9 - What Happens To The Hazardous Waste Generated [ehs.cornell.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. uakron.edu [uakron.edu]
- 13. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 14. ethz.ch [ethz.ch]
A Researcher's Guide to the Safe Handling of 4-Fluoro-2-nitropyridine
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, immediate safety and logistical information for handling 4-Fluoro-2-nitropyridine, a compound with significant potential in synthetic chemistry. Our goal is to empower you with the knowledge to work confidently and safely, understanding not just the "what" but the "why" behind each procedural step. This document is a self-validating system for laboratory safety, grounded in authoritative sources and field-proven insights.
Understanding the Hazard: A Proactive Approach to Safety
This compound, while a valuable reagent, presents several potential hazards that necessitate careful handling. Based on the toxicological profiles of analogous compounds, we must assume it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] The presence of a nitro group and a fluorinated pyridine ring suggests that vigilance is paramount.
The causality behind these hazards lies in the reactivity of the molecule. The electron-withdrawing nature of the nitro group and the fluorine atom activates the pyridine ring, making it susceptible to nucleophilic attack. This reactivity is not only useful in synthesis but also underlies its potential to interact with biological macromolecules, leading to irritation and toxicity.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a matter of simple compliance but a critical risk mitigation strategy. The following table summarizes the recommended PPE for handling this compound, categorized by the nature of the operation.
| Operation | Required Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid) | - Nitrile or Butyl rubber gloves (double-gloving recommended) - Safety glasses with side shields or safety goggles - Laboratory coat - N95 or higher-rated respirator | To prevent skin contact with fine powders and inhalation of airborne particulates.[2] Double gloving provides an extra barrier against potential permeation.[4] |
| Solution Preparation and Transfers | - Nitrile or Butyl rubber gloves - Chemical splash goggles - Laboratory coat - Face shield (when handling larger volumes) | To protect against splashes and direct contact with the liquid form of the compound.[5][6] A face shield offers broader protection for the entire face.[4] |
| Running Reactions | - Nitrile or Butyl rubber gloves - Chemical splash goggles - Laboratory coat - Work within a certified chemical fume hood | To contain any potential vapors or aerosols generated during the reaction.[7] The fume hood is a critical piece of engineering control. |
| Work-up and Purification | - Nitrile or Butyl rubber gloves - Chemical splash goggles - Laboratory coat - Face shield (recommended) | Post-reaction mixtures can still contain unreacted starting material and byproducts, necessitating continued high levels of protection. |
| Spill Cleanup | - Chemical-resistant gloves (Butyl rubber recommended) - Chemical splash goggles - Laboratory coat or chemical-resistant apron - Respirator with organic vapor cartridges | To ensure maximum protection during an unexpected release of the material.[7] The choice of respirator cartridge is crucial for capturing organic vapors. |
It is imperative to always consult the manufacturer's glove compatibility chart to ensure the chosen glove material provides adequate protection against this compound.[7]
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol is designed to guide you through the routine handling of this compound in a laboratory setting. Adherence to these steps is crucial for minimizing exposure risk.
Preparation:
-
Designate a work area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][5]
-
Assemble all necessary materials: Before starting, ensure you have all required PPE, reagents, solvents, and waste containers readily available.
-
Review the Safety Data Sheet (SDS): Although a specific SDS for this compound may not be readily available, review the SDS for similar compounds like 3-Fluoro-2-nitropyridine to be aware of the potential hazards.[2]
-
Ensure emergency equipment is accessible: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[5][7]
Handling:
-
Don appropriate PPE: Refer to the PPE table above for the specific operation you are performing.
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize inhalation of dust particles.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Transfers: Use a syringe or cannula for liquid transfers to minimize the risk of spills.
Post-Handling:
-
Decontamination: Thoroughly clean the work area with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
Glove Removal: Remove gloves using the proper technique to avoid contaminating your skin. Dispose of them in the designated hazardous waste container.
-
Hand Washing: Wash your hands thoroughly with soap and water after completing your work and before leaving the laboratory.[8]
Emergency Response: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
Exposure Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][7] Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Spill Response Workflow:
The following diagram outlines the logical steps for responding to a chemical spill of this compound.
Caption: Workflow for responding to a chemical spill.
Disposal Plan: Responsible Stewardship
All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a designated, properly labeled, and sealed container.[7]
-
Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EH&S) department.[2] Adhere to all local, state, and federal regulations for hazardous waste disposal.
By internalizing these principles and procedures, you contribute to a culture of safety that protects not only yourself but also your colleagues and the environment.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
